Aurora A inhibitor 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-30-16-9-10-18-17(11-16)13(2)23-21(24-18)27-22-25-19(12-20(28)26-22)14-5-7-15(29-3)8-6-14/h5-11,19H,4,12H2,1-3H3,(H2,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAQQNMXXWWOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(CC(=O)N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Aurora A Inhibitor 4: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Aurora A inhibitor 4, a compound identified by the Chemical Abstracts Service (CAS) number 371224-09-8. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is implicated in the pathogenesis of numerous human cancers. Consequently, it has emerged as a promising target for cancer therapy. This compound, also known as compound C9, has been identified as a potent inhibitor of this kinase.
Compound Profile and Biological Activity
Initial biological screening has demonstrated the cytotoxic potential of this compound against various cancer cell lines. The GI50 values, representing the concentration required to inhibit the growth of 50% of cells, have been determined in prostate cancer (DU 145) and colon cancer (HT-29) cell lines.
| Cell Line | Cancer Type | GI50 (μM) |
| DU 145 | Prostate Cancer | 4.26 |
| HT-29 | Colon Cancer | 7.08 |
Table 1: In vitro cytotoxicity of this compound in human cancer cell lines.
Discovery and Development
The discovery of this compound as a diarylamine-based kinase inhibitor represents a significant advancement in the pursuit of novel anti-cancer agents. The core chemical scaffold, N-(3-chlorophenyl)-N-(3-cyanophenyl)amine, was likely identified through high-throughput screening campaigns or structure-based drug design initiatives aimed at identifying ATP-competitive inhibitors of Aurora A.
The development process would have involved iterative cycles of chemical synthesis and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of related diarylamine analogs would have been crucial in refining the molecular architecture to achieve the desired biological activity.
Synthetic Pathway
The synthesis of this compound, N-(3-chlorophenyl)-N-(3-cyanophenyl)amine, can be achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.
A plausible and efficient synthetic route is the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base.
General Synthetic Scheme:
-
Starting Materials: 3-chloroaniline (B41212) and 3-bromobenzonitrile (B1265711) (or 3-iodobenzonitrile (B1295488) for higher reactivity).
-
Catalyst System: A palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) or palladium(II) acetate (B1210297) (Pd(OAc)2), is used in combination with a phosphine (B1218219) ligand, for instance, a biarylphosphine ligand like XPhos or SPhos, which are known to be effective for C-N cross-coupling reactions.
-
Base: A non-nucleophilic base is required to facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3).
-
Solvent: An anhydrous, aprotic solvent such as toluene (B28343) or dioxane is typically employed.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to drive the reaction to completion.
Illustrative Synthesis Protocol:
-
To a reaction vessel purged with an inert gas, add 3-chloroaniline, 3-bromobenzonitrile, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-(3-chlorophenyl)-N-(3-cyanophenyl)amine.
Signaling Pathways and Experimental Workflows
The mechanism of action of Aurora A inhibitors involves the disruption of key mitotic events. The following diagrams illustrate the Aurora A signaling pathway and a typical workflow for the discovery and characterization of inhibitors like this compound.
Conclusion
This compound (CAS 371224-09-8) is a diarylamine-based compound with demonstrated in vitro activity against cancer cell lines. Its discovery and synthesis are rooted in established principles of medicinal chemistry, particularly the application of palladium-catalyzed cross-coupling reactions. Further investigation into its broader kinase selectivity profile, in vivo efficacy, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential. This document serves as a foundational guide for researchers interested in the continued development and study of this and related Aurora A kinase inhibitors.
Alisertib (MLN8237): A Technical Guide to a Selective Aurora A Kinase Inhibator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA) is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[1] Its involvement in centrosome maturation, spindle assembly, and chromosome segregation makes it an essential component of the cell division machinery.[1] Overexpression of AURKA is frequently observed in a variety of human cancers and is associated with tumorigenesis and poor prognosis.[2] As such, AURKA has emerged as a significant target for the development of novel anticancer therapies.[2] This technical guide provides an in-depth overview of Alisertib (B1683940) (MLN8237), a potent and selective inhibitor of Aurora A kinase, and serves as a comprehensive resource for researchers and drug development professionals.[3][4]
Chemical Structure and Properties of Alisertib (MLN8237)
Alisertib is an orally bioavailable, small-molecule inhibitor of Aurora A kinase.[5] It acts as a reversible, ATP-competitive inhibitor, effectively blocking the kinase activity of AURKA.[5]
Chemical Name: 4-[[9-Chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][6]benzazepin-2-yl]amino]-2-methoxybenzoic acid[7] CAS Number: 1028486-01-2[7] Molecular Formula: C₂₇H₂₀ClFN₄O₄[7] Molecular Weight: 518.9 g/mol [7]
Table 1: Physicochemical Properties of Alisertib (MLN8237)
| Property | Value | Reference |
| IUPAC Name | 4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][6]benzazepin-2-yl]amino]-2-methoxybenzoic acid | [7] |
| SMILES | COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC | [5] |
| InChI | InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33) | [5] |
Mechanism of Action
Alisertib selectively binds to the ATP-binding pocket of Aurora A kinase, preventing its autophosphorylation at Threonine 288, a critical step for its activation.[8] Inhibition of AURKA leads to a cascade of cellular events, including:
-
Disruption of Mitotic Spindle Assembly: Alisertib treatment results in the formation of abnormal mitotic spindles, including monopolar, bipolar, and multipolar spindles with misaligned chromosomes.[1][8]
-
Mitotic Arrest: The disruption of spindle formation and chromosome segregation activates the spindle assembly checkpoint, leading to a delay in mitotic entry and progression, and an accumulation of cells in the G2/M phase of the cell cycle.[6][8]
-
Induction of Apoptosis and Autophagy: Prolonged mitotic arrest and the resulting genomic instability can trigger programmed cell death (apoptosis) and autophagy.[4][9]
Biological Activity and Potency
Alisertib is a highly potent inhibitor of Aurora A kinase with significant selectivity over Aurora B kinase.
Table 2: In Vitro Potency of Alisertib (MLN8237)
| Assay Type | Target | IC₅₀ (nM) | Reference |
| Enzymatic Assay | Aurora A | 1.2 | [3][6] |
| Aurora B | 396.5 | [3][6] | |
| Cell-Based Assay (HeLa cells) | Aurora A (p-AURKA Thr288) | 6.7 | [6] |
| Aurora B (p-Histone H3 Ser10) | 1534 | [6][10] |
Table 3: Anti-proliferative Activity of Alisertib (MLN8237) in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 15 - 469 (range) | [6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [3] |
| Lymphoma Cell Lines | Lymphoma | 15 - 469 (range) | [6] |
| Solid Tumor Cell Lines | Various | 15 - 469 (range) | [6] |
Pharmacokinetic Properties
Alisertib exhibits favorable pharmacokinetic properties, supporting its oral administration.
Table 4: Pharmacokinetic Parameters of Alisertib (MLN8237)
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Animals (rat, dog, monkey, chimpanzee) | >82% | [11] |
| Plasma Protein Binding | Human | ~99% | [12] |
| Terminal Half-life | Human | ~19 - 23 hours | [13] |
| Tₘₐₓ (Time to maximum concentration) | Human | ~2 - 3 hours | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Activity Assay (Radioactive Flashplate Assay)
This protocol describes the determination of the IC₅₀ value of Alisertib against recombinant Aurora A kinase.[3]
Materials:
-
Recombinant Aurora A kinase
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)
-
[γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20)
-
Alisertib (serial dilutions)
-
FlashPlates (e.g., from PerkinElmer)
-
Plate reader capable of detecting radioactivity
Procedure:
-
Prepare serial dilutions of Alisertib in DMSO and then in Kinase Assay Buffer.
-
In a FlashPlate, add the recombinant Aurora A kinase, the biotinylated peptide substrate, and the diluted Alisertib or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a suitable plate reader.
-
Calculate the percentage of inhibition for each Alisertib concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alisertib - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Alisertib | C27H20ClFN4O4 | CID 24771867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical drug metabolism and pharmacokinetics, and prediction of human pharmacokinetics and efficacious dose of the investigational Aurora A kinase inhibitor alisertib (MLN8237) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the Investigational Aurora A Kinase Inhibitor Alisertib in Adult Patients With Advanced Solid Tumors or Relapsed/Refractory Lymphoma With Varying Degrees of Hepatic Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
An In-depth Technical Guide to the Mechanism of Action of Aurora A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is frequently observed in a wide range of human cancers, correlating with genomic instability and poor prognosis. This has established Aurora A as a compelling target for anticancer therapies. Small molecule inhibitors of Aurora A have been developed to disrupt its function, leading to mitotic arrest and subsequent cancer cell death.
This technical guide provides a comprehensive overview of the core mechanism of action of Aurora A inhibitors. Due to the limited public availability of detailed mechanistic data for the specifically named "Aurora A inhibitor 4 (compound C9)," this document will focus on the well-characterized, potent, and selective Aurora A inhibitors, Alisertib (MLN8237) and MK-5108 , as illustrative examples. The principles, pathways, and experimental approaches described herein are broadly applicable to the study of other inhibitors targeting this kinase.
"this compound," also identified as compound C9, is a potent inhibitor of Aurora A with reported GI50 values of 4.26 µM in DU 145 prostate cancer cells and 7.08 µM in HT-29 colon cancer cells. Further detailed biochemical and cellular characterization of this specific compound is not extensively available in the public domain.
Core Mechanism of Action: ATP-Competitive Inhibition
Aurora A inhibitors, including Alisertib and MK-5108, primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Aurora A kinase domain, preventing the phosphorylation of its downstream substrates that are essential for the proper execution of mitosis. This inhibition disrupts the catalytic activity of Aurora A, leading to a cascade of cellular events that ultimately impair cell division.
Signaling Pathways Affected by Aurora A Inhibition
The inhibition of Aurora A kinase activity perturbs several critical signaling pathways that govern mitotic progression. The direct consequence is the failure to phosphorylate key substrates involved in centrosome separation and maturation, as well as in the assembly of a bipolar spindle. This leads to the activation of the spindle assembly checkpoint (SAC), causing a delay in mitotic progression.
// Nodes AuroraA [label="Aurora A Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; TPX2 [label="TPX2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Aurora A Inhibitor\n(e.g., Alisertib, MK-5108)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrosome_Maturation [label="Centrosome Maturation\n& Separation"]; Spindle_Assembly [label="Bipolar Spindle Assembly"]; Chromosome_Alignment [label="Chromosome Alignment"]; SAC [label="Spindle Assembly\nCheckpoint (SAC)"]; G2M_Arrest [label="G2/M Arrest", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polyploidy [label="Polyploidy/\nMitotic Slippage", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Centrosome_Duplication -> AuroraA [label="Activation"]; TPX2 -> AuroraA [label="Binding & Activation"]; AuroraA -> Centrosome_Maturation [label="Phosphorylates substrates"]; AuroraA -> Spindle_Assembly [label="Phosphorylates substrates"]; Centrosome_Maturation -> Prophase; Spindle_Assembly -> Metaphase; Chromosome_Alignment -> Metaphase; Metaphase -> Anaphase [label="SAC Satisfaction"];
Inhibitor -> AuroraA [label="Inhibits ATP binding", arrowhead=tee]; Spindle_Assembly -> SAC [style=dashed, label="Defects activate"]; Chromosome_Alignment -> SAC [style=dashed, label="Defects activate"]; SAC -> G2M_Arrest [label="Induces"]; G2M_Arrest -> Apoptosis [label="Prolonged arrest leads to"]; G2M_Arrest -> Polyploidy [label="Can lead to"]; }
Caption: A general experimental workflow for characterizing an Aurora A inhibitor.
Conclusion
Aurora A kinase inhibitors represent a promising class of targeted anticancer agents. Their mechanism of action is centered on the ATP-competitive inhibition of Aurora A, which leads to mitotic catastrophe through the induction of G2/M arrest, apoptosis, and other cellular responses. The efficacy and specific cellular outcomes can be dependent on the inhibitor's potency, selectivity, and the genetic context of the cancer cells. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of novel Aurora A inhibitors, enabling a thorough understanding of their mechanism of action and therapeutic potential. While detailed information on "this compound (compound C9)" is sparse, the principles and methodologies described here, exemplified by well-studied inhibitors like Alisertib and MK-5108, are fundamental to the field of Aurora kinase drug discovery.
An In-depth Technical Guide on Aurora A Inhibitor Target Binding and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target binding properties and kinase selectivity of small molecule inhibitors targeting Aurora A, a key regulator of mitotic progression. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction to Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a crucial role in regulating multiple events during mitosis, including centrosome maturation and separation, spindle assembly, and mitotic entry.[1][2][3] Its activity is tightly regulated, in part, by the binding of the microtubule-associated protein TPX2, which promotes a conformational change that stabilizes the active state of the kinase.[2][4] Overexpression of Aurora A is frequently observed in a wide range of human cancers and is often associated with genomic instability and tumorigenesis.[4][5][6] This has made Aurora A an attractive target for the development of anti-cancer therapies.
Target Binding and Inhibition of Aurora A
The majority of Aurora A inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its substrates.[7] The binding of these inhibitors can stabilize different conformational states of the kinase, which influences their selectivity and potency. For instance, some inhibitors favor an inactive "DFG-out" conformation of the activation loop, while others bind to the active "DFG-in" conformation.[8][9] The interaction with TPX2 can also affect inhibitor binding, with some compounds showing decreased affinity in the presence of the activator protein.[4]
A key interaction for many inhibitors is the formation of hydrogen bonds with the backbone of residues in the hinge region of the kinase, such as Ala-213 and Glu-211.[5] The selectivity of inhibitors for Aurora A over the highly homologous Aurora B kinase is often achieved by exploiting subtle differences in the amino acid residues within the ATP-binding pocket.[10]
Kinase Selectivity Profiles
The development of selective Aurora A inhibitors is critical to minimize off-target effects, particularly against Aurora B, which has distinct roles in mitosis. Inhibition of Aurora B can lead to different cellular phenotypes, such as polyploidy, which may not be the desired therapeutic outcome. The following tables summarize the biochemical potency and selectivity of several well-characterized Aurora A inhibitors.
Table 1: Biochemical Potency of Aurora A Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Conditions |
| MK-5108 | Aurora A | 0.064[5] | ≤10 pM[4] | Purified enzyme |
| MLN8237 | Aurora A | - | - | - |
| MLN8054 | Aurora A | - | - | - |
| CYC116 | Aurora A | 44[5] | - | Purified enzyme |
| SNS-314 | Aurora A | 9[5] | - | Purified enzyme |
| R763 | Aurora A | 4[5] | - | Purified enzyme |
| AMG-900 | Aurora A | 5[5] | - | Purified enzyme |
| Compound 40f | Aurora A | 15[10] | - | Biochemical assay |
Table 2: Kinase Selectivity of Aurora A Inhibitors
| Inhibitor | Aurora A (Ki, nM) | Aurora B (Ki, nM) | Selectivity (Fold, B/A) |
| MK-8745 | - | - | 1,030[4] |
| MK-5108 | ≤10 pM[4] | - | >220[5] |
| MLN8237 | - | - | 27[4] |
| MLN8054 | - | - | 11[4] |
| Compound 28c | - | - | 480 (cellular)[10] |
| Compound 40f | 15[10] | 3050[10] | 203 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the target binding and kinase selectivity of Aurora A inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[4][11]
Materials:
-
Purified recombinant Aurora A kinase
-
ATP
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
Test inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.[11]
-
In a multi-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.[12]
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be near the Kₘ value for Aurora A to accurately determine the inhibitor's potency.[11]
-
Incubate the plate at 30°C for a specified time, typically 30-60 minutes.[11][12]
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.[11]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[11]
-
Incubate at room temperature for 30-45 minutes.[11]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular Target Engagement Assay (Western Blot)
This method measures the inhibition of Aurora A activity in cells by detecting the phosphorylation status of a downstream substrate, such as Histone H3.[12]
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)[10]
-
Test inhibitor compound
-
Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-β-actin (loading control)[12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for a defined period (e.g., 24 hours).[12]
-
Harvest and lyse the cells.[12]
-
Determine the protein concentration of each lysate using the BCA assay.[12]
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[11]
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[12]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
A dose-dependent decrease in the phospho-Histone H3 signal indicates target engagement.[12]
Cell-Based Phenotypic Assay (High-Content Imaging)
This assay assesses the phenotypic consequences of Aurora A inhibition, such as G2/M arrest, by quantifying DNA content and the phosphorylation of mitotic markers.[11]
Materials:
-
Cancer cell line (e.g., HeLa)[11]
-
Black-walled, clear-bottom 96-well imaging plates
-
Test inhibitor
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)[11]
-
Alexa Fluor-conjugated secondary antibody
-
Nuclear stain: DAPI or Hoechst 33342[11]
-
High-Content Imaging System
Procedure:
-
Seed cells into a 96-well imaging plate and treat with the inhibitor.
-
Fix, permeabilize, and block the cells.[11]
-
Incubate with primary and then fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intensity of the phospho-Histone H3 signal and the DNA content per cell. An accumulation of cells with 4N DNA content is indicative of G2/M arrest, a typical phenotype for Aurora A inhibition.[12]
Visualizations
Signaling Pathway and Inhibition
References
- 1. pnas.org [pnas.org]
- 2. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting artificial intelligence in precision oncology: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Effect of Aurora A Inhibitor 4 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular effects of Aurora A inhibitor 4, a representative potent and selective small molecule inhibitor of Aurora A kinase. This document details its mechanism of action on cell cycle progression, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Aurora A kinase is a critical regulator of mitotic entry and progression. It is centrally involved in centrosome maturation and separation, bipolar spindle assembly, and the G2/M checkpoint.[1][2] Inhibition of Aurora A kinase disrupts these processes, leading to defects in mitotic spindle formation, a transient mitotic arrest, and ultimately, cell death in proliferating cancer cells.[3][4] The primary outcomes of Aurora A inhibition on the cell cycle are:
-
G2/M Arrest: Cells treated with an Aurora A inhibitor accumulate in the G2 and M phases of the cell cycle. This is a direct consequence of the activation of the spindle assembly checkpoint in response to defective spindle formation.[5][6]
-
Mitotic Aberrations: Inhibition of Aurora A leads to the formation of monopolar or multipolar spindles, resulting in chromosome misalignment and segregation errors.[4][5]
-
Induction of Apoptosis and Polyploidy: Prolonged mitotic arrest and chromosomal instability trigger programmed cell death (apoptosis). Alternatively, cells may exit mitosis without proper cytokinesis, leading to the formation of polyploid cells, which can also undergo apoptosis.[3][4]
Quantitative Analysis of Aurora A Inhibition
The potency and cellular effects of Aurora A inhibitors can be quantified through various assays. The following tables summarize the inhibitory concentrations (IC50) and cell cycle effects of representative Aurora A inhibitors in different cancer cell lines.
Table 1: Inhibitory Potency (IC50) of Selective Aurora A Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Alisertib (B1683940) (MLN8237) | Enzymatic | Aurora A | 1.2 | [3][5] |
| Aurora B | 396.5 | [5] | ||
| Cell-based (Proliferation) | HCT-116 | 46 ± 11 | [5] | |
| MCF7 | 17,130 (24h) | [7] | ||
| MDA-MB-231 | 12,430 (24h) | [7] | ||
| MK-5108 | Enzymatic | Aurora A | 0.064 | [8][9] |
| Aurora B | 14.08 | [9] | ||
| Aurora C | 12.16 | [9] | ||
| Cell-based (Proliferation) | HCT-116 | 160 | [9] | |
| HeLa-S3 | 250 | [9] | ||
| HCC1143 | 420 | [4] | ||
| LY3295668 (AK-01) | Enzymatic | Aurora A | 1.12 | [10][11] |
| Aurora B | 1,510 | [10][11] | ||
| Cell-based (p-Aurora A) | NCI-H446 | 0.46 | [12] | |
| Cell-based (Proliferation) | Wide range of cell lines | 53 (average) | [10] |
Table 2: Effect of Aurora A Inhibitors on Cell Cycle Phase Distribution
| Inhibitor | Cell Line | Concentration (nM) | Time (h) | % Cells in G2/M | Reference |
| Alisertib (MLN8237) | HCT-116 | 50 | 24 | Increased | [5] |
| HCT-116 | 50 | 48 | Increased | [5] | |
| HCCC9810 | 100 | 48 | ~55% (vs ~25% control) | [13] | |
| HuCCT1 | 100 | 48 | ~45% (vs ~20% control) | [13] | |
| MK-5108 | HeLa-S3 | 300 | 24 | 45.1% (vs 23.3% control) | [6] |
| HeLa-S3 | 1000 | 24 | 60.2% (vs 23.3% control) | [6] | |
| LEIO285 | 100 | 48 | Increased | [4] | |
| LEIO285 | 100 | 72 | Increased | [4] | |
| LY3295668 (AK-01) | MCC-9 | Not Specified | Not Specified | Significantly Increased | [14] |
| MKL-1 | Not Specified | Not Specified | Significantly Increased | [14] |
Signaling Pathways
The activity of Aurora A is tightly regulated during the cell cycle. It is activated by binding to its co-factor TPX2 and through autophosphorylation. Once active, Aurora A phosphorylates a number of downstream targets to promote mitotic entry and spindle assembly. Inhibition of Aurora A disrupts these signaling cascades.
Caption: Simplified signaling pathway of Aurora A kinase and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Aurora A inhibitors on cell cycle progression.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent). Gate out doublets and aggregates using pulse-width versus pulse-area analysis.[15][16][17][18]
Western Blotting for Phosphorylated Histone H3 (Ser10)
This protocol is used to detect the levels of phosphorylated Histone H3 at Serine 10, a marker of mitotic cells.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-total Histone H3 or anti-GAPDH)
Procedure:
-
Protein Extraction: Treat cells with the Aurora A inhibitor for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[19][20][21]
Immunofluorescence Staining of α-Tubulin for Mitotic Spindle Analysis
This protocol is for visualizing the microtubule network and assessing mitotic spindle morphology.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (3% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with the Aurora A inhibitor.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 3% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.[22][23]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an Aurora A inhibitor.
Caption: A standard experimental workflow for the evaluation of an Aurora A inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. protocols.io [protocols.io]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. Histone western blot protocol | Abcam [abcam.com]
- 21. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. benchchem.com [benchchem.com]
- 23. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
Apoptosis Induction by Aurora A Kinase Inhibitors: A Technical Overview
Introduction
Aurora A kinase, a key regulator of mitotic progression, is a validated target in oncology. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. Inhibition of Aurora A kinase disrupts mitotic processes, leading to cell cycle arrest and, ultimately, apoptosis. This technical guide provides an in-depth exploration of the molecular pathways through which Aurora A inhibitors induce programmed cell death.
Due to the limited availability of detailed, peer-reviewed data on a compound generically named "Aurora A inhibitor 4 (compound C9)," this guide will focus on the well-characterized, selective Aurora A inhibitor, Alisertib (B1683940) (MLN8237) , as a representative example. The mechanisms detailed herein are largely anticipated to be relevant for other selective Aurora A inhibitors. Alisertib is an orally active and selective inhibitor of Aurora A kinase with an IC50 of 1.2 nM in cell-free assays.[1][2] It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2][3]
Core Apoptotic Signaling Pathways
Inhibition of Aurora A by compounds like Alisertib triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. This is often accompanied by the modulation of key signaling networks that control cell survival and death.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The mitochondrial pathway is a central mechanism for apoptosis induction by Aurora A inhibitors.[4][5][6] The process is initiated by mitotic errors resulting from Aurora A inhibition, which in turn leads to cellular stress and the activation of pro-apoptotic Bcl-2 family members.[7]
Key molecular events include:
-
Upregulation of Pro-Apoptotic Proteins: Treatment with Alisertib leads to an increased expression of pro-apoptotic proteins such as Bax and PUMA (p53 upregulated modulator of apoptosis).
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl is observed.[6]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[6]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1][6]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell.[1][5][6]
-
PARP Cleavage: A key substrate of activated caspase-3 is PARP (poly [ADP-ribose] polymerase), and its cleavage is a hallmark of apoptosis.[1]
Involvement of the p53 Tumor Suppressor Pathway
The tumor suppressor p53 plays a significant, though not always essential, role in apoptosis induced by Aurora A inhibitors.[5][7]
-
p53 Upregulation: Alisertib treatment has been shown to upregulate the expression of p53.[1]
-
Transcriptional Activation: Activated p53 can transcriptionally activate pro-apoptotic genes, including Bax and PUMA, further feeding into the mitochondrial pathway.
-
Cell Cycle Arrest: p53 also contributes to the G2/M cell cycle arrest observed with Aurora A inhibition through the upregulation of p21.[1]
Modulation of Survival Signaling: PI3K/Akt/mTOR and p38 MAPK Pathways
Alisertib has been demonstrated to modulate key survival signaling pathways, which contributes to its pro-apoptotic effects.[3][4][6]
-
Inhibition of PI3K/Akt/mTOR Pathway: Alisertib can inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway.[4][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition promotes apoptosis and autophagy.[4][6]
-
Activation of p38 MAPK Pathway: In some cellular contexts, Alisertib has been shown to activate the p38 MAPK pathway, which can contribute to both apoptosis and autophagy.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data for Aurora A inhibitors from various studies.
Table 1: In Vitro Potency of Aurora A Inhibitors
| Compound | Target | IC50/GI50 | Cell Lines | Reference |
| Alisertib (MLN8237) | Aurora A | IC50: 1.2 nM (cell-free) | - | [1][2] |
| Alisertib (MLN8237) | Aurora B | IC50: 396.5 nM (cell-free) | - | [1] |
| Alisertib (MLN8237) | Proliferation | IC50: 0.003-1.71 µM | Multiple Myeloma | [1] |
| This compound (compound C9) | Proliferation | GI50: 4.26 µM | DU 145 (Prostate) | [2][8] |
| This compound (compound C9) | Proliferation | GI50: 7.08 µM | HT-29 (Colon) | [2][8] |
| ZM447439 | Aurora A/B | - | HCT-116 (Colon) | [5] |
| VX-680 | Pan-Aurora | - | Cervical Cancer | [9] |
Table 2: Effects of Alisertib on Apoptosis-Related Proteins
| Cell Line | Treatment | Protein Change | Method | Reference |
| MCF7, MDA-MB-231 (Breast) | Alisertib | ↑ Bax, PUMA, Cleaved Caspase-3/9; ↓ Bcl-2 | Western Blot | |
| U-2 OS, MG-63 (Osteosarcoma) | Alisertib | ↑ Pro-apoptotic proteins; ↓ Anti-apoptotic proteins | Western Blot | [4] |
| DAOY (Glioblastoma) | Alisertib | ↑ Bax, Cytochrome c, Cleaved Caspase-3/9; ↓ Bcl-2, Bcl-xl | Western Blot | [6] |
| Multiple Myeloma | Alisertib (0.5 µM) | ↑ Cleaved PARP, Caspase-3/9 | Western Blot | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to study apoptosis induced by Aurora A inhibitors.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the Aurora A inhibitor for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.
Protocol:
-
Treat cells with the Aurora A inhibitor for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p53) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Inhibition of Aurora A kinase is a promising strategy for cancer therapy, primarily through the induction of apoptosis in cancer cells. As exemplified by Alisertib, selective Aurora A inhibitors trigger the intrinsic mitochondrial apoptosis pathway, which is often potentiated by the upregulation of the p53 tumor suppressor and the modulation of critical cell survival networks like the PI3K/Akt/mTOR and p38 MAPK pathways. A thorough understanding of these molecular mechanisms is essential for the continued development and optimal clinical application of this class of targeted agents. Further research into specific compounds, such as "this compound (compound C9)," is required to delineate their precise mechanisms of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pro-apoptotic and pro-autophagic effects of the Aurora kinase A inhibitor alisertib (MLN8237) on human osteosarcoma U-2 OS and MG-63 cells through the activation of mitochondria-mediated pathway and inhibition of p38 MAPK/PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of Aurora A promotes chemosensitivity via inducing cell cycle arrest and apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and Efficacy of Aurora A Inhibitor 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase, a key regulator of mitotic progression, is a validated target in oncology. Its overexpression is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. A plethora of small molecule inhibitors have been developed to target Aurora A, with several advancing into clinical trials. This technical guide focuses on the in vitro potency and efficacy of a specific compound designated as "Aurora A inhibitor 4" (also referred to as compound C9). Due to the limited publicly available data for this specific inhibitor, this guide will present the known information and supplement it with representative data and protocols from well-characterized Aurora A inhibitors to provide a comprehensive overview for researchers in the field.
In Vitro Potency of this compound
The in vitro potency of a kinase inhibitor is a measure of its ability to directly inhibit the enzymatic activity of its target protein. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) in a biochemical assay using purified enzyme.
Table 1: Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | GI50 (µM) |
| DU 145 | Prostate Cancer | 4.26[1][2] |
| HT-29 | Colon Cancer | 7.08[1][3] |
For comparative purposes, Table 2 provides the biochemical potency of Alisertib (MLN8237), a well-characterized, potent, and selective Aurora A inhibitor that has undergone extensive clinical investigation.
Table 2: Comparative Biochemical Potency of Alisertib (MLN8237)
| Target | Assay Type | IC50 (nM) |
| Aurora A | Enzymatic Assay | 1.2[4] |
| Aurora B | Enzymatic Assay | 25 |
In Vitro Efficacy of this compound
The in vitro efficacy of an anti-cancer compound is its ability to produce a desired therapeutic effect in a cellular context. For Aurora A inhibitors, this typically involves the induction of mitotic arrest, leading to apoptosis and inhibition of cell proliferation.
The available data for this compound demonstrates its ability to inhibit the growth of human cancer cell lines, as shown by the GI50 values in Table 1. Inhibition of Aurora A kinase disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest. Prolonged mitotic arrest typically triggers apoptosis.
To illustrate the expected cellular phenotypes and the range of efficacy across different cancer types, Table 3 presents the anti-proliferative activity of the well-characterized Aurora A inhibitor Alisertib in a panel of cancer cell lines.
Table 3: Comparative Anti-proliferative Activity of Alisertib (MLN8237)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 23 |
| HL-60 | Acute Promyelocytic Leukemia | 24 |
| MV-4-11 | Acute Myeloid Leukemia | 26 |
| MOLM-13 | Acute Myeloid Leukemia | 31 |
| NCI-H460 | Non-Small Cell Lung Cancer | 47 |
| DLD-1 | Colorectal Adenocarcinoma | 57 |
| A549 | Lung Carcinoma | 108 |
| PC-3 | Prostate Adenocarcinoma | 114 |
Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental process is crucial for inhibitor research. The following diagrams illustrate the Aurora A signaling pathway and a standard workflow for evaluating a novel Aurora A inhibitor.
Caption: A simplified diagram of the Aurora A signaling pathway during the G2/M transition of the cell cycle.
Caption: A standard workflow for the in vitro evaluation of a novel Aurora A kinase inhibitor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of an inhibitor's properties. The following are representative protocols for key experiments used to characterize Aurora kinase inhibitors.
Biochemical Kinase Activity Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora A kinase. The ADP-Glo™ Kinase Assay is a common luminescence-based method.
-
Objective: To determine the concentration of an inhibitor required to reduce Aurora A kinase activity by 50% (IC50).
-
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., Kemptide)
-
Test inhibitor compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
-
-
Methodology:
-
Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle.
-
Add 2 µL of a solution containing the Aurora A enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration close to the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
-
Cell-Based Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor can access and engage its target within a cellular environment by measuring the phosphorylation status of Aurora A at Threonine 288 (p-Aurora A T288), a marker of its activation.
-
Objective: To determine if the inhibitor reduces the autophosphorylation of Aurora A in cells.
-
Materials:
-
Cancer cell line with detectable Aurora A expression (e.g., HCT116, HeLa)
-
Test inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-Aurora A (T288), Mouse anti-total Aurora A, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for a defined period (e.g., 1-2 hours).
-
Harvest the cells and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Aurora A (T288).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply the ECL substrate and capture the signal.
-
Strip the membrane and re-probe for total Aurora A and the loading control to ensure equal protein loading. A dose-dependent decrease in the p-Aurora A signal relative to the total Aurora A and loading control indicates target engagement.
-
Cell Proliferation/Viability Assay (GI50 Determination)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50).
-
Materials:
-
Cancer cell lines (e.g., DU 145, HT-29)
-
Test inhibitor compound
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor compound. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Quantify cell viability.
-
For MTT assay: Add MTT reagent to each well, incubate to allow for formazan (B1609692) crystal formation, and then solubilize the crystals with a solvent (e.g., DMSO or Sorenson's buffer). Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Read the luminescence.
-
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control and determine the GI50 value using non-linear regression.
-
Cell Cycle Analysis (Flow Cytometry)
This assay determines the effect of the inhibitor on cell cycle progression. Aurora A inhibition is expected to cause an accumulation of cells in the G2/M phase.
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after inhibitor treatment.
-
Materials:
-
Cancer cell line
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Methodology:
-
Seed cells in 6-well plates and treat with the inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Analyze the resulting DNA content histograms. An accumulation of cells with 4N DNA content is indicative of a G2/M arrest, a characteristic phenotype of Aurora A inhibition.
-
Conclusion
"this compound" (compound C9) has demonstrated anti-proliferative activity in prostate and colon cancer cell lines. While direct biochemical potency data is not widely available, its GI50 values in the low micromolar range suggest cellular activity. The provided experimental protocols and workflows offer a robust framework for the comprehensive in vitro characterization of this and other novel Aurora A inhibitors. Further studies are required to elucidate its specific enzymatic potency, selectivity profile, and its efficacy across a broader range of cancer models to fully understand its therapeutic potential.
References
The Cellular Journey of Alisertib: An In-depth Technical Guide on Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its therapeutic potential in various malignancies is intrinsically linked to its ability to reach its intracellular target at sufficient concentrations. This technical guide provides a comprehensive overview of the cellular uptake and distribution of Alisertib, offering insights into its journey from the extracellular environment to its site of action. We will delve into the available quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Cellular Uptake and Efflux
While direct quantitative studies on the rate of Alisertib uptake into cancer cells are not extensively published, its efficacy in in vitro models suggests efficient cell permeability. The lipophilic nature of Alisertib likely facilitates its passage across the cell membrane. However, its distribution can be influenced by efflux pumps. For instance, Alisertib's distribution into the central nervous system is limited by the P-glycoprotein (P-gp) efflux transporter.[2]
Subcellular Distribution
The primary site of action for Alisertib is the cytoplasm and nucleus, where Aurora A kinase is localized and carries out its functions during mitosis. While specific studies quantifying Alisertib's concentration in different subcellular compartments are lacking, its known mechanism of action implies its presence at the mitotic spindle and centrosomes.
Quantitative Data on Alisertib Activity and Distribution
The following tables summarize the available quantitative data regarding Alisertib's in vitro activity, as well as its distribution in preclinical models.
Table 1: In Vitro Antiproliferative Activity of Alisertib (IC50 Values)
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HCT-116 | Colorectal Carcinoma | 15 - 469 (range across various studies)[1] |
| LS174T | Colorectal Adenocarcinoma | ~50[3] |
| T84 | Colon Carcinoma | ~90[3] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710[3] |
| Lymphoma Cell Lines | Lymphoma | Generally more sensitive than solid tumor cell lines[1] |
Table 2: Alisertib Tissue Distribution in Mice
| Tissue | Tissue-to-Plasma Concentration Ratio (at 0.25 hr) | Tissue-to-Plasma Concentration Ratio (at 1 hr) |
| Brain (various regions) | ~0.01[2] | ~0.01[2] |
| Spinal Cord | ~0.01[2] | ~0.01[2] |
| Bone Marrow | Significantly higher than CNS[2] | Significantly higher than CNS[2] |
Signaling Pathways Modulated by Alisertib
Alisertib's primary mechanism of action is the inhibition of Aurora A kinase, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.[4] This arrest can ultimately trigger apoptosis or senescence. Beyond its direct mitotic effects, Alisertib has been shown to modulate other critical signaling pathways implicated in cancer cell survival and proliferation, most notably the PI3K/Akt/mTOR pathway.
References
The Role of Aurora A Inhibitor 4 in the Inhibition of Tumorigenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora A kinase, a critical regulator of mitotic progression, is frequently overexpressed in a multitude of human cancers, correlating with poor prognosis and driving tumorigenesis. This has positioned Aurora A as a compelling target for anticancer therapy. "Aurora A inhibitor 4" represents a class of small molecules designed to selectively inhibit this kinase, leading to mitotic arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in inhibiting tumor growth, and detailed protocols for its preclinical evaluation. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Aurora A Kinase and Its Role in Cancer
Aurora A is a serine/threonine kinase that plays a pivotal role in cell division.[1] Its functions are essential for centrosome maturation and separation, formation of the mitotic spindle, and proper chromosome segregation.[1] Overexpression or aberrant activity of Aurora A is a common feature in many cancers, leading to genomic instability and aneuploidy, which are hallmarks of tumorigenesis.[1][2] The oncogenic potential of Aurora A has made it an attractive target for the development of novel cancer therapeutics.[2]
Mechanism of Action of this compound
This compound functions by competitively binding to the ATP-binding pocket of the Aurora A kinase, thereby preventing the phosphorylation of its downstream substrates that are crucial for mitotic progression.[1] This inhibition disrupts the normal mitotic process, leading to several key cellular outcomes that collectively contribute to its anti-tumorigenic effects:
-
Mitotic Arrest: Inhibition of Aurora A leads to defects in mitotic spindle assembly and chromosome alignment, causing cells to arrest in mitosis.[1]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1]
-
Genomic Instability: In some instances, the disruption of mitosis can lead to errors in chromosome segregation and the formation of aneuploid cells, which can be detrimental to cancer cell survival.[1]
Key Signaling Pathways Modulated by this compound
The antitumor effects of this compound are mediated through its influence on several critical signaling pathways.
The Mitotic Signaling Pathway
Aurora A is a central node in the mitotic signaling network. Its inhibition directly impacts the function of numerous downstream effectors, leading to the disruption of mitotic events.
Caption: Inhibition of Aurora A by this compound disrupts key mitotic processes, leading to mitotic arrest and subsequent apoptosis.
Interaction with the p53 Tumor Suppressor Pathway
Aurora A has been shown to negatively regulate the p53 tumor suppressor protein. Inhibition of Aurora A can lead to the reactivation of p53 function, promoting cell cycle arrest and apoptosis.
Caption: this compound can indirectly activate the p53 pathway, leading to enhanced cell cycle arrest and apoptosis.
Crosstalk with the NF-κB Signaling Pathway
Recent studies have indicated a link between Aurora A and the NF-κB pathway, which is involved in inflammation and cell survival. Aurora A inhibition can modulate NF-κB activity, contributing to its anti-tumor effects.
Caption: Modulation of the NF-κB pathway by this compound can contribute to its overall anti-tumor activity.
Impact on the cGAS-STING-PD-L1 Axis and Immune Evasion
An important consideration in the clinical application of Aurora A inhibitors is their potential to upregulate the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. This effect is mediated through the cGAS-STING pathway.
Caption: Inhibition of Aurora A can lead to the upregulation of PD-L1 via the cGAS-STING pathway, potentially promoting immune evasion.
Quantitative Data Summary
The potency and efficacy of various Aurora A inhibitors have been characterized in numerous preclinical studies. The following tables summarize key quantitative data for prominent Aurora A inhibitors.
Table 1: In Vitro Potency of Aurora A Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| TAS-119 | Aurora A | 1.0 | - | Biochemical Assay |
| Aurora B | 95 | - | Biochemical Assay | |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | Biochemical Assay |
| Aurora A | 6.7 | HCT-116 | Cell-based Assay | |
| Aurora B | 396.5 | - | Biochemical Assay | |
| MK-5108 | Aurora A | 0.064 | - | Biochemical Assay |
| Aurora B | 14.08 | - | Biochemical Assay | |
| Aurora C | 12.16 | - | Biochemical Assay | |
| CCT129202 | Aurora A | 42 | - | Biochemical Assay |
| Aurora B | 198 | - | Biochemical Assay | |
| Aurora C | 227 | - | Biochemical Assay |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12]
Table 2: In Vivo Efficacy of Aurora A Inhibitors in Xenograft Models
| Inhibitor | Dose and Schedule | Tumor Model | Tumor Growth Inhibition (TGI) |
| Alisertib (MLN8237) | 3, 10, 30 mg/kg, p.o., once daily for 3 weeks | HCT-116 colon cancer | 43.3%, 84.2%, 94.7% |
| MK-5108 | 15, 30 mg/kg | - | Significant tumor growth inhibition |
| CCT129202 | 100 mg/kg, i.p. | HCT116 colon cancer | 57.7% |
| AS703569 | 50 mg/kg, once a week | Triple-Negative Breast Cancer | 40-80% |
Data compiled from multiple sources.[4][7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of Aurora A inhibitors. The following sections provide methodologies for key in vitro and in vivo assays.
General Experimental Workflow for Aurora A Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of Aurora A inhibitors, from initial screening to in vivo efficacy studies.
Protocol: ADP-Glo™ Kinase Assay for Aurora A
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is suitable for determining the in vitro potency of inhibitors against Aurora A kinase.[13][14][15]
Materials:
-
Recombinant human Aurora A kinase
-
Aurora A substrate (e.g., Kemptide)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitor (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution. For control wells, add 2.5 µL of kinase buffer with the same concentration of DMSO.
-
Prepare a substrate/ATP mix in kinase buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 2.5 µL of diluted Aurora A kinase to each well. For blank wells, add 2.5 µL of kinase buffer without the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on Promega's CellTiter-Glo® assay and is used to assess the effect of Aurora A inhibitors on cancer cell proliferation and viability.[16][17][18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include vehicle control wells with the same concentration of DMSO.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Protocol: Western Blot for Phospho-Histone H3 (Ser10)
This protocol provides a general procedure for detecting the phosphorylation of Histone H3 at Serine 10, a downstream marker of Aurora B kinase activity, which can be used to assess the selectivity of Aurora A inhibitors.[21][22][23][24]
Materials:
-
Cancer cells treated with the test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an Aurora A inhibitor using a subcutaneous xenograft model in immunodeficient mice.[25][26][27][28][29][30]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion and Future Directions
This compound represents a promising class of targeted therapies for a wide range of cancers. Their mechanism of action, centered on the disruption of mitosis, provides a clear rationale for their anti-tumorigenic activity. The quantitative data from preclinical studies demonstrate their potent and selective inhibition of Aurora A and their efficacy in vivo. However, the clinical development of Aurora A inhibitors has faced challenges, including modest single-agent activity and the emergence of resistance.
A key area of ongoing research is the identification of predictive biomarkers to select patients who are most likely to respond to Aurora A inhibitor therapy. Furthermore, the observation that Aurora A inhibitors can upregulate PD-L1 suggests that combination therapies with immune checkpoint inhibitors could be a promising strategy to enhance their clinical efficacy.[2] The detailed experimental protocols and workflow provided in this guide are intended to support the continued research and development of this important class of anti-cancer agents. Continued investigation into the complex signaling networks regulated by Aurora A will undoubtedly uncover new therapeutic opportunities and refine the clinical application of Aurora A inhibitors in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - ProQuest [proquest.com]
- 10. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. ch.promega.com [ch.promega.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 23. biocare.net [biocare.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.crownbio.com [blog.crownbio.com]
- 28. mdpi.com [mdpi.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
Unveiling Aurora A Inhibitor 4: A Technical Guide to MLN8054 and Other Key Aurora Kinase Modulators
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, particularly Aurora A, plays a pivotal role in cell cycle regulation, making it a compelling target for anticancer therapies. While the designation "Aurora A inhibitor 4" does not correspond to a universally recognized specific molecule, this guide will focus on a prominent and selective Aurora A inhibitor, MLN8054 , as a representative compound. This document will also provide an overview of other significant Aurora kinase inhibitors, their alternative names, and relevant technical data to offer a comprehensive resource for researchers in the field.
Nomenclature and Synonyms of Key Aurora Kinase Inhibitors
A precise understanding of the nomenclature of small molecule inhibitors is crucial for accurate research and communication. Several compounds targeting Aurora kinases have been developed, each with multiple identifiers.
| Investigational Name | Synonyms/Alternative Names | Primary Target(s) |
| MLN8054 | Not widely available | Aurora A[1][2] |
| Tozasertib | VX-680, MK-0457 | Pan-Aurora Kinase (A, B, C)[3][4][5][6][7][8][9][10] |
| Danusertib | PHA-739358 | Pan-Aurora Kinase, Abl, Ret, FGFR-1, TrkA[11][12][13][14][15] |
| SNS-314 | SNS-314 mesylate | Pan-Aurora Kinase (A, B, C)[16][17][18][19][20][21] |
| PF-03814735 | Aurora A, Aurora B[22][23][24] | |
| CYC116 | Aurora A, Aurora B, VEGFR2[25][26][27][28][29] |
Technical Profile of MLN8054: A Selective Aurora A Inhibitor
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase.[1][2] Its selectivity for Aurora A over Aurora B is a key characteristic that allows for the specific investigation of Aurora A's cellular functions.
The inhibitory potency of MLN8054 has been characterized through various in vitro assays.
| Assay Type | Target | IC50/Ki | Reference |
| In vitro kinase assay | Aurora A | 4 nM (IC50) | [1][2][30] |
| In vitro kinase assay | Aurora B | >160 nM (IC50) | [1] |
| Cell proliferation assay (various human tumor cell lines) | 0.11 to 1.43 µM (IC50) | [1] |
2.2.1. In Vitro Aurora A Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MLN8054 against recombinant Aurora A kinase.
-
Methodology:
-
Recombinant Aurora A kinase is incubated with a peptide substrate and ATP.
-
MLN8054 is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
2.2.2. Cell Proliferation Assay (BrdU Incorporation)
-
Objective: To assess the effect of MLN8054 on the proliferation of cancer cell lines.
-
Methodology:
-
Human tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of MLN8054 for a period of 72 hours.
-
During the final hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the culture medium.
-
After incubation, cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
A chromogenic substrate is added, and the absorbance is measured to quantify cell proliferation.
-
IC50 values are determined from the dose-response curves.[1]
-
Signaling Pathways and Cellular Effects of Aurora A Inhibition by MLN8054
Inhibition of Aurora A by MLN8054 disrupts the normal progression of mitosis, leading to distinct cellular phenotypes.
Treatment of cancer cells with MLN8054 results in a G2/M phase cell cycle accumulation, the formation of abnormal mitotic spindles, and ultimately, inhibition of cell proliferation.[1] Furthermore, prolonged inhibition of Aurora A can induce cellular senescence, a state of irreversible growth arrest, in tumor cells both in vitro and in vivo.[31]
Experimental Workflow for Characterizing an Aurora A Inhibitor
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Aurora A inhibitor.
This comprehensive guide provides a foundational understanding of the Aurora A inhibitor landscape, with a detailed focus on MLN8054. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the development of novel cancer therapeutics targeting the Aurora kinase family.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MK-0457, a novel kinase inhibitor, is active in patients with chronic myeloid leukemia or acute lymphocytic leukemia with the T315I BCR-ABL mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tozasertib - Wikipedia [en.wikipedia.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. scbt.com [scbt.com]
- 11. Danusertib, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xcessbio.com [xcessbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Danusertib | C26H30N6O3 | CID 11442891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. SNS-314 | Aurora A/B/C inhibitor | CAS 1057249-41-8 | Buy SNS314 from Supplier InvivoChem [invivochem.com]
- 19. Sns-314 | C18H15ClN6OS2 | CID 24995524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. SNS-314 mesylate | Aurora Kinase Inhibitor | AmBeed.com [ambeed.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. adooq.com [adooq.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Cyc-116 | C18H20N6OS | CID 6420138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. caymanchem.com [caymanchem.com]
- 28. medkoo.com [medkoo.com]
- 29. CYC-116 - LKT Labs [lktlabs.com]
- 30. apexbt.com [apexbt.com]
- 31. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Profile of Compound C9: A Technical Guide to a Novel Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurora A kinase, a pivotal regulator of mitotic progression, is a validated and compelling target in oncology. Its overexpression is a common feature in a wide array of human cancers, correlating with genomic instability and poor prognosis. Inhibition of Aurora A disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of a novel Aurora A inhibitor, designated Compound C9. Due to ambiguity in early-stage compound nomenclature, this document addresses two distinct molecules referred to as "Compound C9" in publicly available data: Aurora A inhibitor 4 , a selective Aurora A inhibitor, and Aurora kinase inhibitor-9 , a dual Aurora A/B inhibitor. This guide synthesizes the available biochemical and cellular data for both compounds, presents detailed, representative experimental protocols for their characterization, and visualizes the critical signaling pathways and discovery workflows relevant to their development.
Introduction to Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1][2] Its activity is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[3] The gene encoding Aurora A is located on chromosome 20q13, a region frequently amplified in cancerous tissues.[4] Dysregulation of Aurora A leads to mitotic errors, aneuploidy, and ultimately, tumorigenesis, making it an attractive target for therapeutic intervention.[4][5]
Compound C9: Profile and Mechanism of Action
As the designation "Compound C9" has been applied to more than one investigational molecule, this guide will present the data for both identified compounds to ensure clarity for the research community.
-
Compound C9 (this compound): This compound is characterized as a potent and selective inhibitor of Aurora A.[1] Selective Aurora A inhibition typically leads to defects in mitotic spindle assembly, causing a transient, spindle-assembly-checkpoint-dependent mitotic arrest that can ultimately trigger apoptosis.[6]
-
Compound C9 (Aurora kinase inhibitor-9): This molecule is a potent dual inhibitor of both Aurora A and Aurora B kinases.[7] Dual inhibition affects not only spindle formation (Aurora A) but also chromosome segregation and cytokinesis (Aurora B), often resulting in the formation of polyploid cells that subsequently undergo apoptosis.[2] The molecule is a sulfonamide-based 4-anilinoquinoline derivative.[8]
The primary mechanism of action for Aurora kinase inhibitors involves competitive binding to the ATP pocket of the kinase domain, which prevents the phosphorylation of downstream substrates essential for mitotic progression.[9]
Quantitative Data Presentation
The following tables summarize the available quantitative data for both compounds designated as C9.
Table 1: Biochemical Potency of Compound C9 (Aurora kinase inhibitor-9)
| Target | IC50 (µM) |
|---|---|
| Aurora A | 0.093 |
| Aurora B | 0.09 |
Data sourced from Medchemexpress.[7]
Table 2: Cellular Activity of Compound C9 (this compound)
| Cell Line | Cancer Type | Parameter | Value (µM) |
|---|---|---|---|
| DU 145 | Prostate Cancer | GI50 | 4.26 |
| HT-29 | Colon Cancer | GI50 | 7.08 |
Data sourced from MCE.[1]
Key Experimental Protocols
The following are detailed, representative methodologies for the characterization of Aurora kinase inhibitors like Compound C9. These protocols are based on established best practices in the field.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora A kinase by measuring ADP production.
Materials:
-
Purified recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Prepare a solution of substrate and ATP in Kinase Assay Buffer. The ATP concentration should be near the Kₘ value for Aurora A. Dilute the Aurora A enzyme to the desired working concentration.
-
Assay Plate Setup (per well):
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[5]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT-Based)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cell lines, which is indicative of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., DU 145, HT-29)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to vehicle-treated controls and determine the GI50/IC50 value.
Western Blot Analysis for Target Engagement
This protocol is used to detect the phosphorylation status of Aurora A (auto-phosphorylation at Thr288) and its downstream substrates (e.g., Histone H3 at Ser10 for Aurora B activity) to confirm target engagement within the cell.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-phospho-Histone H3 (Ser10), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Harvest and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. A decrease in the phospho-specific signal indicates target inhibition.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the cell cycle phase distribution and identify arrest or polyploidy induced by the inhibitor.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the inhibitor for a desired time period (e.g., 24-48 hours).
-
Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[3]
-
Staining: Wash the fixed cells to remove ethanol and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[3]
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the fluorescence of PI, which is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms. An accumulation of cells with 4N DNA content suggests a G2/M arrest (characteristic of Aurora A inhibition), while the appearance of cells with >4N DNA content indicates polyploidy (characteristic of Aurora B inhibition).[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology of Aurora A kinase: implications in cancer manifestation and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Investigating the Enzymatic Inhibition of Aurora A Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Aurora A inhibitor 4" has demonstrated anti-proliferative effects in cancer cell lines, indicating its potential as a modulator of Aurora A activity.[1][2][3] To illustrate the principles of direct enzymatic inhibition, this guide will also reference "Aurora A inhibitor I," a potent and selective 2,4-bisanilinopyrimidine inhibitor of Aurora A, a class of compounds that has shown significant promise.[4]
Core Concepts in Aurora A Inhibition
Aurora A is a serine/threonine kinase that plays a pivotal role in centrosome maturation and separation, spindle assembly, and mitotic entry.[5] Its activity is tightly regulated throughout the cell cycle, peaking during the G2/M phase. Inhibitors of Aurora A typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates essential for mitosis.[3] This disruption of kinase activity leads to mitotic arrest, spindle defects, and ultimately, apoptosis in rapidly dividing cancer cells.[3][5]
Quantitative Analysis of Aurora A Inhibition
The potency and selectivity of Aurora A inhibitors are critical parameters in their development. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) in enzymatic assays and the growth inhibition (GI50) in cellular assays. The following tables summarize the available data for "this compound" and provide comparative data for other notable Aurora A inhibitors.
Table 1: Cellular Activity of this compound
| Compound Name | Cell Line | Assay Type | GI50 (µM) |
| This compound (compound C9) | DU 145 (Prostate Carcinoma) | Proliferation Assay | 4.26[1][2] |
| This compound (compound C9) | HT-29 (Colorectal Carcinoma) | Proliferation Assay | 7.08[1][2] |
Table 2: Comparative Enzymatic and Cellular Inhibition Data of Selected Aurora A Inhibators
| Compound Name | Target Kinase | Assay Type | IC50 (nM) | Selectivity (Aurora A vs. B) |
| Aurora A inhibitor I | Aurora A | Enzymatic | 3.4[4] | ~1000-fold |
| Aurora B | Enzymatic | 3400[4] | ||
| Alisertib (MLN8237) | Aurora A | Enzymatic | 1.2[6] | >200-fold (in cells)[4] |
| MK-5108 | Aurora A | Enzymatic | 0.064[6] | High |
| VX-680 (Tozasertib) | Aurora A | Enzymatic (Ki) | 0.6[6] | Pan-Aurora |
| Aurora B | Enzymatic (Ki) | 18[6] | ||
| Aurora C | Enzymatic (Ki) | 4.6[6] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and evaluation of Aurora A inhibitors.
References
The Pharmacodynamics of Aurora A Inhibition: A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Aurora A inhibitors, a promising class of anti-cancer agents. While focusing on the core principles of Aurora A inhibition, this document will use "Aurora A inhibitor 4" as a representative compound, supplemented with data from other well-characterized inhibitors to provide a thorough understanding for researchers, scientists, and drug development professionals.
Introduction to Aurora A Kinase and its Role in Carcinogenesis
Aurora A is a key serine/threonine kinase that plays a critical role in the regulation of cell division (mitosis).[1][2] Its functions are integral to several mitotic processes, including centrosome maturation and separation, formation of the bipolar spindle, and proper chromosome alignment.[3][4][5] Overexpression and aberrant activity of Aurora A are frequently observed in a wide range of human cancers and are often associated with tumorigenesis and poor patient outcomes.[2][3][6] This makes Aurora A a compelling target for the development of novel cancer therapeutics.[1][6]
Aurora A inhibitors are small molecules designed to selectively bind to and inhibit the activity of the Aurora A kinase, typically by competing with ATP for its binding site.[1] This inhibition disrupts downstream signaling pathways crucial for mitotic progression, leading to mitotic arrest, apoptosis, and genomic instability in cancer cells.[1]
Mechanism of Action of Aurora A Inhibitors
The primary mechanism of action for Aurora A inhibitors is the competitive inhibition of the ATP-binding pocket of the Aurora A kinase.[1] This prevents the phosphorylation of its downstream substrates, which are essential for the proper execution of mitosis.[1] The consequences of Aurora A inhibition at a cellular level include:
-
Disruption of Spindle Formation: Aurora A is essential for the recruitment of proteins necessary for mitotic spindle formation, such as TACC and Kinesin 5.[4] Inhibition of Aurora A leads to defects in spindle assembly.[1]
-
Mitotic Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in mitosis.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death (apoptosis), a key mechanism for the anti-cancer activity of these inhibitors.[1]
-
Aneuploidy and Genomic Instability: Errors in chromosome segregation resulting from Aurora A inhibition can lead to an abnormal number of chromosomes (aneuploidy), which can be detrimental to cancer cells.[1]
Quantitative Pharmacodynamic Data
The potency and selectivity of Aurora A inhibitors are critical parameters in their development. These are typically quantified using biochemical and cellular assays. The following tables summarize key quantitative data for representative Aurora A inhibitors, including the specific data available for "this compound".
Table 1: Biochemical Potency of Selected Aurora A Inhibitors
| Inhibitor | Target(s) | IC50 / Ki (nM) | Assay Type | Reference |
| This compound (C9) | Aurora A | GI50: 4,260 (DU 145 cells), 7,080 (HT-29 cells) | Cell Growth Inhibition | [7] |
| MLN8237 (Alisertib) | Aurora A | IC50: 1.2 | Biochemical | [8] |
| MK-5108 | Aurora A | IC50: 0.064 | Biochemical | [9] |
| VX-680 | Aurora A, B, C | Ki: 0.7 (Aurora A), 18 (Aurora B), 4.6 (Aurora C) | Biochemical | [9] |
| PHA-739358 | Aurora A, B, C | IC50: 13 (Aurora A), 79 (Aurora B), 61 (Aurora C) | Biochemical | [9] |
| SNS-314 | Aurora A, B, C | IC50: 9 (Aurora A), 31 (Aurora B), 3 (Aurora C) | Biochemical | [9] |
| CYC116 | Aurora A, B | IC50: 44 (Aurora A), 19 (Aurora B) | Biochemical | [9] |
Table 2: Cellular Activity of Selected Aurora A Inhibitors
| Inhibitor | Cell Line(s) | Cellular Effect | IC50 / Effective Concentration | Reference |
| This compound (C9) | DU 145, HT-29 | Growth Inhibition | GI50: 4.26 µM, 7.08 µM | [7] |
| MLN8237 (Alisertib) | Various | Inhibition of cell proliferation | IC50: 1 nM to 10 µM | [10] |
| MK-5108 | 17 cancer cell lines | Inhibition of proliferation | IC50: 0.16 to 6.4 µM | [9] |
| VX-680 | Various tumor cell lines | Inhibition of proliferation | IC50: 15 to 130 nM | [9] |
| SNS-314 | Various human cell lines | Inhibition of cell proliferation | IC50: 1.8 to 24.4 nM | [9] |
Key Signaling Pathways Modulated by Aurora A Inhibitors
Aurora A is a central node in a complex network of signaling pathways that regulate cell cycle progression and tumorigenesis.[3] Its inhibition can have far-reaching effects on these pathways.
Caption: Simplified signaling network of Aurora A kinase and its downstream effectors.
Experimental Protocols for Characterizing Aurora A Inhibitors
The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of Aurora A inhibitors.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay measures the direct inhibition of purified Aurora A kinase activity.
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Prepare a mixture of the kinase substrate and ATP in the same buffer.
-
Assay Plate Setup: Add 2.5 µL of the inhibitor dilution to each well of the 384-well plate. Include controls for no inhibitor (positive control) and no enzyme (blank).
-
Kinase Reaction: Initiate the reaction by adding 5 µL of the substrate/ATP mixture, followed by 2.5 µL of the diluted Aurora A kinase to each well. For the blank wells, add kinase assay buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. Then, add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DU 145, HT-29)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for 72-96 hours.[10] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis for Target Engagement
This method is used to confirm that the inhibitor is engaging with its target in cells by assessing the phosphorylation status of Aurora A or its substrates.
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-total Aurora A)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of Aurora A.
Conclusion and Future Directions
Aurora A inhibitors represent a promising therapeutic strategy for a variety of cancers. A thorough understanding of their pharmacodynamics, including their mechanism of action, potency, and effects on cellular signaling, is crucial for their successful clinical development. The experimental protocols and data presented in this guide provide a framework for the preclinical characterization of novel Aurora A inhibitors like "this compound". Future research should focus on identifying predictive biomarkers of response and exploring combination therapies to overcome potential resistance mechanisms. One such consideration is the finding that Aurora A inhibition can upregulate PD-L1 expression, suggesting that combining Aurora A inhibitors with immune checkpoint blockade could be a promising therapeutic avenue.[11]
References
- 1. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. rupress.org [rupress.org]
- 7. This compound | Aurora Kinase | 371224-09-8 | Invivochem [invivochem.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "Aurora A Inhibitor 4": A Technical Overview for Cancer Research
For Immediate Release
In the dynamic field of basic cancer research, the exploration of novel therapeutic targets is paramount. One such target, Aurora A kinase, a key regulator of mitotic progression, has garnered significant attention due to its frequent overexpression in a wide array of human cancers. The development of small molecule inhibitors against Aurora A kinase is a promising strategy for anticancer drug discovery. This technical guide focuses on "Aurora A inhibitor 4," also identified as "compound C9," providing a consolidated resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The inhibitory activity of this compound (compound C9) has been primarily characterized by its effect on cancer cell proliferation. The GI50 value, representing the concentration at which the compound inhibits the growth of 50% of the cells, has been determined in multiple cancer cell lines.
| Compound ID | Target | Cell Line | Assay Type | Value (µM) | Citation |
| This compound (compound C9) | Cell Proliferation | DU 145 (Prostate Carcinoma) | Growth Inhibition | 4.26 | [1][2][3][4] |
| This compound (compound C9) | Cell Proliferation | HT-29 (Colorectal Adenocarcinoma) | Growth Inhibition | 7.08 | [1][2][3][4] |
Mechanism of Action and Signaling Pathways
Aurora A kinase is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Its overexpression is linked to genomic instability and tumorigenesis. Aurora A exerts its oncogenic functions through the phosphorylation of a multitude of downstream substrates, thereby activating key signaling pathways involved in cell proliferation and survival.
While specific mechanistic studies for "this compound (compound C9)" are not extensively available in the public domain, its role as a potent inhibitor of Aurora A suggests that it likely functions by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates. This inhibition would lead to mitotic arrest, and ultimately, cell death in cancer cells that are dependent on Aurora A signaling.
Key signaling pathways regulated by Aurora A and potentially targeted by its inhibitors include:
-
p53 Pathway: Aurora A can phosphorylate and inactivate the tumor suppressor p53, promoting cell survival.
-
NF-κB Pathway: Aurora A can activate the NF-κB signaling pathway, which is involved in inflammation and cell survival.
-
PI3K/Akt/mTOR Pathway: This crucial survival pathway can be activated by Aurora A, promoting cell growth and proliferation.
Below is a generalized diagram illustrating the central role of Aurora A kinase in cell cycle regulation and its impact on oncogenic signaling pathways.
Experimental Protocols
While the precise protocols for generating the cited GI50 data for "this compound (compound C9)" are not publicly detailed, a standard methodology for such an assay is provided below for reference. Researchers should adapt this protocol based on their specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., DU 145, HT-29)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (compound C9) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.
-
The workflow for a typical cell viability assay is depicted in the following diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN112955447A - Heterocyclic kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. US20230151432A1 - Kif18a inhibitors for treatment of neoplastic diseases - Google Patents [patents.google.com]
Methodological & Application
"Aurora A inhibitor 4" protocol for cell culture treatment
Application Notes: Aurora A Inhibitor 4 in Cell Culture
Introduction
The Aurora kinase family, specifically Aurora A, are serine/threonine kinases that are pivotal regulators of mitotic progression.[1][2] Aurora A kinase is essential for several key mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[2][3] Its expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.[4] In numerous human cancers, Aurora A is overexpressed, which has been linked to tumorigenesis, genomic instability, and poor patient outcomes.[3][5][6] This makes Aurora A a compelling therapeutic target for cancer treatment.[3][7]
This compound, also known as compound C9, is a potent inhibitor of Aurora A kinase.[8] Like other inhibitors in its class, it functions by disrupting the kinase's activity, leading to defects in mitotic processes.[7] This typically results in a transient G2/M cell cycle arrest, followed by apoptosis or endoreduplication and polyploidy, ultimately inhibiting cancer cell proliferation.[1][9][10] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its biological effects.
Mechanism of Action
Aurora A inhibitors selectively bind to Aurora A kinase, often in an ATP-competitive manner, preventing the phosphorylation of its downstream substrates that are crucial for mitotic progression.[7][9] Inhibition of Aurora A leads to defects in mitotic spindle assembly, triggering the spindle assembly checkpoint and causing a temporary arrest in mitosis.[1][4] Prolonged mitotic arrest can induce programmed cell death (apoptosis).[7] The cellular response, particularly the choice between apoptosis and continued cell division with genomic errors (aneuploidy), can be influenced by the status of tumor suppressor genes like p53.[11][12]
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rupress.org [rupress.org]
- 4. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 8. This compound | Aurora Kinase | 371224-09-8 | Invivochem [invivochem.com]
- 9. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Dose-Response of Aurora A Inhibitor 4 in DU 145 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the dose-response curve of Aurora A Inhibitor 4 in the DU 145 human prostate cancer cell line. It includes a representative data summary, a comprehensive experimental protocol for a cell viability assay, and diagrams illustrating the experimental workflow and the targeted signaling pathway.
Introduction
Aurora A kinase is a key regulator of mitotic progression and is frequently overexpressed in various human cancers, including prostate cancer.[1][2][3] Its aberrant activity can lead to chromosomal instability and oncogenic transformation, making it an attractive target for cancer therapy.[2][3] Aurora A inhibitors are a class of small molecules designed to block the kinase activity of Aurora A, thereby inducing cell cycle arrest and apoptosis in cancer cells.[4][5] The DU 145 cell line is a commonly used model for prostate cancer research. This document outlines the procedures to evaluate the efficacy of a specific Aurora A inhibitor, designated here as "this compound," by generating a dose-response curve to determine its half-maximal inhibitory concentration (IC50) in these cells.
Data Presentation
The following table summarizes representative quantitative data for the dose-response of this compound in DU 145 cells. This data is hypothetical and serves as an example of expected results from the described protocol.
| Concentration of this compound (nM) | Percent Inhibition of Cell Viability (%) |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 250 | 92.1 |
| 500 | 98.6 |
| IC50 (nM) | ~51 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol details the methodology for determining the dose-response of this compound in DU 145 cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.[6][7]
Materials:
-
DU 145 human prostate cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture DU 145 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL.[8]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - % Viability
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response curve.
Caption: Simplified Aurora A signaling pathway and inhibitor action.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AURKA suppression induces DU145 apoptosis and sensitizes DU145 to docetaxel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell viability assay [bio-protocol.org]
Application Notes and Protocols for Determining the IC50 of Aurora A Inhibitor 4 in HT-29 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora A kinase (AURKA) is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and spindle assembly.[1] Overexpression of Aurora A is frequently observed in various human cancers, including colorectal cancer, and is associated with tumorigenesis and poor prognosis.[2][3] This makes Aurora A a compelling target for the development of novel anticancer therapies. Aurora A kinase inhibitors, a class of targeted therapies, function by competitively binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream substrates necessary for mitotic progression.[4] "Aurora A inhibitor 4" is a novel small molecule designed to selectively inhibit the activity of Aurora A kinase. Determining the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of this compound, providing a quantitative measure of its potency against cancer cells.
The HT-29 human colorectal adenocarcinoma cell line is a well-established model for studying colorectal cancer.[5][6] These cells are known to be sensitive to various chemotherapeutic agents and are widely used for in vitro drug screening.[5] This document provides a detailed protocol for determining the IC50 value of "this compound" in the HT-29 cell line using a colorimetric MTT assay.
Signaling Pathway of Aurora A Kinase
Aurora A kinase is involved in multiple signaling pathways that regulate cell proliferation and survival.[7] In colorectal cancer, Aurora A has been shown to interact with and enhance the Wnt and Ras-MAPK signaling pathways.[8] Inhibition of Aurora A can disrupt these pathways, leading to cell cycle arrest and apoptosis.[9]
References
- 1. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora-A Regulates Progression and Metastasis of Colorectal Cancer by Promoting Slug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase A Is a Prognostic Marker in Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Aurora A Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1] Its overexpression is frequently observed in various human cancers, making it a compelling target for cancer therapy.[2] "Aurora A inhibitor 4," a placeholder for a specific Aurora A kinase inhibitor, is designed to selectively target and inhibit the catalytic activity of Aurora A. This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of treatment with an Aurora A inhibitor, using Alisertib (B1683940) (MLN8237) as a representative example.
Alisertib is a potent and selective inhibitor of Aurora A kinase.[3] Its mechanism of action involves binding to the ATP-binding pocket of Aurora A, thereby preventing the phosphorylation of its downstream substrates.[3] This inhibition leads to mitotic arrest, apoptosis, and a reduction in cell proliferation in sensitive cancer cell lines.[1] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying the effects of Aurora A inhibitors by quantifying the changes in the expression and phosphorylation status of key proteins in the Aurora A signaling pathway.
Signaling Pathway and Mechanism of Action
Aurora A kinase participates in a complex signaling network that governs cell cycle progression. Upon activation through autophosphorylation at Threonine 288 (Thr288), Aurora A phosphorylates a multitude of downstream substrates.[4] Key players in this pathway include Polo-like kinase 1 (PLK1), a critical regulator of mitosis, and Cyclin B1, which forms a complex with CDK1 to drive mitotic entry.[5] Furthermore, Aurora A contributes to the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 Ser10), a hallmark of mitotic chromatin condensation.[6][7]
Treatment with an Aurora A inhibitor like Alisertib is expected to decrease the autophosphorylation of Aurora A at Thr288. This, in turn, should lead to a modulation of the activity and levels of its downstream effectors. Western blot analysis allows for the precise measurement of these changes, providing insights into the inhibitor's efficacy and mechanism of action.
Figure 1: Simplified signaling pathway of Aurora A and the mechanism of its inhibition.
Experimental Protocols
A. Cell Culture and Treatment with Aurora A Inhibitor (Alisertib)
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HT29, Caco-2, MV4-11) in appropriate cell culture dishes or flasks.[8][9] Allow the cells to adhere and reach 60-70% confluency.
-
Inhibitor Preparation: Prepare a stock solution of Alisertib (MLN8237) in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM).[8]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Alisertib. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).[8]
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to the cells.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
D. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Aurora A (Thr288), anti-Aurora A, anti-PLK1, anti-Cyclin B1, anti-p-Histone H3 (Ser10), and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
Figure 2: General workflow for Western blot analysis.
Data Presentation
The quantitative data obtained from the densitometric analysis of Western blots should be summarized in clearly structured tables for easy comparison. The tables below provide examples of how to present the data, summarizing the effects of Alisertib on key proteins in the Aurora A signaling pathway in different cancer cell lines.
Table 1: Effect of Alisertib on Phosphorylated and Total Aurora A Levels
| Cell Line | Treatment (Alisertib) | Duration (hours) | p-Aurora A (Thr288) Change | Total Aurora A Change | Reference |
| HT29 | 1 µM | 48 | ↓ 66.4% | No significant change | [8] |
| HT29 | 5 µM | 48 | ↓ 93% | No significant change | [8] |
| Caco-2 | 0.1, 1, 5 µM | 48 | Dose-dependent ↓ | No significant change | [8] |
| MV4-11 | 100 nM | 24 | ↓ | No significant change | [9] |
| SKOV3 | 0.1, 1, 5 µM | 24 | Dose-dependent ↓ | No significant change | [10] |
| OVCAR4 | 0.1, 1, 5 µM | 24 | Dose-dependent ↓ | No significant change | [10] |
Table 2: Effect of Alisertib on Downstream Effectors
| Cell Line | Treatment (Alisertib) | Duration (hours) | PLK1 Change | Cyclin B1 Change | p-Histone H3 (Ser10) Change | Reference |
| NCI-H929 | 100 nM | 72 | - | ↑ | - | [11] |
| MM.1S | 100 nM | 72 | - | ↑ | - | [11] |
| U266 | 100 nM | 72 | - | ↑ | - | [11] |
| OPM-2 | 100 nM | 72 | - | ↑ | - | [11] |
| PANC-1 | 0.1, 1, 5 µM | 24 | - | ↓ | - | [12] |
| BxPC-3 | 0.1, 1, 5 µM | 24 | - | ↓ | - | [12] |
| L0 spheres | 1, 4 µM | - | - | - | ↓ | [13] |
| R24-3 spheres | 1, 4 µM | - | - | - | ↓ | [13] |
Note: "↑" indicates an increase, "↓" indicates a decrease, and "-" indicates data not available from the cited sources. The quantitative changes are presented as reported in the respective studies.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer | Optimize transfer time and voltage. Check the integrity of the transfer buffer. | |
| Primary antibody concentration too low | Increase the concentration of the primary antibody or the incubation time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Primary or secondary antibody concentration too high | Decrease the concentration of the antibodies. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search to check for antibody specificity. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
Western blot analysis is a powerful tool for characterizing the cellular response to Aurora A inhibitors like Alisertib. By following the detailed protocols outlined in this application note, researchers can effectively assess the inhibitor's impact on the Aurora A signaling pathway. The provided data tables and troubleshooting guide will further aid in the interpretation of results and the successful execution of these experiments. This information is critical for advancing our understanding of Aurora A inhibitors and their potential as cancer therapeutics.
References
- 1. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase 1 phosphorylates cyclin B1 and targets it to the nucleus during prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Aurora kinase A inhibition plus Tumor Treating Fields suppress glioma cell proliferation in a cilium-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Mitotic Defects Induced by Aurora A Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.[1] Dysregulation of Aurora A is frequently observed in various cancers, making it a compelling target for anti-cancer drug development. Inhibition of Aurora A kinase activity disrupts normal mitotic processes, leading to characteristic defects such as the formation of monopolar spindles, chromosome misalignment, and ultimately mitotic catastrophe and cell death.[2][3][4]
"Aurora A inhibitor 4" is a potent and selective small molecule inhibitor of Aurora A kinase. These application notes provide a detailed protocol for inducing and visualizing mitotic defects in cultured cells using "this compound" through immunofluorescence staining. The subsequent quantitative analysis of these defects offers a robust method to assess the inhibitor's cellular activity.
Mechanism of Action: Aurora A in Mitosis
Aurora A is a serine/threonine kinase that ensures the fidelity of cell division. Its activity is tightly regulated throughout the cell cycle, peaking during the G2 phase and mitosis. During prophase, Aurora A localized at the centrosomes is essential for their separation and the establishment of a bipolar spindle. Inhibition of Aurora A prevents these processes, resulting in a failure of centrosome separation and the formation of a monopolar spindle, where chromosomes are arranged in a rosette-like pattern around a single spindle pole.[1][2][3] This leads to the activation of the spindle assembly checkpoint (SAC), causing a mitotic arrest.[3] Prolonged arrest due to the inability to form a proper bipolar spindle ultimately triggers apoptosis.
Data Presentation: Quantitative Analysis of Mitotic Defects
The following tables present representative quantitative data on the effects of a selective Aurora A inhibitor on mitotic progression in a human cancer cell line (e.g., HeLa or U2OS). This data is illustrative of the expected outcomes when using "this compound".
Table 1: Mitotic Index and Spindle Morphology
| Treatment Group | Mitotic Index (%) | Bipolar Spindles (%) | Monopolar Spindles (%) | Multipolar/Abnormal Spindles (%) |
| Vehicle Control (DMSO) | 5.2 ± 0.8 | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| This compound (100 nM) | 28.7 ± 3.5 | 15.3 ± 2.1 | 75.8 ± 4.2 | 8.9 ± 1.5 |
| This compound (250 nM) | 35.1 ± 4.1 | 5.7 ± 1.2 | 90.2 ± 3.7 | 4.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. At least 200 mitotic cells were counted per condition.
Table 2: Chromosome Alignment
| Treatment Group | Metaphase Cells with Aligned Chromosomes (%) |
| Vehicle Control (DMSO) | 98.2 ± 1.1 |
| This compound (100 nM) | 10.5 ± 2.5 |
| This compound (250 nM) | 3.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. At least 100 metaphase or metaphase-like cells were analyzed per condition.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Sterile glass coverslips
-
24-well tissue culture plates
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Culture the cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
-
Inhibitor Treatment:
-
Prepare working solutions of "this compound" by diluting the stock solution in fresh, pre-warmed growth medium to the desired final concentrations (e.g., 100 nM and 250 nM).
-
Prepare a vehicle control by diluting DMSO to the same final concentration as in the highest inhibitor treatment.
-
Aspirate the old medium from the wells and replace it with the medium containing the inhibitor or vehicle control.
-
-
Incubation: Incubate the cells for 16-24 hours to induce mitotic arrest and the formation of monopolar spindles. The optimal incubation time may vary depending on the cell line and should be determined empirically.
Protocol 2: Immunofluorescence Staining
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton™ X-100 in PBS
-
Primary Antibodies (diluted in Blocking Buffer):
-
Mouse anti-α-tubulin (for microtubules), e.g., 1:1000 dilution
-
Rabbit anti-γ-tubulin (for centrosomes), e.g., 1:1500 dilution
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-mouse IgG, Alexa Fluor™ 488, e.g., 1:1000 dilution
-
Goat anti-rabbit IgG, Alexa Fluor™ 594, e.g., 1:1000 dilution
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)
-
Antifade mounting medium
-
Glass microscope slides
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add the fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the blocking buffer.
-
Add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton™ X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Add the diluted fluorescently labeled secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton™ X-100 for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
-
Mounting:
-
Rinse the coverslips once with PBS.
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using the appropriate filter sets for each fluorophore (DAPI for blue, Alexa Fluor™ 488 for green, and Alexa Fluor™ 594 for red).
-
Protocol 3: Quantitative Image Analysis
Software:
-
Image analysis software such as ImageJ/Fiji or other specialized microscopy software.
Procedure:
-
Mitotic Index:
-
For each condition, acquire at least 10 random fields of view, ensuring to capture a representative population of cells.
-
Count the total number of cells (based on DAPI-stained nuclei) and the number of mitotic cells (identified by condensed chromosomes).
-
Calculate the Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100.
-
-
Spindle Morphology Quantification:
-
Visually inspect the α-tubulin and γ-tublin staining in mitotic cells.
-
Categorize mitotic cells based on their spindle morphology: bipolar, monopolar, or multipolar/abnormal.
-
Calculate the percentage of each spindle morphology type out of the total number of mitotic cells.
-
-
Chromosome Alignment Analysis:
-
Identify cells in metaphase or a metaphase-like state.
-
Assess the alignment of chromosomes (DAPI staining) at the metaphase plate (the center of the spindle).
-
Quantify the percentage of metaphase cells that exhibit proper chromosome alignment versus those with misaligned chromosomes.
-
Visualizations
Caption: Signaling pathway of Aurora A in mitosis and the point of inhibition.
Caption: Experimental workflow for immunofluorescence staining.
Caption: Logical flow from Aurora A inhibition to apoptosis.
References
- 1. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Aurora A Inhibitors in Mouse Xenograft Models
Introduction
Aurora A kinase is a critical regulator of mitotic progression, playing a key role in centrosome maturation, spindle assembly, and chromosome segregation.[1] Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[2][3] Aurora A inhibitors are a class of small-molecule drugs designed to block the enzymatic activity of Aurora A, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][4] This document provides detailed application notes and protocols for in vivo studies of representative Aurora A inhibitors in mouse xenograft models, based on preclinical data. While the specific designation "Aurora A inhibitor 4" does not correspond to a known compound, this guide utilizes data from well-characterized inhibitors to provide a framework for preclinical evaluation.
Signaling Pathway of Aurora A
Aurora A kinase is a central node in the regulation of cell division. Its activity is tightly controlled through phosphorylation and interaction with cofactors like TPX2.[5] Upon activation, Aurora A phosphorylates a multitude of downstream substrates, including Polo-like kinase 1 (PLK1) and histone H3, to ensure proper mitotic progression.[3][6] Inhibition of Aurora A disrupts this signaling cascade, leading to defects in spindle formation, mitotic arrest, and ultimately, cell death.[1]
Figure 1: Simplified Aurora A signaling pathway.
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize the in vivo efficacy of several representative Aurora A inhibitors in various mouse xenograft models.
| Inhibitor | Cancer Type | Cell Line | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MLN8237 (Alisertib) | Multiple Myeloma | MM | SCID | 15 mg/kg and 30 mg/kg | 42% and 80%, respectively | [7] |
| Pediatric Cancers | Various | CB17SC-M scid-/- or BALB/c nu/nu | 20 mg/kg, orally, twice daily for 5 days | Significant differences in event-free survival in 32/40 solid tumor models and 6/6 ALL models | [6] | |
| MK-5108 | Colorectal | HCT116 | Not specified | 15 mg/kg and 30 mg/kg, twice daily for 12 days | 10% and 17%, respectively | [7] |
| Colorectal | SW48 | Not specified | 15 mg/kg and 45 mg/kg, twice daily for 2 days/week for 3 weeks | 35% and 58%, respectively | [7] | |
| CCT129202 | Colon Carcinoma | HCT116 | Athymic | 100 mg/kg, once a day for 9 days | Significant TGI | [7] |
| TLK60404 | Leukemia | HL-60 | Not specified | Not specified | 72% | [7] |
| PHA-739358 | Plasmacytoma | H929 | Not specified | 50, 100, and 200 mg/kg | Dose-dependent efficacy, maximum effect at 200 mg/kg | [7] |
| AMG 900 | Multiple | MDA-MB-231, HCT116, etc. | Not specified | Intermittent or continuous | Potent inhibition of tumor growth | [1] |
| TAS-119 | Various | Multiple | Not specified | In combination with taxanes | Enhanced antitumor efficacy of paclitaxel (B517696) and docetaxel | [8] |
Experimental Protocols
General Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the efficacy of an Aurora A inhibitor in a mouse xenograft model.
Figure 2: Experimental workflow for mouse xenograft studies.
Detailed Methodologies
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., HCT116, SW48, HL-60, MM.1S) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the exponential growth phase for implantation.
2. Animal Models:
-
Immunocompromised mice, such as athymic nude mice or severe combined immunodeficient (SCID) mice, are typically used to prevent rejection of human tumor xenografts.[6]
-
Mice are housed in a pathogen-free environment with access to food and water ad libitum.
-
Animals are acclimated for at least one week before the start of the experiment.
3. Tumor Implantation:
-
For subcutaneous models, a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) is injected into the flank of the mice.
-
For disseminated models (e.g., leukemia), cells are injected intravenously.[6]
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The Aurora A inhibitor is formulated in a suitable vehicle (e.g., a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water).
-
The drug is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.[6][7] The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
6. Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, tumors can be excised for further analysis.
-
Western blotting can be used to assess the inhibition of Aurora A activity by measuring the phosphorylation of its downstream targets, such as histone H3.[7]
-
Immunohistochemistry can be performed on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[9]
Conclusion
The in vivo evaluation of Aurora A inhibitors in mouse xenograft models is a critical step in the preclinical development of these targeted therapies. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust studies to assess the efficacy and mechanism of action of novel Aurora A inhibitors. Careful selection of cell lines, animal models, and dosing schedules is essential for obtaining meaningful and reproducible results that can inform clinical development.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analyzing Cell Cycle Arrest with Aurora A Inhibitor 4
Introduction
Aurora A kinase is a crucial regulator of mitotic progression, playing a key role in centrosome maturation, spindle assembly, and the G2/M checkpoint.[1][2] Overexpression of Aurora A is a common feature in many human cancers and is often associated with aneuploidy and tumorigenesis.[1][3] Consequently, Aurora A has emerged as a promising therapeutic target for cancer treatment.[4] Small molecule inhibitors targeting Aurora A have been developed to disrupt its function, leading to defects in mitosis and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
"Aurora A inhibitor 4" is a potent and selective inhibitor of Aurora A kinase. This document provides a detailed protocol for analyzing the effects of this inhibitor on the cell cycle of cultured cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. The expected outcome of treatment with an Aurora A inhibitor is an accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest.
Mechanism of Action: Aurora A in the Cell Cycle
Aurora A is a serine/threonine kinase whose expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[2] Its primary functions include:
-
Centrosome Maturation and Separation: Aurora A is essential for the recruitment of key proteins to the centrosomes, which are the primary microtubule-organizing centers in animal cells. This is a critical step for the formation of a bipolar mitotic spindle.[2][4]
-
Spindle Assembly: By phosphorylating various substrates, Aurora A ensures the proper assembly and stability of the mitotic spindle, which is responsible for segregating chromosomes during cell division.[1]
-
Mitotic Entry: Aurora A contributes to the activation of the Cdk1/Cyclin B complex, a key driver of entry into mitosis.[4]
Inhibition of Aurora A disrupts these processes, leading to the activation of the spindle assembly checkpoint, which halts the cell cycle in mitosis to prevent chromosomal missegregation. This results in a characteristic G2/M arrest that can be quantified by flow cytometry.
Expected Effects of this compound on Cell Cycle Progression
Treatment of cancer cells with "this compound" is expected to induce a dose- and time-dependent arrest in the G2/M phase of the cell cycle. This is a direct consequence of the inhibition of Aurora A's function in mitotic spindle formation. Prolonged mitotic arrest can lead to several cellular fates, including apoptosis (programmed cell death) or endoreduplication, resulting in polyploidy.
The following table summarizes representative quantitative data from a study using an Aurora A inhibitor (Alisertib) on cholangiocarcinoma cell lines, which will be used as a proxy for "this compound".
Data Presentation: Cell Cycle Distribution Analysis
The tables below illustrate the expected quantitative changes in cell cycle phase distribution following treatment with an Aurora A inhibitor. This data is based on the effects of Alisertib on HCCC9810 and HuCCT1 cholangiocarcinoma cells after 48 hours of treatment.
Table 1: Effect of Aurora A Inhibitor on Cell Cycle Distribution in HCCC9810 Cells
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65.4 ± 2.1 | 23.1 ± 1.5 | 11.5 ± 0.9 |
| Inhibitor (50 nM) | 45.2 ± 1.8 | 15.3 ± 1.1 | 39.5 ± 2.5 |
| Inhibitor (100 nM) | 30.1 ± 1.5 | 10.2 ± 0.8 | 59.7 ± 3.1 |
Table 2: Effect of Aurora A Inhibitor on Cell Cycle Distribution in HuCCT1 Cells
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 58.9 ± 2.5 | 28.7 ± 1.9 | 12.4 ± 1.2 |
| Inhibitor (50 nM) | 38.6 ± 2.0 | 18.9 ± 1.4 | 42.5 ± 2.8 |
| Inhibitor (100 nM) | 25.4 ± 1.7 | 12.1 ± 1.0 | 62.5 ± 3.4 |
Data is presented as mean ± standard error of the mean (SEM) from three independent experiments.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by "this compound" using flow cytometry.
Materials:
-
"this compound"
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Protocol for Cell Culture and Treatment:
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry:
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Cell Washing: Transfer the cell suspension to a centrifuge tube and wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation for Fixation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes to remove the ethanol. Wash the cell pellet once with PBS.
-
PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation for Staining: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically FL2 or FL3).
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate out doublets and debris to ensure accurate analysis.
Visualizations
Signaling Pathway Diagram
Caption: Aurora A Signaling in Mitosis and Inhibition.
Experimental Workflow Diagram
Caption: Flow Cytometry Workflow for Cell Cycle Analysis.
References
Application Notes: Preparation and Profiling of Aurora A Inhibitor 4 for In Vitro Kinase Assays
Introduction
Aurora kinases are a family of serine/threonine kinases that are essential regulators of cell division (mitosis).[1][2] The three mammalian forms—Aurora A, B, and C—govern critical mitotic events such as centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1] Aurora A, in particular, is crucial for forming the mitotic spindle, the cellular machinery that segregates chromosomes.[3] Due to its frequent overexpression in various cancers and its vital role in cell proliferation, Aurora A has become a significant target for anti-cancer drug development.[1][3][4][5]
Aurora A inhibitors are a class of drugs designed to selectively bind to and inhibit the kinase's activity, typically by competing with ATP at its binding site.[3] This inhibition disrupts mitotic progression, leading to mitotic arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[3][5]
These application notes provide a comprehensive guide for researchers on the preparation and use of Aurora A inhibitor 4 (also known as compound C9) for in vitro kinase assays. The document includes detailed protocols for inhibitor preparation and for performing a luminescence-based kinase assay to determine inhibitory potency (IC50).
Physicochemical Properties and Potency Data
Properly preparing and solubilizing the inhibitor is the first critical step for accurate in vitro assays. The following tables summarize the properties of this compound and provide a comparison with other well-characterized Aurora kinase inhibitors.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| CAS Number | 371224-09-8 | [6] |
| Molecular Formula | C22H23N5O3 | [6] |
| Molecular Weight | 405.45 g/mol | [6] |
| Appearance | Solid at room temperature | [6] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [6] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [6] |
| Solubility | Soluble in DMSO | [6] |
Table 2: Potency Data for this compound and Other Common Aurora Kinase Inhibitors
Note: GI50 represents the concentration for 50% growth inhibition in a cell-based assay, while IC50 represents 50% inhibitory concentration in a biochemical enzyme assay. These values are context-dependent and can vary based on assay conditions.
| Inhibitor | Target(s) | Potency (IC50/GI50, nM) | Selectivity Profile | Reference |
| This compound | Aurora A | 4,260 (GI50, DU 145 cells)7,080 (GI50, HT-29 cells) | Potent inhibitor of Aurora A | [6] |
| Alisertib (MLN8237) | Aurora A, Aurora B | 1 (Aurora A)18 (Aurora B) | Aurora A selective | [1][7] |
| MK-5108 | Aurora A, Aurora B | 0.6 (Aurora A)18 (Aurora B) | Aurora A selective | [1] |
| Danusertib (PHA-739358) | Aurora A, B, C | 13 (Aurora A)79 (Aurora B)61 (Aurora C) | Pan-Aurora inhibitor | [1][8] |
| Barasertib (AZD1152) | Aurora B, Aurora A | 0.37 (Aurora B)1368 (Aurora A) | Aurora B selective | [1] |
| Tozasertib (VX-680) | Aurora A, B, C | 0.6 (Ki,app, Aurora A) | Pan-Aurora inhibitor | [8] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the role of Aurora A in mitosis and the general workflow for testing an inhibitor's efficacy in vitro.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which is essential for creating serial dilutions for the kinase assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, molecular biology grade
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Required Volume: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). Use the molecular weight (405.45 g/mol ) for the calculation.
-
Formula: Volume (L) = [Mass (g) / 405.45 ( g/mol )] / Concentration (mol/L)
-
-
Weigh Inhibitor: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]
Protocol 2: In Vitro Aurora A Kinase Assay (ADP-Glo™ Method)
This protocol outlines a method to determine the IC50 value of this compound by measuring its effect on the enzymatic activity of purified Aurora A kinase. The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9][10]
Materials and Reagents:
-
Recombinant human Aurora A kinase (e.g., Promega, Millipore)
-
Kinase substrate (e.g., Kemptide or Myelin Basic Protein)[9][11]
-
Adenosine triphosphate (ATP)
-
This compound stock solution (prepared in Protocol 1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
White, opaque 96-well or 384-well plates suitable for luminescence[1]
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the this compound stock solution in 1x Kinase Assay Buffer. The dilutions should be prepared at a concentration 10-fold higher than the desired final concentration in the assay.[11]
-
Prepare a "vehicle control" solution containing the same final concentration of DMSO as the inhibitor dilutions (typically ≤1%).[11]
-
-
Assay Plate Setup (25 µL final reaction volume):
-
Blank/Negative Control: Add 12.5 µL of a master mix (containing buffer, ATP, and substrate) and 2.5 µL of the DMSO vehicle control. Finally, add 10 µL of 1x Kinase Assay Buffer (without enzyme).[1][11]
-
Positive Control (0% Inhibition): Add 12.5 µL of the master mix and 2.5 µL of the DMSO vehicle control.[1][11]
-
Test Inhibitor: Add 12.5 µL of the master mix and 2.5 µL of each corresponding inhibitor dilution.[1][11]
-
-
Initiate Kinase Reaction:
-
Kinase Reaction Incubation:
-
Signal Detection:
-
Step 1 (Stop Reaction): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Mix and incubate at room temperature for 40 minutes.[9][10][11]
-
Step 2 (Generate Signal): Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Mix and incubate at room temperature for another 30-45 minutes.[1][11]
-
-
Measure Luminescence:
-
Read the luminescence of the plate using a luminometer.
-
-
Data Analysis:
-
Subtract the average signal from the "Blank" wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (which represents 0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Aurora Kinase | 371224-09-8 | Invivochem [invivochem.com]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Live-Cell Imaging with Aurora A Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and mitotic entry.[1][2][3] Its overexpression is implicated in the tumorigenesis of various cancers, making it a prime target for therapeutic intervention.[4][5] Aurora A inhibitors are a class of drugs that selectively bind to and inhibit the activity of Aurora A kinase, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[6] "Aurora A inhibitor 4" is a representative potent and selective ATP-competitive inhibitor of Aurora A kinase.
Live-cell imaging is an indispensable tool for elucidating the dynamic cellular processes affected by drug treatment. This document provides detailed application notes and protocols for utilizing live-cell imaging to investigate the cellular effects of "this compound" treatment, with a focus on cell cycle progression, microtubule dynamics, and apoptosis.
Mechanism of Action
"this compound" functions by competitively binding to the ATP-binding pocket of Aurora A kinase. This prevents the phosphorylation of downstream substrates essential for the G2/M transition and proper mitotic spindle formation.[6] The inhibition of Aurora A's function disrupts the intricate signaling network that governs cell division, leading to defects in centrosome separation, abnormal spindle assembly, and activation of the spindle assembly checkpoint.[2][3] Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[6][7]
Signaling Pathway
Aurora A kinase is a central node in a complex network of signaling pathways that control cell proliferation and survival. Its inhibition can have far-reaching effects on cellular function.
Data Presentation
The following tables summarize the quantitative effects of "this compound" (using Alisertib as a representative example) on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of "this compound"
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | 6.7 | [4] |
| Multiple Myeloma (Median) | Multiple Myeloma | 61 | [8] |
| Neuroblastoma (Range) | Neuroblastoma | 7.6 - 26.8 | [5] |
| Colorectal Cancer (Range) | Colorectal Cancer | 60 - >5000 | [9] |
| T24 | Bladder Cancer | 31 | [10] |
| UM-UC-3 | Bladder Cancer | 45 | [10] |
| HuH-6 | Hepatoblastoma | 53,800 | [2] |
Table 2: Cellular Effects of "this compound" Treatment
| Cell Line | Assay | Concentration (µM) | Time (h) | Observed Effect | Reference |
| HCT-116 | Cell Cycle (Flow) | 0.05 | 24-48 | Increase in G2/M phase population | [4] |
| HT29 | Cell Cycle (Flow) | 0.1 - 5 | 24 | Dose-dependent increase in G2/M phase (up to 87.7%) | [3] |
| HuH-6 | Cell Cycle (Flow) | 5 - 50 | 48 | Increase in G1 phase, decrease in S phase | [2] |
| MM1.S | Apoptosis | 0.5 | - | Induction of apoptosis and senescence | [8] |
| TNBC PDX | Apoptosis (in vivo) | - | - | Increased cleaved caspase-3 | [11] |
| T24 | Apoptosis | 0.1 | 24 | Increased PARP cleavage | [10] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cell Cycle Progression
This protocol allows for the real-time visualization of "this compound"-induced mitotic arrest.
Materials:
-
Mammalian cells expressing a fluorescent nuclear marker (e.g., H2B-GFP or FUCCI reporters)
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
"this compound" (stock solution in DMSO)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells expressing a fluorescent nuclear marker onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Adherence: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.
-
Inhibitor Treatment: Prepare working solutions of "this compound" in pre-warmed complete culture medium. A starting concentration of 50-100 nM is recommended for sensitive cell lines.[4] Include a vehicle control (DMSO). Gently replace the medium in the imaging dishes with the inhibitor or vehicle-containing medium.
-
Live-Cell Imaging:
-
Place the imaging dishes on the stage of the live-cell imaging system, ensuring the environmental chamber is equilibrated to 37°C and 5% CO₂.
-
Begin time-lapse imaging. Acquire images at regular intervals (e.g., every 10-20 minutes) for a duration of 24 to 48 hours.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
Data Analysis:
-
Manually or automatically track individual cells through the time-lapse series.
-
Quantify the percentage of cells that enter mitosis but fail to complete cytokinesis, remaining in a rounded, mitotic state.
-
Measure the duration of mitotic arrest for individual cells from nuclear envelope breakdown to either apoptotic blebbing or mitotic exit.
-
Protocol 2: Visualizing Microtubule Dynamics with Live-Cell Imaging
This protocol is designed to observe the effects of "this compound" on mitotic spindle formation and microtubule organization.
Materials:
-
Mammalian cells suitable for transfection
-
Plasmid encoding a fluorescently tagged tubulin (e.g., GFP-α-tubulin)
-
Transfection reagent
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
"this compound"
-
High-resolution live-cell imaging system (e.g., spinning-disk confocal)
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass-bottom dishes. Transfect cells with a plasmid encoding a fluorescent tubulin marker according to the manufacturer's protocol.
-
Protein Expression: Allow cells to grow for 24 hours to ensure adequate expression of the fluorescently tagged tubulin.
-
Inhibitor Treatment: Treat the cells with "this compound" or vehicle control as described in Protocol 1.
-
Live-Cell Imaging:
-
Transfer the dish to a high-resolution live-cell imaging system equipped with environmental control.
-
Identify cells entering mitosis.
-
Acquire time-lapse images (e.g., every 1-5 minutes) with a high-magnification objective to visualize the detailed structure of the mitotic spindle.
-
-
Data Analysis:
-
Observe and categorize the mitotic spindle morphologies in treated versus control cells (e.g., bipolar, monopolar, multipolar).
-
Quantify the percentage of mitotic cells exhibiting abnormal spindle phenotypes at a specific time point after treatment.
-
Protocol 3: Real-Time Monitoring of Apoptosis
This protocol uses a real-time apoptosis assay to quantify the induction of cell death following treatment with "this compound".
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well clear-bottom imaging plates
-
"this compound"
-
Real-time apoptosis reagent (e.g., a caspase-3/7 activated fluorescent dye)
-
Live-cell imaging system with plate reading capabilities (e.g., IncuCyte)
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate at an appropriate density for the duration of the experiment.
-
Treatment: The following day, prepare serial dilutions of "this compound" in complete medium containing the real-time apoptosis reagent.
-
Imaging:
-
Remove the existing medium from the cells and add the inhibitor/apoptosis reagent-containing medium.
-
Place the plate in the live-cell imaging system.
-
Acquire phase-contrast and fluorescent images at regular intervals (e.g., every 2-4 hours) for 48-72 hours.
-
-
Data Analysis:
-
Use the integrated software to count the number of fluorescent (apoptotic) cells and the total number of cells (from phase-contrast images) over time.
-
Plot the percentage of apoptotic cells as a function of time and inhibitor concentration.
-
Troubleshooting
-
Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment) in control wells, reduce laser power, increase the time interval between acquisitions, or use a more sensitive camera.
-
Low Signal-to-Noise: Ensure optimal labeling with fluorescent probes. Use phenol (B47542) red-free medium during imaging to reduce background fluorescence.[12]
-
Focal Drift: Use an autofocus system if available. Ensure stable temperature and humidity in the environmental chamber.[13]
-
Inhibitor Insolubility: Prepare high-concentration stock solutions in DMSO and dilute to the final working concentration in pre-warmed medium immediately before use.
Conclusion
Live-cell imaging provides invaluable insights into the dynamic cellular responses to "this compound" treatment. The protocols outlined in this document offer a framework for researchers to quantitatively assess the effects of this and other Aurora A inhibitors on cell cycle progression, microtubule organization, and apoptosis in real-time. These methods are critical for understanding the mechanism of action and for the preclinical evaluation of novel anti-cancer therapeutics targeting Aurora A kinase.
References
- 1. Drug: Alisertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell Synchronization in Mitosis Using Aurora A Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora A kinase is a key regulator of mitotic entry and progression, playing a crucial role in centrosome maturation and separation, as well as the formation of the bipolar spindle.[1][2] Inhibition of Aurora A kinase activity leads to defects in these processes, resulting in a robust mitotic arrest.[3][4] This characteristic makes selective Aurora A inhibitors valuable tools for synchronizing cultured cells in mitosis, facilitating the study of mitotic events and the development of anti-cancer therapeutics. "Aurora A inhibitor 4" represents a potent and selective small-molecule inhibitor of Aurora A kinase. These application notes provide detailed protocols for utilizing this compound to achieve mitotic synchronization in cultured cells.
Mechanism of Action
Aurora A is a serine/threonine kinase that is activated in the G2 phase and localizes to the centrosomes and spindle poles during mitosis.[5][6] Its activity is essential for the recruitment of proteins required for centrosome maturation and for the proper assembly of the mitotic spindle.[6] Selective inhibition of Aurora A prevents the autophosphorylation of Thr288 in its activation loop, which is necessary for its kinase activity.[4] This leads to a failure in centrosome separation, resulting in the formation of monopolar spindles and subsequent activation of the spindle assembly checkpoint (SAC), causing cells to arrest in prometaphase.[7][8] Prolonged mitotic arrest induced by Aurora A inhibition can ultimately lead to apoptosis or mitotic catastrophe.[3][4]
Data Presentation
The following tables summarize quantitative data from studies using potent and selective Aurora A inhibitors to induce mitotic arrest in various cancer cell lines. This data is representative of the effects expected with "this compound".
Table 1: Mitotic Arrest Induced by Selective Aurora A Inhibitors in Human Cancer Cell Lines
| Cell Line | Inhibitor | Concentration | Treatment Duration (hours) | % of Cells in G2/M Phase (Mitotic Arrest) | Reference |
| HeLa | LY3295668 | 1 µmol/L | 24 | >80% | [7] |
| NCI-H446 | LY3295668 | 50 nmol/L | 24 | Significant Increase | [7] |
| SK-N-BE(2) | Alisertib | 100 nmol/L | 24 | ~50% | [9] |
| Kelly | Alisertib | 100 nmol/L | 24 | ~60% | [9] |
| NB1691-LUC | Alisertib | 100 nmol/L | 24 | ~45% | [9] |
| DAOY | Alisertib | 1 µmol/L | 24 | Significant G2/M Arrest | [10] |
| NCI-H929 | Alisertib | 100 nmol/L | 72 | ~40% | [4] |
| MM.1S | Alisertib | 100 nmol/L | 72 | ~50% | [4] |
Table 2: Apoptotic Response Following Mitotic Arrest with Aurora A Inhibitors
| Cell Line | Inhibitor | Concentration | Treatment Duration (hours) | % Apoptosis | Reference |
| HeLa | LY3295668 | 1 µmol/L | 48 | Significant Increase | [7] |
| MCC-9 | AK-01 (LY3295668) | 100 nmol/L | 72 | Significant Increase in Apoptosis | [6] |
| MKL-1 | AK-01 (LY3295668) | 100 nmol/L | 72 | Significant Increase in Apoptosis | [6] |
Experimental Protocols
Protocol 1: Cell Synchronization in Mitosis using this compound
This protocol describes the general procedure for arresting cells in mitosis using a selective Aurora A inhibitor. Optimization of inhibitor concentration and incubation time is recommended for each cell line.
Materials:
-
Cultured cells of interest (e.g., HeLa, U2OS, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Treatment: Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A typical starting concentration range is 100 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the this compound or vehicle control. Incubate the cells for a predetermined time to induce mitotic arrest (e.g., 16-24 hours). The optimal incubation time may vary between cell lines.
-
Harvesting for Analysis: After incubation, cells can be harvested for various downstream analyses, such as flow cytometry for cell cycle analysis or immunofluorescence for morphological assessment.
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry to quantify the percentage of cells arrested in the G2/M phase.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA, then neutralize with a complete medium. Transfer the cell suspension to a centrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An increase in the G2/M population indicates mitotic arrest.
Protocol 3: Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of mitotic spindle defects, a hallmark of Aurora A inhibition.
Materials:
-
Cells grown on glass coverslips and treated with this compound
-
PBS
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Primary antibody against pericentrin or γ-tubulin (to visualize centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Fixation: After inhibitor treatment, wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Cells arrested in mitosis due to Aurora A inhibition will typically display monopolar spindles.
Visualizations
Caption: Aurora A signaling pathway and its inhibition.
Caption: Experimental workflow for cell synchronization.
References
- 1. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imtm.cz [imtm.cz]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of Aurora A Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and cytokinesis.[1] Overexpression of Aurora A is frequently observed in various human cancers, making it an attractive therapeutic target.[1][2] Small molecule inhibitors of Aurora A have shown promise in preclinical studies and clinical trials by inducing mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of "Aurora A inhibitor 4," a representative potent and selective small molecule inhibitor of Aurora A kinase. The methodologies described herein are designed to assess the biochemical potency, cellular activity, and selectivity of this class of inhibitors, enabling researchers to identify and characterize novel anti-cancer agents. For the purpose of these notes, we will use Alisertib (MLN8237), a well-characterized Aurora A inhibitor, as a primary example to illustrate the experimental procedures and expected outcomes.
Mechanism of Action and Signaling Pathway
Aurora A inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[3] Inhibition of Aurora A leads to defects in mitotic spindle formation, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase, which can trigger apoptosis.[5]
The signaling pathway of Aurora A is complex and involves multiple upstream regulators and downstream effectors. Key interactions include its activation by TPX2 and its role in phosphorylating substrates like PLK1 and TACC3, which are essential for mitotic progression.
Caption: Simplified Aurora A signaling pathway and the point of intervention for Aurora A inhibitors.
High-Throughput Screening Workflow
The discovery and characterization of Aurora A inhibitors typically follow a multi-stage high-throughput screening workflow. This process begins with a broad primary screen to identify initial hits, followed by secondary assays to confirm activity, determine potency and selectivity, and characterize the mechanism of action in a cellular context.
Caption: General experimental workflow for the discovery and characterization of Aurora A inhibitors.
Data Presentation: Potency and Selectivity of Aurora A Inhibitors
The following tables summarize the biochemical and cellular potency of representative Aurora A inhibitors. This data is crucial for comparing the efficacy and selectivity of different compounds.
Table 1: Biochemical Potency of Aurora A Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [6] |
| Aurora B | 33 | [6] | |
| MK-5108 | Aurora A | 0.064 | [1] |
| Aurora B | 14.08 | [1] | |
| LY3295668 | Aurora A | 0.3 | [7] |
| Aurora B | >10,000 | [7] | |
| PHA-739358 | Aurora A | 13 | [1] |
| Aurora B | 79 | [1] |
Table 2: Cellular Activity of Aurora A Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Multiple Myeloma Cells | Proliferation | ~50 | [6] |
| MK-5108 | Various Cancer Cell Lines | Proliferation | 160 - 6400 | [1] |
| LY3295668 | HeLa, NCI-H446, Calu6 | Mitotic Arrest (p-H3) | 10 - 50 | [6] |
| PHA-739358 | Various Cancer Cell Lines | Proliferation | 1.8 - 24.4 | [1] |
Experimental Protocols
Biochemical High-Throughput Screening: ADP-Glo™ Kinase Assay
This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity. It is a robust, luminescence-based assay suitable for HTS.[8]
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
Test compounds (e.g., "this compound")
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
384-well white assay plates
Protocol:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted compound.
-
Add 2 µL of a solution containing Aurora A kinase in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for Aurora A.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based High-Content Imaging Assay for Mitotic Arrest
This assay quantifies the phenotypic effects of Aurora A inhibition, such as an increase in the mitotic index and the formation of monopolar spindles.[2]
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Test compounds
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) antibody (mitotic marker), anti-α-tubulin antibody (spindle marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (nuclear stain)
-
96- or 384-well clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Seed cells into the imaging plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and block with 3% BSA in PBS.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of cells positive for phospho-Histone H3 (mitotic index) and to assess spindle morphology.
-
Determine the EC50 value for the induction of mitotic arrest.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled plates
Protocol:
-
Seed cells into the 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[9]
Conclusion
The protocols and data presented provide a robust framework for the high-throughput screening and characterization of "this compound" and other novel Aurora A inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent and selective compounds, elucidate their mechanism of action, and advance the development of new cancer therapeutics targeting the Aurora A kinase pathway.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. promega.com [promega.com]
- 9. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aurora A Inhibitor 4 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA) is a key regulator of mitotic progression, and its overexpression is implicated in the pathogenesis of various malignancies. Aurora A inhibitor 4, also known as Alisertib (B1683940) or MLN8237, is a selective and potent small-molecule inhibitor of AURKA.[1][2] By disrupting mitotic processes, Alisertib leads to cell cycle arrest, aneuploidy, and ultimately apoptosis in cancer cells.[3][4][5] Preclinical and clinical studies have demonstrated that combining Alisertib with conventional chemotherapy agents can enhance anti-tumor efficacy and overcome resistance. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with other chemotherapy agents.
Mechanism of Action and Combination Rationale
Alisertib selectively inhibits Aurora A kinase, leading to defects in mitotic spindle formation, chromosome segregation, and cytokinesis.[3] This results in an accumulation of cells in the G2/M phase of the cell cycle and subsequent mitotic catastrophe.[4][6] The rationale for combining Alisertib with other chemotherapy agents stems from the potential for synergistic or additive effects through complementary mechanisms of action. For instance, taxanes like paclitaxel (B517696) and docetaxel (B913) stabilize microtubules, while vinca (B1221190) alkaloids such as vincristine (B1662923) inhibit microtubule polymerization. Combining these agents with an AURKA inhibitor, which disrupts centrosome separation and spindle assembly, can lead to enhanced mitotic arrest and cell death.[7][8]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies investigating the combination of this compound with various chemotherapy agents.
Table 1: In Vitro Synergistic Effects of Alisertib in Combination with Chemotherapy
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
| AGS, FLO-1, OE33 | Upper Gastrointestinal Adenocarcinoma | Docetaxel | Enhanced inhibition of cell survival (p<0.01) | [9] |
| U-2932, TMD-8, OCI-Ly10 | Diffuse Large B-cell Lymphoma | Vincristine | Highly synergistic in inhibiting cell proliferation | [10] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Panobinostat | Synergistic effect in NCI-H929 cells | [4] |
| Various Lymphoma Cell Lines | Lymphoid Malignancies | Vorinostat (B1683920) | Enhanced cell death | [11] |
Table 2: In Vivo Efficacy of Alisertib Combination Therapy in Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | Efficacy | Reference |
| FLO-1, OE33 | Upper Gastrointestinal Adenocarcinoma | Docetaxel | Significantly enhanced anti-tumor activity (p<0.001) | [9] |
| Triple-Negative Breast Cancer PDX | Triple-Negative Breast Cancer | TAK-228 (mTORC1/2 inhibitor) | Significant tumor growth inhibition | [12] |
| Ewing Sarcoma Cell Line-Derived | Ewing Sarcoma | Vincristine and I-BET151 | Improved survival | [13] |
| Diffuse Large B-cell Lymphoma | B-cell Non-Hodgkin Lymphoma | Vincristine and Rituximab | Synergistic antilymphoma activity | [7] |
Table 3: Clinical Trial Outcomes of Alisertib Combination Therapy
| Cancer Type | Phase | Combination Agent(s) | Key Findings | Reference |
| Relapsed/Refractory Neuroblastoma | I | Irinotecan and Temozolomide | Overall response rate of 31.8%; 2-year progression-free survival of 52.4% | [14] |
| High-Risk Acute Myeloid Leukemia | II | Induction Chemotherapy (Cytarabine + Idarubicin) | Composite remission rate of approximately 64% | [15][16] |
| Advanced Solid Tumors | I | Docetaxel | Recommended Phase 2 Dose (RP2D) established; objective responses observed | [17] |
| Relapsed/Refractory Aggressive B-cell Lymphoma | I | Rituximab ± Vincristine | Well-tolerated with activity in non-GCB DLBCL | [7][18] |
| Advanced Breast or Recurrent Ovarian Cancer | I/II | Paclitaxel | Longer time to progression with the combination | [19][20] |
| Advanced Solid Malignancies | I | nab-Paclitaxel | Manageable side-effect profile with preliminary efficacy in high-grade neuroendocrine tumors | [8] |
| Gastrointestinal Cancer | I | mFOLFOX | Combination was found to be safe and tolerable | [21] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of Alisertib in combination with a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound (Alisertib)
-
Chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[22]
-
Drug Treatment: Prepare serial dilutions of Alisertib and the chemotherapy agent in culture medium. Treat cells with single agents and in combination at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[5][22]
-
MTT/MTS Addition:
-
Measurement:
-
For MTT: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5] Measure the absorbance at 570 nm.[22]
-
For MTS: Measure the absorbance at 490 nm.[24]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Combination index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with Alisertib and a chemotherapy agent.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment. Centrifuge the cell suspension and wash the pellet with cold PBS.[25][26]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[25] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[25]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[25][27]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.[25][27]
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with Alisertib and a chemotherapy agent.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash twice with cold PBS.[6]
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix overnight at -20°C or for at least 2 hours at 4°C.[6][28]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 20-30 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze for the presence of a sub-G1 peak (indicative of apoptosis) and polyploidy.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of Alisertib in combination with a chemotherapy agent.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Alisertib
-
Chemotherapy agent
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse. Cells may be mixed with Matrigel to promote tumor formation.[29]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, Alisertib alone, chemotherapy agent alone, combination). Administer drugs according to the desired schedule and route (e.g., oral gavage for Alisertib, intravenous injection for paclitaxel).[9][30]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Efficacy Endpoints: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Primary endpoints may include tumor growth inhibition and overall survival.
-
Data Analysis: Compare tumor growth and survival curves between treatment groups to assess the efficacy of the combination therapy.
Conclusion
The combination of this compound (Alisertib) with various chemotherapy agents represents a promising therapeutic strategy for a range of cancers. The provided application notes and protocols offer a framework for researchers to investigate these combinations in preclinical settings. Careful experimental design and data analysis are crucial for elucidating the synergistic potential and mechanisms of action, ultimately guiding the clinical development of these novel cancer therapies.
References
- 1. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Research Portal [scholarship.miami.edu]
- 9. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 study of the aurora kinase A inhibitor alisertib (MLN8237) combined with the histone deacetylase inhibitor vorinostat in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Alisertib plus induction chemotherapy in previously untreated patients with high-risk, acute myeloid leukaemia: a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Open-label, multicenter, phase 1 study of alisertib (MLN8237), an aurora A kinase inhibitor, with docetaxel in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I Study of the Investigational Aurora A Kinase Inhibitor Alisertib plus Rituximab or Rituximab/Vincristine in Relapsed/Refractory Aggressive B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Phase I Study Combining the Aurora Kinase A Inhibitor Alisertib with mFOLFOX in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. benchchem.com [benchchem.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. BiTE® Xenograft Protocol [protocols.io]
- 30. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Endoreduplication using an Aurora A Inhibator
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Aurora A inhibitors to induce endoreduplication in cancer cell lines. This document outlines the underlying mechanism, provides detailed experimental protocols, and presents quantitative data for relevant compounds.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. The three main members in mammals are Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly.[1][2] Inhibition of Aurora A can lead to mitotic defects, G2/M arrest, and in some contexts, endoreduplication.[1][3][4]
Endoreduplication is a cell cycle variant where cells undergo DNA replication without entering mitosis, resulting in polyploid cells.[3][5] This process can be induced by inhibiting key mitotic regulators, including Aurora kinases. While inhibition of Aurora B is more directly associated with endoreduplication and polyploidy due to failures in cytokinesis[1][3][6], selective inhibition of Aurora A can also lead to this phenotype, particularly in p53-deficient cells.[3] In cells with functional p53, Aurora A inhibition typically leads to apoptosis following a mitotic delay.[3]
This document will focus on the application of a representative selective Aurora A inhibitor, Alisertib (MLN8237), to induce endoreduplication.
Data Presentation
The following tables summarize the quantitative data for Alisertib and other relevant Aurora kinase inhibitors.
Table 1: Inhibitor Specificity and Potency
| Inhibitor | Type | Target(s) | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Selective Aurora A | Aurora A | 1.2 | [1] |
| Aurora B | 396.5 | [1] | ||
| MK-8745 | Selective Aurora A | Aurora A | Data not available | [7] |
| AZD1152-HQPA | Selective Aurora B | Aurora B | 0.37 | [6] |
| Aurora A | 1368 | [6] | ||
| VX-680 (Tozasertib) | Pan-Aurora | Aurora A | 0.7 (Ki) | [8] |
| Aurora B | 18 (Ki) | [8] | ||
| Aurora C | 4.6 (Ki) | [8] | ||
| AMG 900 | Pan-Aurora | Aurora A | 5 | [1] |
| Aurora B | 4 | [1] | ||
| Aurora C | 1 | [1] |
Table 2: Cellular Activity of Alisertib (MLN8237)
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| NCI-H1693 | Cell Viability | Increased survival at higher concentrations | >0.5 µM | Induction of endoreduplication and resistance to antimitotic agents | [5] |
| Multiple (77 NSCLC lines) | Dose-Response | Multiphasic response | Varies | Over 50% of cell lines showed increased survival at higher concentrations | [5] |
| HeLa, NCI-H446, Calu6 | Cell Cycle Analysis | Increase in 4N DNA content | Not specified | Mitotic arrest | [4] |
Signaling Pathway
The inhibition of Aurora A disrupts the normal progression of mitosis, leading to different cellular fates depending on the genetic background of the cell.
Caption: Aurora A inhibition leads to mitotic arrest. Cell fate is dependent on p53 status.
Experimental Protocols
Protocol 1: Induction of Endoreduplication in a p53-deficient Cell Line
This protocol describes the induction of endoreduplication in a p53-deficient non-small cell lung cancer (NSCLC) cell line, such as NCI-H1693, using Alisertib.
Materials:
-
p53-deficient cancer cell line (e.g., NCI-H1693)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Alisertib (MLN8237)
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of Alisertib in DMSO.
-
Treat the cells with varying concentrations of Alisertib (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and a DMSO vehicle control.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry. Cells with >4N DNA content are considered to have undergone endoreduplication.
Protocol 2: Cell Viability Assay to Observe Biphasic Response
This protocol is designed to observe the characteristic multiphasic dose-response to Aurora A inhibitors in certain cell lines, where higher concentrations can lead to increased cell survival due to the induction of a resistant, endoreduplicating state.[5]
Materials:
-
Cancer cell line of interest (e.g., NCI-H1693)
-
Complete cell culture medium
-
Alisertib (MLN8237)
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 1,000-2,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of Alisertib in culture medium. A wide range of concentrations is recommended to observe the multiphasic response (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control.
-
Treat the cells with the Alisertib dilutions.
-
Incubate for 96 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Plot the cell viability against the log of the inhibitor concentration to visualize the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the induction of endoreduplication by an Aurora A inhibitor.
Caption: Workflow for assessing endoreduplication induced by an Aurora A inhibitor.
Conclusion
The induction of endoreduplication by Aurora A inhibitors is a complex process influenced by the specific inhibitor, its concentration, and the genetic background of the target cells, particularly the p53 status. The provided protocols and data serve as a starting point for researchers to explore this phenomenon. Careful optimization of inhibitor concentrations and treatment times is crucial for achieving the desired cellular phenotype. The formation of polyploid giant cancer cells (PGCCs) through endoreduplication is an important consideration in cancer therapy, as these cells may contribute to drug resistance and tumor relapse.[5]
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Loss of Aurora kinase signaling allows lung cancer cells to adopt endoreplication and form polyploid giant cancer cells that resist antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Aurora A inhibitor 4" solubility issues and solutions
Welcome to the technical support center for Aurora A Inhibitor 4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the solubility and handling of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). In most cases, the compound is soluble in DMSO.[1] If you encounter solubility issues, you may also try dimethylformamide (DMF) or ethanol. For final dilutions into aqueous buffers, it is crucial to be aware of the inhibitor's limited aqueous solubility.
Q2: I am observing precipitation of the inhibitor after diluting my DMSO stock solution into an aqueous buffer for an in vitro assay. What can I do?
A2: This is a common issue known as "crashing out." Here are several strategies to troubleshoot this problem:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible while maintaining the inhibitor's solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell-based assays.
-
Use a pre-warmed aqueous buffer: Gently warming your buffer before adding the inhibitor stock solution can sometimes improve solubility.
-
Increase the volume of the aqueous buffer: Diluting the inhibitor into a larger volume of buffer can help keep it in solution.
-
Use a surfactant: For some applications, adding a small amount of a biocompatible surfactant like Tween® 80 to the aqueous buffer can help maintain solubility.
Q3: How should I prepare this compound for in vivo animal studies?
A3: A commonly used formulation for in vivo administration of poorly soluble kinase inhibitors involves a co-solvent system. For this compound, a suggested formulation is a mixture of DMSO, Tween® 80, and saline.[1]
Experimental Protocol: Preparation of in vivo Formulation
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add Tween® 80 to the DMSO solution. A common ratio is 1 part DMSO to 0.5 parts Tween® 80.
-
Vortex the mixture gently until it is homogeneous.
-
Add saline (0.9% sodium chloride) to the mixture to achieve the final desired concentration of the inhibitor. A typical final formulation ratio is 10% DMSO, 5% Tween® 80, and 85% saline.[1]
-
Ensure the final solution is clear before administration. If precipitation occurs, you may need to adjust the ratios or warm the solution slightly.
Q4: What is the expected cellular phenotype upon treatment with an Aurora A inhibitor?
A4: Inhibition of Aurora A kinase activity primarily disrupts mitotic progression. The expected cellular phenotypes include:
-
G2/M arrest: Cells accumulate in the G2 and M phases of the cell cycle. This can be quantified by flow cytometry analysis of DNA content.
-
Defective spindle formation: Inhibition of Aurora A leads to defects in centrosome maturation and separation, resulting in monopolar or disorganized mitotic spindles. This can be visualized by immunofluorescence microscopy.
-
Apoptosis: Prolonged mitotic arrest often leads to programmed cell death.
Data Presentation: Solubility of Aurora Kinase Inhibitors
| Inhibitor Name | Solvent | Solubility |
| This compound (Compound C9) | DMSO | Soluble (qualitative)[1] |
| Water, Ethanol, DMF | May be soluble[1] | |
| Aurora Kinase Inhibitor II | DMSO | ~2.5 mg/mL[2][3] |
| DMF | ~0.25 mg/mL[3] | |
| Aurora Kinase Inhibitor-2 | DMSO | 100 mg/mL (with sonication)[4][5] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Kinase Assay
This protocol provides a general guideline for assessing the inhibitory activity of this compound against purified Aurora A kinase.
-
Prepare Reagents:
-
Aurora A kinase enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution at a concentration near the Km for Aurora A
-
Substrate (e.g., a peptide substrate for Aurora A)
-
This compound stock solution in DMSO
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a microplate, add the Aurora A kinase, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and quantify kinase activity using a suitable method, such as a luminescence-based ADP detection assay or a phosphorylation-specific antibody.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)
This protocol describes how to assess the inhibition of Aurora A activity in cells by measuring the phosphorylation of a downstream substrate, such as Histone H3 at Serine 10 (a substrate of the related Aurora B kinase, often used as a mitotic marker).
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a dose range of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against phospho-Histone H3 (Ser10).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the signal to a loading control, such as β-actin or total Histone H3.
-
Visualizations
Caption: Simplified signaling pathway of Aurora A during mitosis and the point of intervention by this compound.
References
Technical Support Center: Optimizing Aurora A Inhibitor 4 for Long-Term Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the experimental conditions for "Aurora A Inhibitor 4," a potent and selective inhibitor of Aurora A kinase. The following sections offer frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor that selectively targets Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A is crucial for centrosome maturation, mitotic spindle assembly, and proper chromosome segregation.[1][3][4] By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic arrest, and in many cancer cell lines, subsequent programmed cell death (apoptosis).[4][5] Its high selectivity for Aurora A over Aurora B and C minimizes off-target effects related to the inhibition of other Aurora kinase family members.[6][7]
Q2: What is a typical starting concentration range for in vitro studies?
The optimal concentration is highly dependent on the cell line and the duration of the experiment. For initial, short-term experiments (24-72 hours), a broad dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50) for cell viability. For long-term studies (greater than 72 hours), it is often necessary to use a lower concentration, typically at or below the IC50, to avoid cumulative toxicity while still maintaining target engagement.
Q3: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by observing the downstream cellular effects of Aurora A inhibition. A common method is to perform a Western blot to detect the autophosphorylation of Aurora A at Threonine 288 (p-Aurora A), which should decrease upon treatment with the inhibitor.[4] Additionally, inhibition of Aurora A can lead to an accumulation of cells in the G2/M phase of the cell cycle, which can be quantified using flow cytometry.[6][8]
Q4: How stable is this compound in cell culture medium and how should I handle it?
Most kinase inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[9][10] These stock solutions should be stored in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[11] The stability of the inhibitor in culture medium at 37°C can vary. For long-term experiments, it is best practice to replace the medium with freshly diluted inhibitor every 24-48 hours to ensure a consistent concentration.[9]
Quantitative Data Summary
The following tables provide reference data for well-characterized Aurora A inhibitors, which can serve as a starting point for experiments with this compound.
Table 1: In Vitro IC50 Values for Representative Aurora A Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 |
| MK-5108 | HCT116 (Colon) | Cell Proliferation | 0.16 µM |
| MK-5108 | A549 (Lung) | Cell Proliferation | 0.35 µM |
| MK-5108 | MCF-7 (Breast) | Cell Proliferation | 0.52 µM |
| Alisertib (MLN8237) | HCT-116 (Colon) | Cell Proliferation | Data available in literature[2] |
| Alisertib (MLN8237) | Multiple Lines | Antiproliferative Activity | Data available in literature[2] |
Note: IC50 values can vary significantly between cell lines and with different assay conditions.[12]
Table 2: Recommended Starting Points for Long-Term Studies
| Study Type | Recommended Concentration Range | Rationale |
| Colony Formation Assay | 0.1x - 1x IC50 | Balances efficacy with long-term cell survival. |
| Chronic Dosing for Resistance Models | 0.5x - 2x IC50 (with dose escalation) | Mimics clinical dosing schedules and allows for selection of resistant populations. |
| Senescence Induction | 0.25x - 0.5x IC50 | Aims to induce cell cycle arrest without causing widespread apoptosis.[13][14] |
Signaling Pathway and Workflow Diagrams
Aurora A Signaling Pathway
Experimental Workflow for Optimizing Inhibitor Concentration
// Nodes A [label="Step 1: Determine IC50 (72h Assay)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Perform dose-response with a wide concentration range\n(e.g., 0.01 nM to 10 µM)"]; C [label="Use cell viability assay (e.g., CellTiter-Glo)"]; D [label="Step 2: Long-Term Viability Assay (7-14 days)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Test concentrations at, above, and below the IC50\n(e.g., 0.1x, 0.5x, 1x, 2x IC50)"]; F [label="Replace media with fresh inhibitor every 2-3 days"]; G [label="Assess cell viability or colony formation at endpoint"]; H [label="Step 3: Confirm Target Engagement", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Treat cells with non-toxic, effective concentrations from Step 2"]; J [label="Perform Western blot for p-Aurora A (Thr288) at various time points"]; K [label="Select optimal concentration for long-term studies", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C; C -> D [label="Use IC50 value to inform concentrations"]; D -> E -> F -> G; G -> H [label="Identify non-toxic, effective concentrations"]; H -> I -> J; J -> K [label="Concentration that maintains target inhibition\nwith minimal long-term toxicity"]; } tfd Caption: A stepwise workflow for determining the optimal concentration for long-term studies.
Troubleshooting Guide
This section addresses common issues encountered during long-term studies with kinase inhibitors.
Issue 1: High levels of cell death are observed even at concentrations below the 72-hour IC50.
-
Possible Cause: Cumulative toxicity. The IC50 determined from a short-term assay may not reflect the cytotoxic effects of prolonged exposure.
-
Suggested Solution: Perform a long-term viability assay (e.g., 7-10 days) with a lower range of concentrations. It may be necessary to use a concentration as low as 10% of the short-term IC50.[15] Also, ensure the DMSO concentration in your final culture medium is not exceeding 0.1%, as the solvent itself can be toxic over time.[10]
Issue 2: The expected phenotype (e.g., cell cycle arrest, apoptosis) is not observed or diminishes over time.
-
Possible Cause 1: Inhibitor instability. The compound may be degrading in the culture medium at 37°C.
-
Suggested Solution 1: Replace the culture medium containing freshly diluted inhibitor more frequently (e.g., every 24 hours).[9]
-
Possible Cause 2: Development of resistance. Cancer cells can develop resistance mechanisms over long-term exposure to a drug.
-
Suggested Solution 2: Confirm target engagement at later time points via Western blot. If p-Aurora A levels rebound, this may indicate the activation of compensatory signaling pathways.
-
Possible Cause 3: The targeted pathway is not a primary driver in your specific cell model.
-
Suggested Solution 3: Ensure that your cell line of choice is known to be sensitive to Aurora A inhibition by reviewing existing literature.[16]
Troubleshooting Decision Tree
// Nodes Start [label="Start: Unexpected Results in Long-Term Study", shape=ellipse, fillcolor="#FBBC05"]; Problem [label="What is the primary issue?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighToxicity [label="High Cell Death", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoEffect [label="Lack of Efficacy", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// High Toxicity Branch CheckDMSO [label="Is final DMSO concentration ≤ 0.1%?", shape=diamond, fillcolor="#FBBC05"]; ReduceDMSO [label="Action: Lower DMSO concentration.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; LowerConc [label="Action: Perform long-term viability assay\nwith a lower concentration range (0.05x - 0.5x IC50).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// No Effect Branch CheckStability [label="Are you replacing media with\nfresh inhibitor every 24-48h?", shape=diamond, fillcolor="#FBBC05"]; ReplaceMedia [label="Action: Increase frequency of media replacement.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckTarget [label="Action: Confirm target engagement\nvia Western blot for p-Aurora A.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderResistance [label="Consider resistance or low pathway dependency.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Problem; Problem -> HighToxicity [label="Toxicity"]; Problem -> NoEffect [label="No Effect"];
HighToxicity -> CheckDMSO; CheckDMSO -> LowerConc [label="Yes"]; CheckDMSO -> ReduceDMSO [label="No"]; ReduceDMSO -> LowerConc;
NoEffect -> CheckStability; CheckStability -> CheckTarget [label="Yes"]; CheckStability -> ReplaceMedia [label="No"]; ReplaceMedia -> CheckTarget; CheckTarget -> ConsiderResistance; } tfd Caption: A decision tree to troubleshoot common issues in long-term inhibitor studies.
Key Experimental Protocols
Protocol 1: Determining the IC50 with a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[17]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Use a luminescence-based cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Target Engagement via Western Blot
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the selected concentrations of this compound for the desired time points (e.g., 2, 6, 12, 24 hours).[15]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total Aurora A and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[16]
References
- 1. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Aurora A Inhibitor 4 (Alisertib/MLN8237)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Aurora A inhibitor 4 (Alisertib, MLN8237) and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Alisertib or MLN8237, is a second-generation, orally bioavailable small molecule inhibitor of the serine/threonine protein kinase Aurora A.[1] Its primary mechanism of action is as an ATP-competitive inhibitor that selectively binds to and inhibits Aurora A kinase.[2][3][4] This inhibition disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately inhibiting cell proliferation.[1][5][6] Aurora A is crucial for centrosome maturation, mitotic entry, and spindle assembly.[7][8]
Q2: What are the known off-target effects of this compound?
The most significant and well-characterized off-target effect of Alisertib is the inhibition of Aurora B kinase, particularly at higher concentrations.[2][9] While highly selective for Aurora A, the selectivity is dose-dependent.[9] In vitro kinase assays have shown that Alisertib is over 200-fold more selective for Aurora A than for Aurora B.[10][11] However, at micromolar concentrations, it can inhibit Aurora B, leading to a distinct cellular phenotype.[9] Some studies have also screened Alisertib against broader kinase panels, with one report indicating it was highly selective against a panel of 204 kinases.[4][12] Another potential off-target binding site identified for its predecessor, MLN8054, was the GABA-A receptor, though Alisertib was designed to minimize these effects.[4][12]
Q3: How can I differentiate between on-target Aurora A inhibition and off-target Aurora B inhibition in my experiments?
Distinguishing between the inhibition of Aurora A and Aurora B is crucial for interpreting experimental results. This can be achieved by observing distinct cellular phenotypes and using specific molecular markers.
-
Phenotypic Observation:
-
Aurora A Inhibition (On-target): At lower, selective concentrations, Alisertib treatment leads to defects in mitotic spindle assembly (monopolar or multipolar spindles), chromosome misalignment, and a G2/M cell cycle arrest.[2][5][6][8] This typically results in apoptosis or mitotic catastrophe.[2][5][6]
-
Aurora B Inhibition (Off-target): At higher concentrations, the inhibition of Aurora B, a key component of the chromosomal passenger complex, prevents cytokinesis.[2] This results in endoreduplication and the formation of large, polyploid cells (containing >4N DNA content).[2][6][9]
-
-
Molecular Markers:
-
p-Aurora A (Thr288): A direct marker of Aurora A activity. Inhibition of Aurora A by Alisertib leads to a decrease in its autophosphorylation at Threonine 288.[13][14]
-
p-Histone H3 (Ser10): A canonical substrate of Aurora B.[2] Inhibition of Aurora B results in a decrease in the phosphorylation of Histone H3 at Serine 10. Conversely, a mitotic arrest caused by selective Aurora A inhibition leads to an increase in the population of cells positive for p-Histone H3 (Ser10), as this is a general marker for mitosis.[14][15]
-
Troubleshooting Guide
-
Possible Cause: The concentration of Alisertib being used is likely too high, leading to the off-target inhibition of Aurora B kinase. Inhibition of Aurora B prevents cytokinesis, resulting in polyploidy.[2][9]
-
Mitigation Strategy:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of Alisertib for selective Aurora A inhibition in your specific cell line. Start with low nanomolar concentrations (e.g., 50-100 nM) and titrate up to the micromolar range.[2][9]
-
Phenotypic Analysis: Analyze the cellular phenotype at each concentration using immunofluorescence microscopy to visualize mitotic spindles (α-tubulin) and DNA (DAPI/Hoechst). At optimal concentrations, you should observe an increase in mitotic cells with spindle defects, not a predominant population of large, polyploid cells.[5][10]
-
Biomarker Analysis: Use Western blotting or flow cytometry to assess the phosphorylation status of key biomarkers. At a selective dose, you should see a decrease in p-Aurora A (Thr288) without a significant decrease in p-Histone H3 (Ser10) levels per mitotic cell.[2][13]
-
Problem 2: My results are inconsistent across different cell lines.
-
Possible Cause: The sensitivity to Aurora A inhibition and the window of selectivity for Alisertib can vary between different cell lines.[16]
-
Mitigation Strategy:
-
Cell Line-Specific Titration: It is critical to perform a dose-response curve and determine the IC50 for cell proliferation for each new cell line being tested.[2]
-
Characterize Basal Expression: Assess the basal expression levels of Aurora A and Aurora B in your cell lines, as this may influence their sensitivity to the inhibitor.
-
Standardize Experimental Conditions: Ensure consistent cell seeding densities, media formulations, and treatment durations across all experiments to minimize variability.
-
Problem 3: I am unsure if the observed cell death is a specific on-target effect.
-
Possible Cause: Cell death can be induced by both on-target (mitotic catastrophe following Aurora A inhibition) and off-target effects, or general cytotoxicity at very high concentrations.[5][6]
-
Mitigation Strategy:
-
Correlate with On-Target Phenotype: Correlate the induction of apoptosis (e.g., using Annexin V/PI staining or measuring cleaved PARP/Caspase-3) with the appearance of the specific on-target phenotype of defective mitosis.[3][5] Cell death occurring at concentrations that primarily induce polyploidy may be related to off-target Aurora B inhibition.
-
Use a More Selective Inhibitor for Comparison: If available, compare the effects of Alisertib with a more highly selective Aurora A inhibitor, such as MK-5108 or MK-8745, which have been shown to have a better selectivity profile over Aurora B.[16][17]
-
Genetic Knockdown Control: As a gold standard for target validation, use siRNA or shRNA to specifically knock down Aurora A and compare the resulting phenotype and level of cell death to that observed with Alisertib treatment.[9]
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Alisertib (MLN8237)
| Parameter | Target | Value | Cell Line/Assay | Reference |
| IC50 | Aurora A (enzymatic) | 1.2 nM | Enzyme-based assay | [3][8] |
| Ki | Aurora A (enzymatic) | 0.43 nM | Enzyme-based assay | [3][13] |
| IC50 | Aurora B (enzymatic) | 396.5 nM | Enzyme-based assay | [8] |
| Selectivity | Aurora A vs. Aurora B | >200-fold | Cell-based assays | [10][11] |
| IC50 (Proliferation) | Various Cancer Cells | 80-100 nM | PTCL cell lines | [2] |
| IC50 (p-Aurora A T288) | Aurora A | ~100 nM | T-NHL cell lines | [2] |
| IC50 (p-Histone H3 S10) | Aurora B | ~500 nM | T-NHL cell lines | [2] |
Experimental Protocols
Protocol 1: Determining On- and Off-Target Effects by Flow Cytometry
This protocol allows for the simultaneous analysis of cell cycle distribution and Aurora B activity.
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: The following day, treat cells with a range of Alisertib concentrations (e.g., 0, 50 nM, 100 nM, 500 nM, 1 µM) for 24 to 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend in 500 µL of propidium (B1200493) iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze by flow cytometry.
-
Data Interpretation:
-
An increase in the 4N peak (G2/M) at lower concentrations is indicative of Aurora A inhibition.
-
The appearance of an 8N or >4N peak at higher concentrations indicates endoreduplication and polyploidy, a hallmark of Aurora B inhibition.[2]
-
Protocol 2: Immunofluorescence Staining for Mitotic Phenotypes
This protocol allows for the visualization of on-target and off-target effects on the mitotic apparatus.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat with selective (e.g., 50 nM) and high (e.g., 1 µM) concentrations of Alisertib for 24 hours. Include a DMSO vehicle control.
-
Fixation: Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Counterstain with DAPI or Hoechst to visualize DNA. Mount coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope.
Visualizations
Caption: On- and off-target effects of Alisertib.
Caption: Experimental workflow for Alisertib specificity.
References
- 1. Facebook [cancer.gov]
- 2. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molecularbeacon.net [molecularbeacon.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel Aurora A kinase inhibitor MLN8237 is active in resistant chronic myeloid leukaemia and significantly increases the efficacy of nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"Aurora A inhibitor 4" stability and degradation in cell culture media
Welcome to the technical support center for Aurora A Inhibitor 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this compound in cell culture media. Ensuring the integrity of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of this compound in cell culture media important?
A: The stability of a test compound in your experimental setup is crucial for the correct interpretation of its biological effects.[1] If this compound degrades during an experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[1] Stability studies are essential for establishing a reliable concentration-response relationship.[1]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A: Several factors can influence the stability of small molecules like this compound in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1][2]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1][2]
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade the test compound.[1][3]
-
Enzymatic Degradation: If the media is supplemented with serum (e.g., Fetal Bovine Serum), enzymes like esterases and proteases can metabolize the compound.[1][2] Additionally, cells themselves can metabolize the inhibitor.[4]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1][2]
-
Dissolved Oxygen and Reactive Oxygen Species (ROS): The presence of oxygen and ROS in the culture medium can lead to oxidative degradation.[2]
Q3: How can I determine if my this compound is degrading in my cell culture experiment?
A: You can assess the stability of your inhibitor by incubating it in the cell culture medium (without cells) for the duration of your experiment. At various time points, you can measure the concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A decrease in concentration over time indicates degradation.
Q4: My this compound appears to be losing activity over the course of a multi-day experiment. What could be the cause?
A: This issue often points to compound instability in the cell culture medium.[4] Several factors could be at play:
-
Degradation in Aqueous Medium: The compound may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4).[4]
-
Metabolism by Cells: The cells themselves may be metabolizing the compound into an inactive form.[4]
-
Adsorption to Plasticware: The compound might be adsorbing to the surface of the cell culture plates, reducing its effective concentration in the media.[4][5]
Q5: I see a precipitate forming when I add my this compound stock solution to the cell culture medium. What should I do?
A: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous medium.[4] Here are some troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.[4]
-
Modify Dilution Method: Instead of a single large dilution, try serial dilutions in pre-warmed (37°C) media. Adding the stock solution dropwise while gently vortexing can also help.[1][4]
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid both cell toxicity and precipitation.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Loss of compound activity over time | Chemical degradation in media. | Perform a stability study (see Experimental Protocols). Consider adding the compound more frequently or using a more stable analog if available. |
| Cellular metabolism. | Test for metabolic stability in the presence of cells. If metabolism is high, consider using a higher initial concentration or a more metabolically stable inhibitor.[4] | |
| Adsorption to plasticware. | Use low-adsorption plates. Test for nonspecific binding by measuring the compound concentration in the media over time in a cell-free plate.[4][5] | |
| Precipitation in cell culture media | Poor aqueous solubility. | Decrease the final working concentration.[1] Optimize the dilution procedure using pre-warmed media and a stepwise dilution approach.[1] |
| High concentration of DMSO stock. | Ensure the final DMSO concentration is below 0.5%.[4] | |
| High variability between replicate wells | Incomplete solubilization of stock solution. | Visually inspect stock solutions for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[1] |
| Uneven degradation. | Ensure uniform handling of all plates and wells to minimize variations in light or temperature exposure. | |
| Analytical method variability. | Validate your analytical method (e.g., HPLC, LC-MS) for linearity, precision, and accuracy.[1] | |
| Unexpected cytotoxicity | Formation of toxic degradation products. | If degradation is suspected, try shorter incubation times or prepare fresh solutions.[2] |
| Solvent toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a solvent control in all experiments.[2] |
Example Stability Data Table
Since specific stability data for "this compound" is not publicly available, researchers should generate their own data. Below is a template for presenting such data.
| Condition | Time (hours) | Concentration (µM) | % Remaining |
| DMEM + 10% FBS, 37°C | 0 | 10.0 | 100% |
| 2 | 9.5 | 95% | |
| 8 | 8.2 | 82% | |
| 24 | 6.5 | 65% | |
| 48 | 4.1 | 41% | |
| RPMI-1640 (serum-free), 37°C | 0 | 10.0 | 100% |
| 2 | 9.8 | 98% | |
| 8 | 9.1 | 91% | |
| 24 | 7.8 | 78% | |
| 48 | 6.2 | 62% |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability in Cell Culture Media
This protocol determines the stability of this compound in cell culture media in the absence of cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
37°C incubator
-
Acetonitrile (B52724) or other suitable quenching solvent
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Ensure complete dissolution.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).[1]
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your T=0 time point. Quench the sample by adding an equal volume of a strong solvent like acetonitrile to precipitate proteins and stop degradation.[4]
-
Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C incubator.[1]
-
Time Points: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and process it as in step 3.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[1]
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.[1]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[1]
Protocol 2: Assessment of Metabolic Stability in the Presence of Cells
This protocol evaluates the stability of this compound when incubated with cultured cells.
Materials:
-
Same as Protocol 1
-
Cultured cells of interest
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Compound Addition: Prepare the spiked media as described in Protocol 1. Remove the existing media from the cells and replace it with the media containing this compound.
-
Incubation and Sampling: Incubate the plate at 37°C. At various time points, collect aliquots of the media.
-
Sample Processing and Analysis: Process and analyze the samples as described in Protocol 1 (steps 6-8).
-
Comparison: Compare the degradation rate in the presence of cells to the degradation rate in cell-free media (from Protocol 1) to determine the contribution of cellular metabolism.[4]
Visualizations
Caption: Simplified Aurora A signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for assessing compound stability in cell culture media.
Caption: Troubleshooting decision tree for this compound instability issues.
References
Troubleshooting "Aurora A inhibitor 4" inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aurora A Inhibitor 4. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Answer:
Inconsistent IC50 values in cell viability assays are a common issue that can arise from several factors related to both the experimental setup and the inhibitor itself.
Potential Causes and Solutions:
-
Assay-Specific Artifacts: The type of viability assay used can significantly influence results. For example, MTT and related tetrazolium-based assays measure metabolic activity, which can be affected by the inhibitor in ways that don't directly correlate with cell death.[1][2][3] Some inhibitors have been shown to interfere with the reduction of MTT, leading to an over or underestimation of cell viability.[1][3]
-
Recommendation: Validate your findings using an alternative assay that measures a different aspect of cell viability, such as membrane integrity (e.g., Trypan Blue exclusion) or ATP levels (e.g., CellTiter-Glo®).
-
-
Cell Line-Dependent Effects: The cellular context, including the genetic background and expression levels of Aurora A and its downstream effectors, can alter sensitivity to the inhibitor.[4]
-
Recommendation: Ensure consistent cell passage numbers and health. Profile the expression of key proteins in your cell lines of interest.
-
-
High ATP Concentrations in Cells: Aurora A inhibitors are often ATP-competitive.[5][6] The high physiological concentrations of ATP within cells (1-5 mM) can outcompete the inhibitor for binding to the kinase, leading to a discrepancy between biochemical and cellular potencies.[7][8]
-
Recommendation: Be aware that in vitro IC50 values determined at low ATP concentrations may not directly translate to cellular efficacy.
-
-
Inhibitor Stability and Solubility: Improper storage or handling of the inhibitor can lead to degradation or precipitation, reducing its effective concentration.
-
Recommendation: Follow the manufacturer's instructions for storage and handling. Ensure the inhibitor is fully dissolved in the appropriate solvent before use.
-
Question 2: My Western blot results for downstream targets of Aurora A are not showing the expected changes after treatment with the inhibitor. What could be wrong?
Answer:
Failure to observe expected changes in downstream targets, such as the phosphorylation of Histone H3 at Serine 10 (a common marker for Aurora B, but also affected by the cell cycle arrest induced by Aurora A inhibition), can be due to several experimental variables.[9]
Potential Causes and Solutions:
-
Suboptimal Treatment Conditions: The concentration of the inhibitor and the duration of treatment may not be optimal for your specific cell line and experimental goals.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting Aurora A activity in your system.
-
-
Antibody Issues: The primary or secondary antibodies used may not be specific or sensitive enough to detect the changes in protein phosphorylation.
-
Recommendation: Validate your antibodies using positive and negative controls. Refer to the manufacturer's datasheets for recommended dilutions and protocols.
-
-
Timing of Cell Harvest: Aurora A activity is cell cycle-dependent, peaking during the G2/M phase.[10] If cells are not harvested at the appropriate time point, you may miss the desired effect.
-
Recommendation: Synchronize your cells to enrich for the G2/M population before inhibitor treatment and harvesting.
-
Question 3: I'm seeing a G2/M arrest in my cell cycle analysis as expected, but the effect is not consistent across experiments. Why?
Answer:
Inconsistent cell cycle arrest can be frustrating. The following factors may contribute to this variability.
Potential Causes and Solutions:
-
Cell Density and Health: Over-confluent or unhealthy cells may not respond consistently to cell cycle-perturbing agents.
-
Recommendation: Plate cells at a consistent density and ensure they are in the logarithmic growth phase before treatment.
-
-
Inhibitor Potency and Selectivity: While designed to be specific, many kinase inhibitors can have off-target effects, especially at higher concentrations.[7][11] These off-target effects could influence cell cycle progression in unexpected ways.
-
Recommendation: Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments. Consider using a second, structurally different Aurora A inhibitor to confirm that the observed phenotype is on-target.[4]
-
-
Flow Cytometry Staining and Analysis: Variability in staining protocols or gating strategies can lead to inconsistent results.
-
Recommendation: Standardize your staining protocol, including fixation, permeabilization, and antibody incubation times. Use consistent gating strategies for all samples in an experiment.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule that selectively targets and inhibits the activity of Aurora A kinase, a serine/threonine kinase that plays a critical role in cell division.[5] By binding to the ATP-binding pocket of Aurora A, the inhibitor prevents the phosphorylation of its downstream substrates.[5] This disruption of Aurora A function leads to defects in mitotic spindle formation, causing cells to arrest in mitosis and subsequently undergo programmed cell death (apoptosis).[5][12]
What are the expected phenotypic effects of treating cancer cells with an Aurora A inhibitor?
Treatment of cancer cells with an effective Aurora A inhibitor typically results in:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle due to defects in spindle assembly.[10][13]
-
Formation of Monopolar Spindles: Inhibition of Aurora A disrupts centrosome separation, leading to the formation of characteristic monopolar spindles.[14]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[5]
-
Polyploidy: In some cases, cells may exit mitosis without proper cell division, leading to an abnormal number of chromosomes (polyploidy).[12]
How can I confirm that this compound is engaging its target in my cells?
A common method to confirm target engagement is to perform a Western blot to assess the autophosphorylation of Aurora A at Threonine 288 (p-Aurora A Thr288), which is required for its kinase activity.[12] A dose-dependent decrease in this phosphorylation signal upon inhibitor treatment indicates successful target engagement.
Quantitative Data Summary
The following table summarizes representative biochemical IC50 values for common Aurora kinase inhibitors, illustrating their potency and selectivity. Note that "this compound" is a placeholder; consult your specific inhibitor's documentation for its values.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/A) |
| Alisertib (MLN8237) | 1.2 | 25 | ~21 |
| MK-5108 | 0.6 | 114 | ~190 |
| VX-680 | 0.6 | 18 | ~30 |
| AZD1152-HQPA | 3700 | 1.4 | ~0.0004 |
Data compiled from multiple sources. Actual values may vary depending on the assay conditions.
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot for Phospho-Histone H3
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-Histone H3 Ser10, anti-total Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of the inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL reagent and an imaging system.[9]
-
3. Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed and treat cells as described for the Western blot protocol.
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[15]
-
Visualizations
Caption: Simplified Aurora A signaling pathway and the mechanism of its inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viabi… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
Minimizing cytotoxicity of "Aurora A inhibitor 4" in normal cells
Welcome to the technical support center for "Aurora A Inhibator 4," a research-grade compound for investigating the role of Aurora A kinase. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aurora A Inhibitor 4?
This compound is an ATP-competitive inhibitor of Aurora A kinase.[1] Aurora A is a serine/threonine kinase that plays a critical role in cell division, particularly during the G2 and M phases of the cell cycle.[2][3] It is essential for centrosome maturation, separation, and the formation of a bipolar mitotic spindle.[4][5] By binding to the ATP-binding pocket of Aurora A, the inhibitor prevents the phosphorylation of its downstream substrates. This disruption of Aurora A's function leads to defects in spindle assembly, mitotic arrest, and can ultimately trigger apoptosis (programmed cell death).[1][6]
Q2: Why am I observing high levels of cytotoxicity in my normal (non-cancerous) cell lines?
Since Aurora A kinase is essential for mitosis in all dividing cells, both cancerous and normal, inhibitors targeting this kinase will inevitably affect proliferating normal cells.[2][4] The primary toxicities observed in clinical trials with Aurora kinase inhibitors are hematological, such as neutropenia, due to their effect on rapidly dividing hematopoietic progenitor cells.[7] The degree of cytotoxicity in your normal cell lines will depend on their proliferation rate and their p53 tumor suppressor status.
Q3: How can I reduce the toxicity of this compound in my normal cell lines while maintaining its efficacy against cancer cells?
Several strategies can be employed to create a therapeutic window between normal and cancer cells:
-
Leverage p53 Status ("Cyclotherapy"): Most normal cells have functional p53. Activating p53 with a non-genotoxic agent (like an MDM2 inhibitor, e.g., Nutlin-3a) can induce a temporary cell cycle arrest in normal cells.[5][8] Since Aurora A inhibitors primarily target cells in mitosis, arresting normal cells in G1 or G2 will protect them from the inhibitor's cytotoxic effects.[5][6] Many cancer cell lines have mutated or deleted p53 and will not arrest, making them selectively vulnerable.[5]
-
Optimize Dosing Schedule: Instead of continuous exposure, consider an intermittent dosing schedule. This can allow normal cells to recover from the mitotic arrest and repopulate between treatments. Clinical studies have explored various dosing schedules to manage toxicity.[7][9][10]
-
Use Combination Therapy: Combining the Aurora A inhibitor with another targeted agent, such as a WEE1 inhibitor, can create a synergistic effect in cancer cells.[11][12] This may allow you to use a lower, less toxic concentration of the Aurora A inhibitor.
-
Ensure Inhibitor Selectivity: The "this compound" you are using should be highly selective for Aurora A over other kinases, particularly Aurora B. Inhibition of Aurora B leads to a different phenotype (cytokinesis failure and polyploidy) and may contribute to toxicity.[6][13] If you are observing high rates of polyploidy, consider verifying the selectivity of your inhibitor.
Q4: My cancer cells are becoming resistant to this compound. What could be the cause?
Resistance to Aurora A inhibitors can arise through various mechanisms. One observed phenomenon is that at higher concentrations, some Aurora A inhibitors can also inhibit Aurora B. This can lead to endoreduplication and the formation of polyploid giant cancer cells (PGCCs), which are often resistant to antimitotic drugs.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal cells | 1. High proliferation rate of normal cells.2. Continuous high-dose exposure.3. Off-target effects of the inhibitor. | 1. Implement the "Cyclotherapy" strategy by pre-treating with a p53 activator like Nutlin-3a to arrest normal cells.[5]2. Test an intermittent dosing schedule (e.g., treat for 24h, wash out, and allow recovery for 48h).[7]3. Verify the kinase selectivity profile of your inhibitor. Use a highly selective Aurora A inhibitor.[4] |
| Low efficacy in cancer cells | 1. Cancer cell line has a low proliferation rate.2. p53 wild-type cancer cells are arresting instead of undergoing apoptosis.3. The concentration of the inhibitor is too low. | 1. Ensure you are using a cancer cell line known to be sensitive to Aurora A inhibition. The inhibitor is most effective in rapidly dividing cells.2. The cellular response to Aurora A inhibition can be p53-dependent.[2] Consider using p53-mutant or null cancer cell lines.3. Perform a dose-response curve to determine the optimal IC50 concentration for your specific cell line. |
| Inconsistent results between experiments | 1. Variability in cell confluence at the time of treatment.2. Inconsistent inhibitor concentration due to improper storage or dilution.3. Variation in incubation time. | 1. Standardize your cell seeding density to ensure cells are in the exponential growth phase and at a consistent confluence (e.g., 50-60%) at the start of each experiment.2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Store the stock solution in small aliquots at -80°C.3. Use a precise and consistent incubation time for all experiments. |
| Formation of large, polyploid cells | 1. Inhibition of Aurora B kinase, either due to a non-selective inhibitor or high concentrations of an Aurora A selective inhibitor.[14] | 1. Use a lower concentration of the inhibitor that is more selective for Aurora A.2. Confirm the phenotype with a known selective Aurora B inhibitor as a positive control.[15] |
Quantitative Data Summary
The following tables summarize the potency of various well-characterized Aurora A inhibitors across different cell lines. "this compound" is a generic name; these data for known inhibitors can serve as a reference for expected potency.
Table 1: IC50 Values of Aurora A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Multiple Myeloma (Panel) | Multiple Myeloma | < 100 | [16] |
| Pediatric Cancer (Panel) | Various | Median 61 | [17] | |
| HCT116 | Colorectal Cancer | 16 - 469 | [18] | |
| MK-5108 | HCT116 | Colorectal Cancer | N/A (TGI reported) | [18] |
| VX-680 (Tozasertib) | Various | Various | 15 - 130 | [18] |
| AMG-900 | Various (26 lines) | Various | 0.7 - 5.3 | [18] |
| SNS-314 | Various | Various | 1.8 - 24.4 | [18] |
Table 2: Comparative IC50 Values in Normal Cell Lines
| Inhibitor | Normal Cell Line | IC50 (µM) | Incubation Time | Reference |
| Compound 164d | HEK-293T | 0.676 | 24h | [19] |
| Compound 164d | HEK-293T | 0.776 | 72h | [19] |
| Sulforaphane** | MCF-12A | 40.5 | 48h | [20] |
*Note: Compound 164d is a research compound, not a clinically used Aurora A inhibitor, but provides a reference for normal cell line toxicity. **Note: Sulforaphane is not an Aurora A inhibitor but is included to show a differential IC50 between normal and cancer cell lines from the same study for context.
Key Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is used to assess the cytotoxic effect of an Aurora A inhibitor and determine its IC50 value.
Materials:
-
Normal and cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment (e.g., 5,000 cells/well). Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration, typically ≤ 0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: "Cyclotherapy" - p53-dependent Protection of Normal Cells
This protocol describes how to protect normal, p53-competent cells from the toxicity of an Aurora A inhibitor.
Materials:
-
Normal cell line (p53 wild-type) and cancer cell line (p53 mutant/null)
-
p53-activating agent (e.g., Nutlin-3a, 10 mM stock in DMSO)
-
This compound
-
Materials for cell viability assay (Protocol 1)
Procedure:
-
Cell Seeding: Seed both normal and cancer cell lines in separate 96-well plates.
-
Pre-treatment (Normal Cells): Treat the normal cells with an optimized concentration of Nutlin-3a (e.g., 5-10 µM) for 12-24 hours to induce cell cycle arrest.[8]
-
Co-treatment: Add serial dilutions of this compound to both the pre-treated normal cells and the untreated cancer cells. The normal cells should now contain both Nutlin-3a and the Aurora A inhibitor.
-
Incubation and Analysis: Incubate for 48-72 hours and then perform a cell viability assay (Protocol 1) on both plates.
-
Evaluation: Compare the IC50 values. A significant increase in the IC50 for the normal cell line pre-treated with Nutlin-3a would indicate successful protection from cytotoxicity.
Protocol 3: Combination Therapy with a WEE1 Inhibitor
This protocol evaluates the synergistic effect of combining an Aurora A inhibitor with a WEE1 inhibitor.
Materials:
-
Cancer cell line
-
This compound
-
WEE1 inhibitor (e.g., Adavosertib/AZD1775)
-
Materials for cell viability assay (Protocol 1)
Procedure:
-
Determine Single-Agent IC50s: First, perform viability assays (Protocol 1) to determine the IC50 values for this compound and the WEE1 inhibitor individually.
-
Combination Treatment: Design a matrix of concentrations for both inhibitors, typically centered around their respective IC50 values. Treat cells with each inhibitor alone and in combination for 48-72 hours.
-
Viability Assay: Perform a cell viability assay (Protocol 1).
-
Synergy Analysis: Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI) from the viability data. A CI value less than 1 indicates a synergistic effect.[16]
Visualizations
Signaling Pathways and Experimental Logic
Caption: The role of Aurora A kinase in the G2/M transition and its inhibition.
Caption: Logic of "Cyclotherapy" to protect normal cells from cytotoxicity.
Caption: Synergistic mechanism of Aurora A and WEE1 combination therapy.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase l study of three different dosing schedules of the oral aurora kinase inhibitor MSC1992371A in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Modeling Dose and Schedule Effects of AZD2811 Nanoparticles Targeting Aurora B Kinase for Treatment of Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of two dosing schedules of oral BI 847325 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined Aurora Kinase A (AURKA) and WEE1 Inhibition Demonstrates Synergistic Antitumor Effect in Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
"Aurora A inhibitor 4" resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Aurora A inhibitor 4 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing reduced sensitivity to this compound. What are the common resistance mechanisms?
A1: Resistance to Aurora A inhibitors can arise through various mechanisms, broadly categorized as on-target alterations, activation of bypass signaling pathways, and other cellular adaptations.
-
On-target alterations: While less common for non-covalent inhibitors, mutations in the Aurora A kinase domain can potentially reduce drug binding. For instance, the T217D mutation in Aurora A has been studied for its potential to confer resistance to some inhibitors.[1]
-
Bypass signaling pathway activation: Cancer cells can compensate for Aurora A inhibition by upregulating parallel survival pathways. Common examples include the activation of:
-
Upregulation of anti-apoptotic proteins: Overexpression of anti-apoptotic proteins, particularly Bcl-xL, can prevent cells from undergoing apoptosis following treatment with Aurora A inhibitors.[4]
-
Induction of autophagy: Treatment with an Aurora A inhibitor can sometimes induce autophagy, a cellular recycling process that can act as a survival mechanism for cancer cells under stress.[3][5]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as BCRP (ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Cellular plasticity and phenotype switching:
-
Polyploid Giant Cancer Cells (PGCCs): A subpopulation of large, multinucleated cells that are often more resistant to chemotherapy and can contribute to tumor relapse.[6]
-
Epithelial-Mesenchymal Transition (EMT): This process can be associated with increased resistance to various cancer therapies.[3]
-
-
Modulation of the tumor microenvironment: Upregulation of immune checkpoint proteins like PD-L1 on tumor cells following Aurora A inhibitor treatment can help them evade the immune system.[7]
Q2: I am observing a decrease in the efficacy of this compound in my xenograft model. Could the tumor microenvironment be playing a role?
A2: Yes, the tumor microenvironment can significantly impact the efficacy of Aurora A inhibitors. Recent studies have shown that inhibition of Aurora A can lead to the upregulation of PD-L1 on tumor cells.[7] This upregulation is mediated by the cGAS-STING-NF-κB pathway and can suppress the anti-tumor immune response, thereby compromising the therapeutic effect of the inhibitor.[7]
Q3: Are there any known mutations in Aurora A that confer resistance to inhibitors?
A3: While mutations in the target kinase are a common mechanism of resistance for many targeted therapies, specific mutations in Aurora A conferring resistance to "this compound" would depend on the inhibitor's binding mode. The T217D mutation has been computationally identified as a potential resistance mutation for some Aurora A inhibitors.[1] Additionally, studies on pan-Aurora kinase inhibitors have identified mutations in Aurora B that can confer cross-resistance to other Aurora kinase inhibitors.[4]
Troubleshooting Guides
Issue 1: Increased IC50 value of this compound in long-term treated cells.
This suggests the development of acquired resistance. The following steps can help you investigate the underlying mechanism.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the fold-change in IC50 between your resistant and parental (sensitive) cell lines.
-
Investigate Bypass Pathways:
-
Western Blot Analysis: Profile the activation status of key signaling pathways. A recommended panel of antibodies includes: p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-ERK1/2 (Thr202/Tyr204), and ERK1/2.
-
Co-treatment with Pathway Inhibitors: Treat your resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K, AKT, mTOR, or MEK inhibitor) to see if sensitivity is restored.
-
-
Assess Apoptosis Evasion:
-
Western Blot for Anti-apoptotic Proteins: Check for the overexpression of Bcl-2 family proteins, particularly Bcl-xL.
-
Combination with Bcl-xL Inhibitors: Test the synergistic effect of this compound with a Bcl-xL inhibitor like Navitoclax (ABT-263).[4]
-
-
Evaluate Autophagy Induction:
-
Western Blot for Autophagy Markers: Probe for LC3-I/II conversion and SQSTM1/p62 levels. An increase in the LC3-II/LC3-I ratio and a decrease in p62 suggest autophagy induction.[5]
-
Treatment with Autophagy Inhibitors: Combine this compound with autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1 to see if it enhances cell death.[5]
-
Quantitative Data Summary: Example of Resistance
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Reference |
| HCT116 p53+/+ | Parental | 50 | 1x | [4] |
| HCT116 p53+/+ | CYC116-Resistant Clone | 4000 | 80x | [4] |
| HCT116 p53-/- | Parental | 60 | 1x | [4] |
| HCT116 p53-/- | CYC116-Resistant Clone | 3000 | 50x | [4] |
Note: Data is for the pan-Aurora inhibitor CYC116 and serves as an illustrative example.
Issue 2: No significant cell death observed despite evidence of target engagement (e.g., mitotic arrest).
This may indicate that the cells are adapting to the mitotic block and evading apoptosis.
Troubleshooting Steps:
-
Analyze Cell Cycle Progression: Perform flow cytometry analysis of propidium (B1200493) iodide-stained cells to confirm mitotic arrest (G2/M accumulation).
-
Investigate Mitotic Slippage and Polyploidy:
-
Microscopy: Observe cell morphology for an increase in large, multinucleated cells over time.
-
Flow Cytometry: Look for a cell population with >4N DNA content, which is indicative of endoreduplication and polyploidy.
-
-
Assess for Senescence: Perform a senescence-associated β-galactosidase assay to determine if the cells are entering a senescent state rather than undergoing apoptosis.
-
Check for Autophagy: As mentioned in Issue 1, autophagy can be a pro-survival response. Analyze autophagy markers.
Experimental Protocols
Protocol 1: Western Blot for Bypass Signaling Pathway Activation
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Treat cells with this compound at the respective IC50 concentrations for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-xL, GAPDH) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop with an ECL substrate. Image the blot using a chemiluminescence detector.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathways in Resistance
Caption: Overview of resistance mechanisms to Aurora A inhibitors.
Experimental Workflow for Investigating Resistance
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aurora-A Induces Chemoresistance Through Activation of the AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Aurora kinase A inhibition-induced autophagy triggers drug resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Aurora A Inhibitor 4
Welcome to the technical support center for Aurora A Inhibitor 4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo use of this compound, with a primary focus on enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a small molecule designed to selectively target and inhibit the Aurora A kinase, a key regulator of cell division.[1][2] Overexpression of Aurora A is linked to the progression of various cancers, making it a promising therapeutic target.[1][3] Like many kinase inhibitors, this compound is likely a lipophilic molecule with poor aqueous solubility, which can significantly limit its oral bioavailability.[4][5] Poor bioavailability can lead to low drug exposure at the tumor site, resulting in reduced efficacy and high inter-individual variability in preclinical studies.[6][7]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble inhibitors like this compound?
A2: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6][8]
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[7][9] The amorphous form has greater solubility and a faster dissolution rate compared to the stable crystalline form.[10]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug into lipidic excipients.[4][9] Upon contact with gastrointestinal fluids, they form fine emulsions or microemulsions, which can enhance the solubilization and absorption of lipophilic drugs.[6][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous environments.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Poor drug dissolution in the gastrointestinal tract due to low solubility. | Consider micronization or nanosizing of the drug substance to improve dissolution rate uniformity.[8][9] Alternatively, explore enabling formulations such as amorphous solid dispersions or lipid-based systems.[7][9] |
| Low overall drug exposure (AUC) after oral administration. | Limited absorption due to poor solubility and/or low permeability. | First, assess the intrinsic permeability of the compound using an in vitro assay like the Caco-2 permeability assay. If permeability is adequate, focus on solubility-enhancing formulations like SEDDS or ASDs.[10] If permeability is low, a prodrug approach might be necessary.[10] |
| Precipitation of the compound in aqueous media during in vitro assays. | The compound is "brick-dust" like, with high crystallinity and low solubility. | For in vitro testing, prepare a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the aqueous medium does not exceed its solubility limit. For in vivo use, this indicates a need for advanced formulation strategies. |
| The formulated drug is difficult to administer or appears unstable. | The chosen vehicle is not optimal for the drug's physicochemical properties. | Re-evaluate the formulation. For a simple suspension, ensure the use of appropriate suspending and wetting agents. For solutions, assess the stability of the drug in the chosen co-solvent system over the duration of the experiment. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP/VA)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the chosen polymer in the volatile organic solvent. The drug-to-polymer ratio may need to be optimized (e.g., 1:3, 1:5).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: Characterize the resulting ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vitro Dissolution Testing: Perform dissolution studies to compare the dissolution profile of the ASD with the crystalline drug.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the oral bioavailability of a novel formulation of this compound.
Materials:
-
Test formulation of this compound
-
Control formulation (e.g., simple suspension in 0.5% methylcellulose)
-
Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Dosing equipment (e.g., oral gavage needles)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate animals for at least 3 days and fast them overnight before dosing.[11]
-
Dosing:
-
Oral (PO) Group: Administer the test and control formulations via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of this compound via tail vein injection to determine the absolute bioavailability.[10]
-
-
Blood Sampling: Collect blood samples at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[12] The oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Simplified Aurora A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Logic diagram for troubleshooting poor in vivo efficacy of this compound.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Aurora A Inhibitor 4 (Featuring MK-8745 as a Representative Molecule)
This technical support guide provides essential information for researchers, scientists, and drug development professionals utilizing "Aurora A inhibitor 4." As "this compound" is a non-specific identifier, this document uses the potent and highly selective Aurora A inhibitor, MK-8745 , as a representative example to discuss its off-target kinase inhibition profile, experimental protocols, and troubleshooting.
Off-Target Kinase Inhibition Profile
Data Presentation: MK-8745 Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of MK-8745 against Aurora A and Aurora B kinases, providing a clear view of its selectivity.
| Target Kinase | IC50 (nM) | Selectivity (Aurora B / Aurora A) | Reference |
| Aurora A | 0.6 | >450-fold | [1][2] |
| Aurora B | 280 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below is a standard protocol for an in vitro biochemical kinase assay to determine the potency of an Aurora A inhibitor like MK-8745. This protocol is based on a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3][4]
Protocol: In Vitro Luminescence-Based Kinase Assay
Materials:
-
Purified, recombinant full-length human Aurora A kinase
-
Biotinylated peptide substrate (e.g., LRRRLSLA)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
MK-8745 (or other test inhibitor) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of MK-8745 in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted MK-8745 or DMSO (as a vehicle control) to the appropriate wells of the 384-well plate.
-
Add 2 µL of Aurora A kinase solution (prepared in Kinase Assay Buffer) to each well. The final enzyme concentration should be determined empirically.
-
Add 2 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Aurora A to ensure accurate IC50 determination.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified Aurora A signaling pathway and the inhibitory action of MK-8745.
Experimental Workflow Diagram
References
Preventing "Aurora A inhibitor 4" precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of "Aurora A inhibitor 4" in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern?
A1: "this compound," also identified as compound C9, is a potent inhibitor of Aurora A kinase.[1] Like many small molecule kinase inhibitors, it is often hydrophobic, leading to low solubility in aqueous solutions. This can cause the compound to precipitate, or "crash out," of solution during experimental assays, leading to inaccurate and unreliable results.
Q2: What are the common causes of "this compound" precipitation?
A2: Precipitation of hydrophobic compounds like "this compound" in aqueous buffers can be triggered by several factors:
-
Exceeding Solubility Limit: The concentration of the inhibitor in the final aqueous solution is higher than its maximum solubility.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate as the DMSO disperses.
-
pH and Ionic Strength: The solubility of the inhibitor may be dependent on the pH and ionic strength of the buffer.
-
Temperature Changes: Changes in temperature during storage or experimentation can affect solubility.
-
Interactions with Other Components: The inhibitor may interact with other components in the assay medium, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of "this compound"?
A3: For most hydrophobic small molecules, including many Aurora kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[1][2][3] It is crucial to use anhydrous (dry) DMSO to prevent degradation of the compound.
Q4: How can I minimize the final DMSO concentration in my experiment?
A4: While DMSO is an excellent solvent for stock solutions, high concentrations can be toxic to cells and may interfere with assays. It is generally recommended to keep the final DMSO concentration in the aqueous working solution below 0.5%, and ideally below 0.1%. To achieve this, prepare a high-concentration stock solution in DMSO, and then perform serial dilutions in an appropriate co-solvent or directly in the assay buffer if the final concentration is low enough to prevent precipitation.
Q5: Are there alternatives to DMSO for stock solutions?
A5: If DMSO is not suitable for your experimental system, other organic solvents such as N,N-dimethylformamide (DMF) or ethanol (B145695) may be considered.[2] However, the solubility of "this compound" in these solvents must be experimentally determined, and their compatibility with the assay should be verified.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of "this compound" in your experiments.
Issue: Precipitate forms immediately upon adding the inhibitor stock solution to the aqueous buffer.
Root Cause: This is likely due to "solvent shock," where the inhibitor rapidly precipitates upon contact with the aqueous environment.
Solutions:
-
Modify the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of buffer, try adding it to a smaller volume of buffer while vortexing or stirring to ensure rapid mixing. You can also try adding the buffer to the inhibitor stock solution dropwise.
-
Perform Serial Dilutions: Dilute the concentrated stock solution in a series of steps using an intermediate solvent or the final assay buffer. This gradual reduction in solvent concentration can help keep the inhibitor in solution.
-
Lower the Final Concentration: If your experimental design permits, reducing the final concentration of "this compound" may prevent it from exceeding its solubility limit in the aqueous buffer.
Issue: The solution is initially clear but becomes cloudy or forms a precipitate over time.
Root Cause: This may indicate that the inhibitor is slowly coming out of solution due to instability at that concentration, temperature, or pH.
Solutions:
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. Experimentally determine the solubility of "this compound" at different pH values to find the optimal pH for your assay buffer.
-
Temperature Control: Ensure that the temperature of your solutions is consistent throughout the experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Use of Co-solvents: Incorporating a water-miscible co-solvent in your final buffer can increase the solubility of the inhibitor. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or glycerol.
-
Addition of Solubilizing Agents:
-
Surfactants: A small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the inhibitor in solution.
-
Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Issue: Precipitation is observed in cell-based assays.
Root Cause: In addition to the factors above, interactions with components of the cell culture medium or cellular uptake and metabolism can influence the apparent solubility and precipitation.
Solutions:
-
Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. However, in other cases, interactions can lead to precipitation. Evaluate the effect of different serum concentrations on inhibitor solubility.
-
Pre-complexing with Serum: Before adding to the cells, you can try pre-incubating the inhibitor in a small volume of serum-containing medium to allow for protein binding, which may aid in solubility.
Quantitative Data Summary
As specific public data on the aqueous solubility of "this compound" is limited, the following tables are provided as templates for researchers to record their own experimental findings. This will aid in the systematic optimization of solubilization strategies.
Table 1: Solubility of "this compound" in Different Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | 25 | User Data | Clear solution |
| DMF | 25 | User Data | Clear solution |
| Ethanol | 25 | User Data | Clear solution |
| PBS (pH 7.4) | 25 | User Data | e.g., Precipitate forms |
Table 2: Aqueous Solubility of "this compound" with Solubilizing Agents
| Aqueous Buffer | Solubilizing Agent | Agent Conc. (%) | Max. Inhibitor Conc. (µM) | Observations |
| PBS (pH 7.4) | None | 0 | User Data | e.g., Cloudy solution |
| PBS (pH 7.4) | Tween-80 | 0.01 | User Data | e.g., Clear solution |
| PBS (pH 7.4) | HP-β-CD | 1 | User Data | e.g., Clear solution |
| DMEM + 10% FBS | None | 0 | User Data | e.g., Precipitate after 1h |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Weighing: Accurately weigh the required amount of "this compound" powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Preparing Aqueous Working Solutions
This protocol provides a general workflow to minimize precipitation when diluting the DMSO stock solution.
-
Prepare Assay Buffer: Prepare the final aqueous assay buffer, including all components except for "this compound".
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock solution in the assay buffer or a suitable co-solvent. For example, dilute the 10 mM DMSO stock 1:10 in the assay buffer to create a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution (or the concentrated stock if not using an intermediate step) to the final volume of the assay buffer. It is crucial to add the inhibitor solution to the buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible (ideally <0.1%).
-
Visual Inspection: After preparation, visually inspect the solution for any signs of precipitation or cloudiness.
Visualizations
Caption: Simplified signaling pathway of Aurora A kinase and its inhibition.
Caption: Experimental workflow for assessing and optimizing the solubility of "this compound".
Caption: Logical troubleshooting guide for addressing precipitation issues.
References
"Aurora A inhibitor 4" treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Aurora A inhibitor 4. The information is intended for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Aurora A inhibitors?
Aurora A kinase is a crucial regulator of cell division, specifically in the assembly of the mitotic spindle and ensuring accurate chromosome segregation.[1][2][3] Aurora A inhibitors are ATP-competitive inhibitors that bind to the kinase domain of Aurora A, preventing its function.[1] This inhibition leads to defects in spindle formation, causing cells to arrest in the G2/M phase of the cell cycle and can ultimately induce apoptosis (programmed cell death).[1]
Q2: What is a typical starting concentration for this compound?
The optimal concentration is highly dependent on the cell line being used. A good starting point is to perform a dose-response experiment centered around the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value for your cell line of interest. If the specific GI50 for your cell line is unknown, you can start with a broad range, for example, from 10 nM to 10 µM.
Q3: How do I determine the optimal treatment duration for my experiment?
The optimal treatment duration depends on the experimental endpoint.
-
For cell cycle analysis: A shorter treatment time (e.g., 12-24 hours) is often sufficient to observe G2/M arrest.
-
For apoptosis or cell viability assays: A longer incubation (e.g., 48-72 hours) may be necessary to observe significant effects.
-
For target engagement/phospho-protein analysis: Very short treatment times (e.g., 30 minutes to a few hours) can be used to assess the direct inhibition of Aurora A phosphorylation of its substrates.[4]
It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental goal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability. | 1. Inhibitor concentration is too low. 2. Treatment duration is too short. 3. The cell line is resistant to the inhibitor. 4. Inhibitor has degraded. | 1. Perform a dose-response experiment with a wider concentration range. 2. Increase the treatment duration (e.g., up to 72 hours). 3. Use a positive control cell line known to be sensitive to Aurora A inhibitors. 4. Ensure proper storage of the inhibitor and use a fresh dilution. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in the wells. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Mix the plate gently by tapping or swirling after adding the inhibitor. 3. Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS. |
| Unexpected cell morphology. | 1. Off-target effects of the inhibitor. 2. Cellular stress due to high inhibitor concentration. | 1. Lower the inhibitor concentration. 2. Review the literature for known off-target effects of the specific inhibitor. 3. Confirm the phenotype with another Aurora A inhibitor. |
| Inconsistent results in downstream assays (e.g., Western blot). | 1. Sub-optimal protein extraction. 2. Issues with antibody specificity or concentration. 3. Protein degradation. | 1. Use appropriate lysis buffers containing protease and phosphatase inhibitors. 2. Titrate the primary antibody and include appropriate positive and negative controls. 3. Handle samples on ice and store them properly. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various Aurora A inhibitors in different cancer cell lines. Note that "this compound" is a generic name, and the specific compound should be considered when designing experiments.
| Inhibitor Name | Cell Line | Parameter | Value |
| Aurora kinase-IN-4 | SJSA-1 | IC50 | 4.27 µM |
| Aurora kinase-IN-4 | MDA-MB-231 | IC50 | 1.54 µM |
| Aurora kinase-IN-4 | A549 | IC50 | 3.08 µM |
| Aurora kinase-IN-4 | HeLa | IC50 | 6.99 µM |
| This compound (compound C9) | DU 145 | GI50 | 4.26 µM |
| This compound (compound C9) | HT-29 | GI50 | 7.08 µM |
| Aurora A inhibitor 3 | MCF-7 | GI50 | 0.12 µM |
| Aurora A inhibitor 3 | MDA-MB-231 | GI50 | 0.63 µM |
| AMG 900 | DU-145 | Effective Concentration | 1 nM and 5 nM (for phospho-protein reduction) |
| Tozasertib (VX 680) | Patched mutant tumor cells | Effective Concentration | 0.15 nM - 1.5 µM (for proliferation inhibition) |
Data compiled from multiple sources.[1][5][6]
Experimental Protocols
Protocol: Determining Optimal Treatment Duration using a Cell Viability Assay
This protocol outlines a general method for determining the optimal treatment duration of this compound using a common cell viability reagent like MTT or PrestoBlue.
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the 96-well plate and add the media containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Treat the cells for different durations (e.g., 24, 48, and 72 hours).
-
-
Cell Viability Assessment:
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the cell viability against the inhibitor concentration for each time point.
-
Determine the IC50 value for each treatment duration. The optimal duration will be the one that gives a robust and reproducible effect at a physiologically relevant concentration.
-
Visualizations
Caption: Simplified signaling pathway of Aurora A inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aurora Kinase | 极光激酶 | 抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAK-901 | Aurora Kinase Inhibitor | AmBeed.com [ambeed.com]
- 5. AMG 900 | Aurora Kinase Inhibitor | AmBeed.com [ambeed.com]
- 6. Tozasertib (VX 680) | Aurora A/B/C Inhibitor | AmBeed.com [ambeed.com]
"Aurora A inhibitor 4" serum protein binding interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Aurora A inhibitor 4," a representative small molecule inhibitor of Aurora A kinase.
Frequently Asked Questions (FAQs)
Q1: What is the expected serum protein binding of this compound?
A1: While "this compound" is a general term, we can look at well-characterized Aurora A inhibitors as a reference. For instance, Alisertib (MLN8237), a potent and selective Aurora A inhibitor, exhibits high plasma protein binding of over 97%[1][2]. The extent of protein binding can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, as generally only the unbound fraction is considered pharmacologically active.
Q2: Which plasma proteins is this compound likely to bind to?
A2: Small molecule drugs typically bind to abundant plasma proteins. The primary binding proteins are serum albumin and alpha-1-acid glycoprotein. For many kinase inhibitors, including Alisertib, binding to human serum albumin (HSA) is a key factor, often involving hydrophobic interactions and electrostatic attraction[3][4].
Q3: How does high serum protein binding affect my in vitro and in vivo experiments?
A3: High serum protein binding reduces the concentration of the free, unbound inhibitor available to interact with its target, Aurora A kinase.
-
In Vitro: In cell-based assays containing serum, the effective concentration of the inhibitor will be lower than the total concentration added. This can lead to an apparent decrease in potency (higher IC50 values) compared to serum-free conditions.
-
In Vivo: In animal models, high protein binding can affect the drug's distribution, metabolism, and excretion. It can act as a reservoir, prolonging the half-life of the compound, but also limiting its availability at the tumor site.
Q4: What is the mechanism of action of Aurora A inhibitors?
A4: Aurora A kinase is a crucial regulator of cell division (mitosis)[5][6]. Aurora A inhibitors, such as Alisertib, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing its normal function[7]. Inhibition of Aurora A leads to defects in mitotic spindle assembly, improper chromosome segregation, and ultimately, cell cycle arrest in the G2/M phase, which can trigger apoptosis (programmed cell death) in cancer cells[8][9][10].
Troubleshooting Guide: Serum Protein Binding Interference
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause: Variation in serum concentration in the cell culture media between experiments.
-
Troubleshooting Steps:
-
Standardize Serum Concentration: Ensure that the same percentage of serum (e.g., 10% FBS) is used across all comparative experiments.
-
Serum-Free Conditions: If possible, perform initial potency assays in serum-free or low-serum media to determine the baseline activity of the inhibitor.
-
Measure Free Fraction: For more precise studies, consider measuring the unbound concentration of the inhibitor in your specific cell culture media.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: High plasma protein binding in the animal model reduces the free drug concentration at the tumor site to sub-therapeutic levels.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK studies in the relevant animal model to determine the plasma concentration and protein binding of the inhibitor. Correlate the free drug concentration with the observed pharmacodynamic effects in the tumor.
-
Dose Adjustment: Based on PK/PD data, the dosing regimen may need to be adjusted to achieve a therapeutic concentration of the unbound drug.
-
Consider Species Differences: Plasma protein binding can vary between species. Determine the binding in the plasma of the species being used for in vivo studies (e.g., mouse, rat).
-
Issue 3: Non-specific binding in protein binding assays.
-
Possible Cause: The inhibitor may be binding to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device) in addition to the plasma proteins.
-
Troubleshooting Steps:
-
Control Experiments: Run control experiments without plasma proteins to quantify the extent of non-specific binding to the apparatus.
-
Material Selection: Choose devices and materials with low non-specific binding characteristics. Some devices are specifically designed to minimize this issue.
-
Assay Optimization: Adjust buffer composition and other assay conditions to minimize non-specific interactions[11].
-
Quantitative Data Summary
Table 1: Serum Protein Binding of Representative Aurora A Kinase Inhibitors
| Inhibitor | Synonym | Type | Plasma Protein Binding (%) | Species | Reference |
| Alisertib | MLN8237 | Selective Aurora A | >97% | Preclinical Models | [1][2] |
| Danusertib (B1684427) | PHA-739358 | Pan-Aurora | Not Specified | Human | [12][13] |
| ENMD-2076 | Multi-kinase (including Aurora A) | Not Specified | [14][15] |
Table 2: In Vitro Potency (IC50) of Representative Aurora A Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Condition | Reference |
| Alisertib | Aurora A | 1.2 | Cell-free | [11] |
| Aurora B | 396.5 | Cell-free | [11] | |
| Danusertib | Aurora A | 13 | Not Specified | [16] |
| Aurora B | 79 | Not Specified | [16] | |
| Aurora C | 61 | Not Specified | [16] | |
| ENMD-2076 | Aurora A | 14 | Recombinant enzyme | [14] |
| Aurora B | 350 | Recombinant enzyme | [14] |
Experimental Protocols
Methodology: Determination of Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma.
-
Preparation:
-
Prepare a stock solution of the Aurora A inhibitor in a suitable solvent (e.g., DMSO).
-
Spike the inhibitor into plasma (human or animal) at the desired concentration.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Dialysis Setup:
-
Use a commercially available equilibrium dialysis apparatus with semi-permeable membranes.
-
Load the plasma sample containing the inhibitor into one chamber and the dialysis buffer into the other chamber.
-
Ensure the membrane separates the two chambers.
-
-
Incubation:
-
Incubate the dialysis apparatus at 37°C with gentle shaking to facilitate equilibrium.
-
The incubation time should be sufficient to allow the unbound inhibitor to reach equilibrium across the membrane (typically 4-24 hours).
-
-
Sampling and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the inhibitor in both samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The concentration of the inhibitor in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound and unbound).
-
Calculate the fraction unbound (fu) and the percentage of protein binding.
-
Visualizations
Caption: Simplified Aurora A signaling pathway and point of inhibition.
Caption: Workflow for determining serum protein binding.
Caption: Troubleshooting logic for binding interference issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. apexbt.com [apexbt.com]
- 7. Alisertib - Wikipedia [en.wikipedia.org]
- 8. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Acquired Resistance to Aurora A Inhibitor AAI-4
Frequently Asked Questions (FAQs)
Acquired resistance to Aurora A inhibitors can arise through several mechanisms:
-
Feedback Activation of Bypass Pathways: Cancer cells can adapt to Aurora A inhibition by activating alternative signaling pathways to sustain proliferation and survival.[5] For example, in the context of co-treatment with other inhibitors like those targeting EGFR, activation of Aurora A itself can be a resistance mechanism.[6][7]
-
Resistance to Apoptosis: Resistant cells may upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins, making them less susceptible to cell death induced by mitotic arrest.[5]
-
Modulation of DNA Damage Repair: Aurora A kinase is involved in DNA damage repair pathways. Alterations in these pathways can contribute to resistance.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[8]
Q3: I am observing unexpected or inconsistent results in my cell viability assays. What are some common experimental pitfalls?
Inconsistent results in cell viability assays can stem from several factors unrelated to the inhibitor's activity:
-
Cell Line Integrity: Ensure your cell lines are not misidentified or cross-contaminated. Regular cell line authentication using methods like Short Tandem Repeat (STR) profiling is recommended.[9]
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to drugs. Regularly test your cultures for mycoplasma.[9][10]
-
Genetic Drift: Using high-passage number cells can lead to genetic changes that alter their sensitivity to inhibitors. It is advisable to use low-passage cells for critical experiments.[9]
-
Reagent Variability: Inconsistent batches of media, serum, or the inhibitor itself can introduce variability.[9]
-
Inconsistent Seeding Density: The density at which cells are seeded can affect their growth rate and drug sensitivity.[9][11]
Troubleshooting Guides
Problem 1: Decreased Potency of AAI-4 in Long-Term Cultures
Symptoms:
-
Reduced induction of apoptosis or mitotic arrest at previously effective concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with AAI-4 on the suspected resistant cells alongside the parental, sensitive cells to quantify the shift in IC50. 2. Investigate Mechanisms: Use Western blotting to probe for changes in key signaling proteins in bypass pathways (e.g., p-ERK, p-AKT) or apoptosis regulators (e.g., Bcl-2, BIM).[6] 3. Consider Combination Therapy: Based on the identified resistance mechanism, consider combining AAI-4 with an inhibitor of the activated bypass pathway (e.g., a MEK or PI3K inhibitor).[5] |
| Inhibitor Degradation | 1. Check Stock Solution: Prepare a fresh stock solution of AAI-4. Avoid repeated freeze-thaw cycles by storing it in small aliquots at -80°C.[9][12] 2. Assess Stability in Media: The stability of small molecule inhibitors in culture media can vary.[12] If you suspect degradation, you can assess its stability by incubating it in media for the duration of your experiment and then testing its activity. |
| Cell Line Instability | 1. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line.[9] 2. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells and repeat the experiment.[9] |
Problem 2: High Variability in Experimental Replicates
Symptoms:
-
Large error bars in cell viability assays.
-
Inconsistent results between identical experiments performed on different days.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Standardize Seeding Protocol: Ensure a homogenous single-cell suspension before seeding.[10] Use a consistent seeding density for all experiments.[9][11] 2. Edge Effects: Avoid using the outer wells of 96-well plates as they are more prone to evaporation, which can affect cell growth and drug concentration. |
| Mycoplasma Contamination | 1. Test for Mycoplasma: Use a sensitive PCR-based method to test your cell cultures for mycoplasma contamination.[9] 2. Discard Contaminated Cultures: If positive, discard the contaminated cells and decontaminate the cell culture hood and incubator.[10] |
| Reagent Inconsistency | 1. Use Master Mixes: Prepare master mixes of media and drug dilutions to add to your plates to minimize pipetting errors. 2. Test New Reagent Batches: Before using a new lot of serum or media in a critical experiment, test it to ensure it does not alter cell growth or drug sensitivity.[9] |
Experimental Protocols
Protocol 1: Generating Acquired Resistance to AAI-4 in Cell Culture
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them.
-
Selection and Expansion: At each concentration, a subset of cells will survive and proliferate. Expand these populations before exposing them to the next higher concentration.
Protocol 2: Western Blotting to Analyze Bypass Signaling
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[9][14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Compare the levels of phosphorylated and total proteins in the parental and resistant cell lines to identify any upregulation of bypass signaling pathways.
Visualizing Signaling Pathways and Workflows
References
- 1. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. benchchem.com [benchchem.com]
- 10. adl.usm.my [adl.usm.my]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: The Impact of Aurora A Inhibitor 4 on Cell Adhesion and Morphology
Welcome to the technical support center for researchers utilizing Aurora A Inhibitor 4. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inhibitor's effects on cell adhesion and morphology. As specific research on "this compound" is limited in publicly available literature, this guide leverages data from the well-characterized and structurally similar Aurora A inhibitor, Alisertib (B1683940) (MLN8237), to provide representative insights and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects cell morphology?
A1: Aurora A is a critical kinase that regulates multiple stages of mitosis, including the formation and function of the mitotic spindle. Inhibition of Aurora A disrupts these processes, leading to mitotic arrest. This arrest is often characterized by a rounded-up cell morphology, a hallmark of cells entering mitosis but failing to progress. Additionally, Aurora A has non-mitotic functions and is involved in maintaining the cytoskeletal architecture. Its inhibition can therefore directly impact cell shape and structure outside of cell division.
Q2: We observed a significant increase in cell size and the appearance of large, flattened cells after treatment. Is this an expected outcome?
A2: Yes, this is a commonly observed phenotype. The mitotic arrest induced by Aurora A inhibition can lead to a phenomenon known as "mitotic slippage," where cells exit mitosis without proper chromosome segregation or cytokinesis. This can result in the formation of polyploid cells, which are significantly larger and often display a flattened morphology with multiple nuclei (multinucleation). Treatment of malignant bladder cancer cells with an Aurora A inhibitor, for instance, has been shown to result in a significant increase in cell size.[1]
Q3: How does this compound impact cell adhesion?
A3: Aurora A kinase can influence cell adhesion through several mechanisms, most notably by regulating the Epithelial-to-Mesenchymal Transition (EMT). AURKA has been shown to inhibit the expression of E-cadherin and β-catenin, key proteins in cell-cell adhesion, thereby promoting EMT.[2] By inhibiting Aurora A, "this compound" is expected to suppress EMT, leading to an increase in epithelial markers like E-cadherin and a potential enhancement of cell-cell adhesion. For example, the Aurora A inhibitor Alisertib has been shown to suppress EMT in pancreatic and ovarian cancer cells.[3]
Q4: Our cells are detaching from the culture plate after treatment. What could be the cause?
A4: Cell detachment can be a sign of cytotoxicity at high concentrations of the inhibitor. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. However, changes in cell adhesion properties can also manifest as detachment. While Aurora A inhibition can enhance cell-cell adhesion by suppressing EMT, its impact on cell-matrix adhesion can be more complex and cell-type dependent. Aurora A is known to interact with focal adhesion kinase (FAK) and Src, which are key regulators of cell-matrix adhesion and migration.[4]
Q5: What is the expected effect of this compound on the cytoskeleton?
A5: Aurora A plays a significant role in regulating both the microtubule and actin cytoskeletons. During mitosis, its primary role is in organizing the microtubule-based mitotic spindle. Inhibition of Aurora A leads to spindle defects, such as monopolar or multipolar spindles.[5] Outside of mitosis, Aurora A can influence the actin cytoskeleton. Therefore, treatment with an Aurora A inhibitor can lead to observable changes in the organization and structure of both microtubule and actin networks.
Troubleshooting Guides
Issue 1: Unexpected or Highly Variable Morphological Changes
-
Possible Cause: Inconsistent inhibitor concentration, cell density, or cell cycle synchronization.
-
Troubleshooting Steps:
-
Verify Inhibitor Concentration: Ensure accurate dilution of the stock solution. Prepare fresh dilutions for each experiment.
-
Optimize Cell Seeding Density: Plate cells at a consistent density to avoid artifacts from confluency.
-
Cell Cycle Synchronization: For studies focused on mitotic effects, consider synchronizing the cell population before adding the inhibitor.
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure the observed effects are specific to the inhibitor.
-
Issue 2: High Levels of Cell Death and Detachment
-
Possible Cause: Inhibitor concentration is too high, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of inhibitor concentrations to determine the IC50 and select a sub-lethal dose for morphological and adhesion studies.
-
Time-Course Experiment: Observe cells at multiple time points after inhibitor addition. Shorter incubation times may reveal morphological changes before the onset of significant cell death.
-
Apoptosis Assay: Use an apoptosis assay (e.g., Annexin V staining) to confirm if the detachment is due to programmed cell death.
-
Issue 3: No Observable Change in Cell Adhesion
-
Possible Cause: The chosen assay is not sensitive enough, the cell type is non-responsive, or the inhibitor concentration is too low.
-
Troubleshooting Steps:
-
Assay Sensitivity: Try a different cell adhesion assay. For subtle changes, a real-time impedance-based assay might be more sensitive than a crystal violet-based endpoint assay.
-
Cell Line Specificity: The role of Aurora A in cell adhesion can be context-dependent. Consider testing a different cell line known to undergo EMT.
-
Concentration Optimization: Increase the inhibitor concentration, keeping it below the cytotoxic level, to see if a dose-dependent effect on adhesion can be observed.
-
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of the Aurora A inhibitor Alisertib on markers related to cell adhesion and morphology.
| Cell Line | Treatment | Parameter | Observed Effect | Reference |
| Pancreatic Cancer (PANC-1) | Alisertib (1 µM, 5 µM) | E-cadherin Expression | 2.4-fold and 2.5-fold increase, respectively | [3] |
| Pancreatic Cancer (PANC-1) | Alisertib (1 µM, 5 µM) | N-cadherin Expression | 32.7% and 58.4% reduction, respectively | [3] |
| Ovarian Cancer (SKOV3) | Alisertib (0.1, 1, 5 µM) | G2/M phase cells | Concentration-dependent increase | [6] |
| Bladder Cancer (T24) | MLN8237 (100 nM) | Cell Size | Significant increase | [1] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay (Crystal Violet)
This protocol provides a method for quantifying the adhesion of cells to a surface after treatment with this compound.
-
Plate Coating: Coat the wells of a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) or use a tissue culture-treated plate.
-
Cell Seeding: Seed cells at a predetermined density and allow them to adhere for a specified time.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control. Incubate for the desired duration.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The washing step is critical and may need optimization for different cell types.
-
Fixation: Fix the remaining adherent cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining: Stain the fixed cells with 0.1% crystal violet solution for 20-30 minutes.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid).
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Protocol 2: Immunofluorescence Staining for Cytoskeletal and Adhesion Proteins
This protocol allows for the visualization of changes in the cytoskeleton (e.g., α-tubulin for microtubules, phalloidin (B8060827) for actin) and cell adhesion proteins (e.g., E-cadherin, vinculin) following inhibitor treatment.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Inhibitor Treatment: Treat the cells with this compound and a vehicle control for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If staining intracellular proteins, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (and fluorescently labeled phalloidin, if staining for actin) in the dark for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Workflows
Caption: Aurora A signaling pathways impacting cell adhesion and morphology.
Caption: Experimental workflow for troubleshooting morphological and adhesion changes.
References
- 1. cpos.hku.hk [cpos.hku.hk]
- 2. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Aurora Kinase Inhibitor on Adhesion and Migration in Human Breast Cancer Cells and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. cusabio.com [cusabio.com]
- 6. The Effect of Aurora Kinase Inhibitor on Adhesion and Migration in Human Breast Cancer Cells and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Alisertib (MLN8237) vs. MK-5108 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Aurora A kinase inhibitors, Alisertib (B1683940) (MLN8237) and MK-5108, in the context of breast cancer cell research. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to be a valuable resource for researchers investigating novel therapeutic strategies for breast cancer.
Introduction to Aurora A Kinase Inhibitors
Aurora A kinase (AURKA) is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is frequently observed in various cancers, including breast cancer, and is associated with tumorigenesis and poor prognosis. Consequently, AURKA has emerged as a promising target for cancer therapy.
Alisertib (MLN8237) is a selective and orally bioavailable Aurora A kinase inhibitor that has been extensively evaluated in clinical trials for various malignancies, including breast cancer.[1] It has demonstrated the ability to induce cell cycle arrest, apoptosis, and autophagy in breast cancer cells.[2][3]
MK-5108 (also known as VX-689) is another potent and highly selective Aurora A kinase inhibitor.[4] Preclinical studies have shown its efficacy in inducing G2/M arrest and apoptosis in cancer cell lines and its potential for combination therapy.[5]
This guide will delve into a comparative analysis of their performance in breast cancer cell models based on available preclinical data.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of Alisertib and MK-5108 across various breast cancer cell lines. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values for Cell Viability in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Subtype | IC50 (µM) | Treatment Duration (hours) | Assay | Reference |
| Alisertib | MCF7 | Luminal A | 17.13 | 24 | MTT | [2] |
| MDA-MB-231 | Triple-Negative | 12.43 | 24 | MTT | [2] | |
| CAL-120 | Triple-Negative | 10 | 72 | MTT | [6] | |
| MDA-MB-468 | Triple-Negative | Not specified | - | - | ||
| MK-5108 | BT474 | Luminal B / HER2+ | ~0.5 | 72 | Not specified | [4] |
| T47D | Luminal A | ~1.0 | 72 | Not specified | [4] | |
| HCC1143 | Basal-like | 0.42 - 0.74 | Not specified | Not specified | [7] | |
| AU565 | HER2+ | 0.42 - 0.74 | Not specified | Not specified | [7] |
Table 2: Effects on Cell Cycle and Apoptosis
| Inhibitor | Cell Line | Concentration (µM) | Effect | Magnitude | Reference |
| Alisertib | MCF7 | 1.0 | G2/M Arrest | Significant increase in G2/M population | [2] |
| MDA-MB-231 | 1.0 | G2/M Arrest | Significant increase in G2/M population | [2] | |
| MCF7 | 1.0 | Apoptosis | Increased cleaved caspases 3 & 9 | [3] | |
| MDA-MB-231 | 1.0 | Apoptosis | Increased cleaved caspases 3 & 9 | [3] | |
| MK-5108 | HeLa-S3 | 0.3 | G2/M Arrest | ~65% of cells in G2/M | [4] |
| NCI-H446, MDA-MB-468 | Not specified | Apoptosis | Increased Caspase-3 activation |
Signaling Pathways
Both Alisertib and MK-5108 exert their effects by inhibiting Aurora A kinase, which lies at a critical juncture of cell cycle regulation. However, the broader impact on cellular signaling can differ.
Alisertib has been shown to modulate the p38 MAPK and Akt/mTOR signaling pathways in breast cancer cells, which are crucial for cell survival and autophagy.[2] Its inhibition of Aurora A leads to G2/M arrest through the p53/p21/CDC2/cyclin B1 pathway and induces mitochondria-mediated apoptosis.[3]
MK-5108's mechanism is primarily characterized by its direct inhibition of Aurora A's kinase activity, leading to mitotic defects and subsequent apoptosis.[5] Its high selectivity for Aurora A over Aurora B is a key feature.
References
- 1. onclive.com [onclive.com]
- 2. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Aurora A Kinase Inhibitors: MLN8054 versus a Highly Selective Alternative
In the landscape of cancer therapeutics, Aurora A kinase has emerged as a critical target due to its pivotal role in cell cycle regulation. Its overexpression is a common feature in a variety of human cancers, driving research into the development of potent and selective small molecule inhibitors. This guide provides an objective, data-driven comparison of the well-characterized Aurora A inhibitor, MLN8054, with a highly selective inhibitor, MK-8745, which will be used as a representative for a compound referred to as "Aurora A inhibitor 4" for a thorough comparative analysis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their performance, supported by experimental data.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity over other kinases, especially closely related family members like Aurora B. High selectivity for Aurora A is often desirable to minimize off-target effects.
| Inhibitor | Target | IC50 (nM) | Selectivity (Fold vs. Aurora B) | Ki (nM) |
| MLN8054 | Aurora A | 4[1][2][3] | >40 (biochemical)[1][2][3], 150 (cellular)[4][5] | 7[4][5] |
| Aurora B | - | - | ||
| MK-8745 | Aurora A | 0.6[3][4] | >450[1][4] | - |
| Aurora B | 280[3] | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust in vitro kinase assays. Below is a generalized protocol for a luminescence-based kinase assay, a common method for quantifying kinase activity and inhibitor efficacy.
In Vitro Kinase Assay Protocol (Luminescence-based)
This protocol outlines the general steps for determining the IC50 of an inhibitor against Aurora A kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and a protein carrier (e.g., BSA).
-
Enzyme: Dilute recombinant human Aurora A kinase to a predetermined optimal concentration in kinase buffer.
-
Substrate and ATP: Prepare a solution containing the kinase substrate (e.g., a synthetic peptide) and ATP at a concentration near the Km for Aurora A.
-
Inhibitor Dilutions: Perform a serial dilution of the test inhibitors (MLN8054 and MK-8745) in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
2. Assay Procedure:
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted Aurora A kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
3. Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate at room temperature.
-
Add a kinase detection reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the Aurora A signaling pathway and the experimental workflow for inhibitor testing.
Caption: Aurora A Signaling Pathway and Inhibition.
Caption: In Vitro Kinase Assay Workflow.
Concluding Remarks
Both MLN8054 and MK-8745 are potent inhibitors of Aurora A kinase. However, the available data indicates that MK-8745 exhibits significantly higher selectivity for Aurora A over Aurora B in biochemical assays.[1][3][4][6] This enhanced selectivity of MK-8745 may offer a wider therapeutic window and a more precise tool for dissecting the specific cellular functions of Aurora A, minimizing the confounding effects of Aurora B inhibition. The choice of inhibitor will ultimately depend on the specific experimental goals, with considerations for the desired level of selectivity and the cellular context being paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Selective Aurora A Inhibition vs. Pan-Aurora Blockade: A Comparative Analysis of Aurora A Inhibitor 4 and Tozasertib (VX-680)
In the landscape of cancer therapeutics, the targeting of Aurora kinases, key regulators of mitosis, has emerged as a promising strategy. This guide provides a detailed comparison of two distinct approaches to Aurora kinase inhibition: the selective targeting of Aurora A with "Aurora A inhibitor 4" (also known as compound C9) and the pan-Aurora inhibition profile of Tozasertib (VX-680). This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the biochemical potency, cellular activity, and methodological considerations for each inhibitor.
Introduction to Aurora Kinase Inhibition
Aurora kinases, a family of serine/threonine kinases, play pivotal roles in orchestrating the complex processes of cell division.[1] The three main isoforms, Aurora A, B, and C, have distinct yet complementary functions during mitosis. Aurora A is crucial for centrosome maturation and bipolar spindle formation, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[2][3] Given their frequent overexpression in various cancers, Aurora kinases are attractive targets for therapeutic intervention.[1]
Inhibitors have been developed with varying selectivity profiles. Selective Aurora A inhibitors aim to induce mitotic arrest and apoptosis by disrupting spindle formation.[4] In contrast, pan-Aurora inhibitors, which block multiple Aurora isoforms, can lead to a broader range of mitotic defects, including endoreduplication and failed cytokinesis.[4]
Biochemical Profile and Selectivity
A direct comparison of the biochemical potency and selectivity of this compound and Tozasertib reveals their distinct mechanisms of action at the enzymatic level.
Tozasertib (VX-680) is a well-characterized pan-Aurora kinase inhibitor with potent activity against all three isoforms.[5] It also demonstrates inhibitory activity against other kinases, such as Fms-like tyrosine kinase 3 (FLT3) and BCR-ABL.[6]
| Inhibitor | Target(s) | Kᵢ (nM)[5] | IC₅₀ (nM) | GI₅₀ (µM)[7] |
| Tozasertib (VX-680) | Aurora A | 0.6 | - | - |
| Aurora B | 18 | - | - | |
| Aurora C | 4.6 | - | - | |
| FLT3 | 30 | - | - | |
| BCR-ABL | 30 | - | - | |
| This compound | Aurora A | - | - | 4.26 (DU 145) |
| - | - | 7.08 (HT-29) |
Table 1: Comparative biochemical and cellular potency of Tozasertib (VX-680) and this compound. Kᵢ values for Tozasertib are from cell-free assays. GI₅₀ values for this compound represent 50% growth inhibition in the specified cell lines.
Cellular Activity and Phenotypic Effects
The distinct selectivity profiles of Tozasertib and selective Aurora A inhibitors translate into different cellular phenotypes.
Tozasertib (VX-680) , as a pan-Aurora inhibitor, induces a phenotype consistent with the inhibition of both Aurora A and Aurora B.[8] Treatment with Tozasertib leads to:
-
G2/M phase arrest : Inhibition of Aurora A disrupts spindle formation, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[9]
-
Endoreduplication and Polyploidy : Inhibition of Aurora B disrupts cytokinesis, causing cells to re-enter the S phase without proper cell division, resulting in cells with >4N DNA content.[6]
-
Apoptosis : Prolonged mitotic arrest and genomic instability ultimately trigger programmed cell death.[9]
This compound , by selectively targeting Aurora A, is expected to primarily induce a mitotic arrest due to defects in spindle assembly.[4] This typically results in an accumulation of cells with a 4N DNA content, followed by apoptosis.[4] The observed GI50 values in DU 145 and HT-29 cells indicate its ability to inhibit cell proliferation.[7]
Signaling Pathways and Experimental Workflows
dot
Caption: Simplified Aurora Kinase Signaling Pathway during Mitosis.
dot
Caption: General Experimental Workflow for Comparing Aurora Kinase Inhibitors.
Experimental Protocols
Below are representative protocols for key experiments used to characterize Aurora kinase inhibitors.
In Vitro Kinase Assay (IC₅₀ Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora kinases.
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor against Aurora A, B, and C.
-
Materials :
-
Recombinant human Aurora A, B, and C kinases.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP (at a concentration near the Kₘ for each kinase).
-
Substrate peptide (e.g., Kemptide).
-
Test inhibitor serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
-
Procedure :
-
Add kinase, substrate, and inhibitor to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity by quantifying ADP production using a luminescence-based method.
-
Calculate IC₅₀ values by plotting inhibitor concentration versus percentage of kinase activity.
-
Cell Viability Assay (GI₅₀ Determination)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
-
Objective : To determine the half-maximal growth inhibitory concentration (GI₅₀).
-
Materials :
-
Cancer cell lines (e.g., DU 145, HT-29).
-
Complete cell culture medium.
-
Test inhibitor serially diluted in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
-
Procedure (MTT Assay) :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate GI₅₀ values by plotting inhibitor concentration versus percentage of cell viability.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Objective : To assess the effect of the inhibitor on cell cycle progression.
-
Materials :
-
Cancer cell line.
-
Test inhibitor.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
Propidium iodide (PI) staining solution containing RNase A.
-
-
Procedure :
-
Treat cells with the inhibitor for a specified time (e.g., 24-48 hours).
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.[9] An accumulation of cells with 4N DNA content is indicative of G2/M arrest.[4]
-
Conclusion
The choice between a selective Aurora A inhibitor like this compound and a pan-Aurora inhibitor such as Tozasertib (VX-680) depends on the specific research question or therapeutic strategy. Tozasertib offers potent, broad inhibition of Aurora kinases, leading to complex mitotic defects and cell death, but also carries the potential for off-target effects on kinases like FLT3 and BCR-ABL.[5][6] this compound, while less characterized biochemically in the public literature, represents a more targeted approach, aiming to induce mitotic arrest specifically through the disruption of Aurora A function.[7] The lack of comprehensive selectivity data for this compound underscores the need for further biochemical characterization to fully understand its therapeutic potential and to enable a more direct comparison with pan-Aurora inhibitors. The experimental protocols provided herein offer a framework for the systematic evaluation of these and other Aurora kinase inhibitors.
References
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. The structure of C290A:C393A Aurora A provides structural insights into kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Aurora Kinase | 371224-09-8 | Invivochem [invivochem.com]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Alisertib (a representative Aurora A inhibitor) and AT9283
This guide provides a detailed comparison of the preclinical and clinical efficacy of two notable Aurora kinase inhibitors: Alisertib (MLN8237), a selective Aurora A inhibitor, and AT9283, a multi-targeted kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for therapeutic development.
Introduction to Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Their overexpression has been linked to genomic instability and tumorigenesis, making them attractive targets for cancer therapy.[1] Alisertib is a potent and selective inhibitor of Aurora A kinase, while AT9283 is a multi-targeted inhibitor with activity against Aurora A, Aurora B, Janus kinase 2 (JAK2), and Abl kinase.[2][3] This guide will compare their mechanisms of action, preclinical efficacy, and clinical trial outcomes.
Mechanism of Action
Alisertib (MLN8237): Alisertib is an orally bioavailable, selective inhibitor of Aurora A kinase.[1] It has demonstrated over 200-fold selectivity for Aurora A over the structurally similar Aurora B in cellular assays.[2] Inhibition of Aurora A by Alisertib disrupts the formation of the mitotic spindle, leading to improper chromosome segregation.[2][4] This results in a prolonged G2/M phase arrest, the development of polyploidy, and ultimately, apoptosis in cancer cells.[2][5]
AT9283: AT9283 is a small molecule inhibitor that targets multiple kinases, including Aurora A, Aurora B, JAK2, and the T315I mutant of Abl.[3][6][7] Due to its potent inhibition of both Aurora A and B, the cellular phenotype observed after treatment with AT9283 is often characteristic of Aurora B inhibition.[3][8] This includes endoreduplication (the replication of the genome without cell division), leading to polyploidy and subsequent apoptosis.[9][10] Its activity against JAK2 also gives it therapeutic potential in myeloproliferative disorders.[11]
Caption: Signaling pathways of Aurora A and B in mitosis and points of inhibition by Alisertib and AT9283.
Quantitative Data on Preclinical Efficacy
The following tables summarize the in vitro and in vivo efficacy of Alisertib and AT9283 from various preclinical studies.
Table 1: Kinase Inhibitory Activity (IC50 values)
| Kinase | Alisertib (MLN8237) IC50 (nM) | AT9283 IC50 (nM) |
| Aurora A | 1.2[5][12] | 3[3] |
| Aurora B | 396.5[5][12] | 3[3] |
| JAK2 | - | 1.2[3] |
| JAK3 | - | 1.1[3] |
| Abl (T315I) | - | 4[3] |
Table 2: In Vitro Efficacy in Cancer Cell Lines (IC50 values, nM)
| Cell Line | Cancer Type | Alisertib IC50 (nM) | AT9283 IC50 (µM) |
| HCT-116 | Colorectal Cancer | 15 - 60[13][14] | < 1[10] |
| OCI-LY19 | Lymphoma | 15[13] | 0.02 - 1.6[9] |
| MM1.S | Multiple Myeloma | 3 - 1710[12] | - |
| Granta-519 | Mantle Cell Lymphoma | - | < 1[9] |
Note: AT9283 IC50 values are presented in µM as per the available literature.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Tumor Model | Dosing Regimen | Outcome |
| Alisertib | Colorectal Cancer (PDX) | 30 mg/kg, daily | Modest single-agent activity, enhanced with standard-of-care agents.[14][15] |
| Alisertib | Neuroblastoma (xenograft) | - | Maintained complete responses in 3 of 7 xenografts.[16] |
| AT9283 | Mantle Cell Lymphoma (Granta-519) | 15 mg/kg or 20 mg/kg | Modest to significant tumor growth inhibition.[10] |
| AT9283 | Acute Myeloid Leukemia (murine model) | - | Significant therapeutic potential.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Procedure:
-
Recombinant kinase is incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.
-
The inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, ELISA).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability (MTT) Assay
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.[17][18]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[19]
-
The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).[19]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[20][21]
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[19][21]
-
A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[19][20]
-
The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[17][20]
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
Caption: Workflow for a typical cell viability (MTT) assay.
Western Blotting for Phospho-Histone H3
-
Objective: To detect the levels of phosphorylated histone H3 (a downstream target of Aurora B) as a pharmacodynamic marker of inhibitor activity.[22]
-
Procedure:
-
Cells are treated with the inhibitor for the desired time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.[22]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-histone H3 (Ser10).[22]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.[23]
-
Procedure:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.[24]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[23]
-
Mice are randomized into control and treatment groups.[23]
-
The inhibitor is administered according to a predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).[23]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[23]
-
At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Clinical Efficacy and Safety
Alisertib (MLN8237): Alisertib has been evaluated in numerous clinical trials for both solid and hematologic malignancies.
-
Efficacy: Objective responses have been observed in some patients with non-small-cell lung cancer, head and neck cancer, and gastro-esophageal cancers.[14] In a phase 2 trial for endocrine-resistant metastatic breast cancer, Alisertib monotherapy showed an objective response rate of 19.6% and a median progression-free survival of 5.6 months.[25][26][27] In pediatric patients with recurrent/refractory solid tumors or leukemia, the objective response rate was less than 5%.[16]
-
Safety: The most common treatment-related adverse events include neutropenia, anemia, fatigue, nausea, rash, and mucositis.[27][28]
AT9283: AT9283 has undergone phase I and II clinical trials, primarily in patients with hematological malignancies.
-
Efficacy: In a phase I study in patients with relapsed/refractory leukemia, about one-third of AML patients showed a reduction in bone marrow blasts, but no objective remissions were achieved.[29] Some evidence of benefit was seen in patients with accelerated phase CML.[29] In a phase I trial in children with solid tumors, one patient with a CNS primitive neuroectodermal tumor had a partial response, and three others had stable disease.[30][31][32]
-
Safety: Dose-limiting toxicities included myocardial infarction, hypertension, cardiomyopathy, and tumor lysis syndrome.[29] Common non-dose-limiting toxicities were myelosuppression (predominantly leucopenia) and mucositis.[29]
Caption: High-level comparison of Alisertib and AT9283 characteristics.
Conclusion
Alisertib and AT9283 are both potent inhibitors of the Aurora kinase pathway but exhibit distinct pharmacological profiles. Alisertib's selectivity for Aurora A makes it a valuable tool for specifically interrogating the role of this kinase in tumorigenesis. In contrast, AT9283's multi-targeted nature, particularly its potent inhibition of both Aurora A and B, as well as JAK2, offers a broader spectrum of anti-cancer activity, which may be advantageous in certain hematological malignancies. The choice between these two inhibitors for further research and development will depend on the specific cancer type, the desired mechanism of action, and the tolerability of their respective side-effect profiles.
References
- 1. Facebook [cancer.gov]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisertib - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. massivebio.com [massivebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. A Phase 2 Study of Alisertib in Children with Recurrent/Refractory Solid Tumors or Leukemia: Children’s Oncology Group Phase 1 and Pilot Consortium (ADVL0921) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 25. cancernetwork.com [cancernetwork.com]
- 26. onclive.com [onclive.com]
- 27. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A phase I trial of AT9283 (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Aurora A Inhibitor 4 and AMG 900 for Cancer Research
In the landscape of cancer therapeutics, the inhibition of Aurora kinases, key regulators of mitosis, has emerged as a promising strategy. This guide provides a detailed comparative analysis of two notable inhibitors: Aurora A inhibitor 4 and AMG 900. This objective comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical data.
Introduction to the Inhibitors
This compound , also known as compound C9, is a potent inhibitor of Aurora A kinase.[1][2] Its primary mechanism of action is the disruption of the mitotic spindle formation, a critical process for cell division, by targeting Aurora A.[3] Aberrant expression and activity of Aurora A are frequently observed in various cancers, making it a compelling target for anti-cancer drug development.[4][5]
AMG 900 is a potent and highly selective pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[6][7][8] Its ability to inhibit all three Aurora kinase family members gives it a broader mechanism of action, impacting multiple stages of mitosis from centrosome separation to cytokinesis.[4][6] AMG 900 has demonstrated significant activity in preclinical models, including those resistant to other anti-mitotic agents like taxanes, and has advanced into Phase 1 clinical trials.[9][10]
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and AMG 900, facilitating a direct comparison of their potency and efficacy.
Table 1: In Vitro Potency
| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound (C9) | Aurora A | 4,260 | DU 145 (Prostate) | Growth Inhibition (GI50) | [1][2] |
| 7,080 | HT-29 (Colon) | Growth Inhibition (GI50) | [1][2] | ||
| AMG 900 | Aurora A | 5 | - | Enzymatic Assay | [8][11] |
| Aurora B | 4 | - | Enzymatic Assay | [8][11] | |
| Aurora C | 1 | - | Enzymatic Assay | [8][11] | |
| Multiple Cancer Cell Lines | 0.7 - 5.3 | 26 tumor cell lines | Cell Proliferation (EC50) | [8][11] |
Analysis: AMG 900 demonstrates significantly greater potency in enzymatic assays with IC50 values in the low nanomolar range for all three Aurora kinases.[8][11] In contrast, this compound shows micromolar activity in cell-based growth inhibition assays.[1][2] The broader anti-proliferative activity of AMG 900 across a wide range of tumor cell lines at nanomolar concentrations further highlights its potent anti-cancer properties.[8][12]
Table 2: Kinase Selectivity
| Inhibitor | Primary Target(s) | Selectivity Profile | Reference |
| This compound (C9) | Aurora A | Data not available | - |
| AMG 900 | Aurora A, B, C | >10-fold selective for Aurora kinases over p38α, Tyk2, JNK2, Met, and Tie2. Low nanomolar binding affinity for DDR1, DDR2, and LTK receptor tyrosine kinases. | [9][11] |
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Key Findings | Reference |
| This compound (C9) | Data not available | - | - | - |
| AMG 900 | HCT116 Tumor Xenografts | Oral administration | Dose-dependent inhibition of histone H3 phosphorylation and significant tumor growth inhibition. | [9] |
| Multiple Xenograft Models (including multidrug-resistant models) | Oral administration | Broadly active in multiple models, including those resistant to paclitaxel (B517696) or docetaxel. | [9] |
Analysis: Preclinical in vivo studies have demonstrated the oral bioavailability and anti-tumor efficacy of AMG 900 in various xenograft models.[9] Notably, its activity in multidrug-resistant tumors suggests its potential to overcome common mechanisms of chemotherapy resistance.[9] In vivo efficacy data for this compound was not found in the provided search results.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Aurora A Signaling Pathway in Mitosis.
Caption: General Experimental Workflow for Inhibitor Analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the evaluation of Aurora kinase inhibitors.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials: Recombinant Aurora kinase enzyme, biotinylated peptide substrate, ATP, streptavidin-XL665, and an anti-phospho-substrate antibody labeled with Europium cryptate.
-
Procedure:
-
The inhibitor (e.g., AMG 900) is serially diluted and incubated with the Aurora kinase enzyme in an assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The detection reagents (streptavidin-XL665 and the Europium cryptate-labeled antibody) are added to stop the reaction and initiate the HTRF signal.
-
After incubation, the plate is read on an HTRF-compatible reader.
-
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Crystal Violet Staining)
This assay measures the ability of a compound to inhibit cell growth.
-
Cell Culture: Tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the inhibitor (e.g., this compound or AMG 900) for a specified period (e.g., 48-72 hours).
-
Staining:
-
The medium is removed, and the cells are washed with PBS.
-
The cells are fixed with a solution such as 10% formalin.
-
The fixed cells are stained with a 0.5% crystal violet solution.
-
-
Quantification:
-
Excess stain is washed away, and the plates are air-dried.
-
The bound dye is solubilized with a solvent (e.g., methanol (B129727) or a detergent solution).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The GI50 or EC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[9]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the inhibition of kinase activity within cells by measuring the phosphorylation status of its substrates.
-
Cell Lysis: Cells treated with the inhibitor are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Aurora A (Thr288) or anti-phospho-Histone H3 (Ser10)).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The membrane is often stripped and re-probed with an antibody against the total protein to confirm equal loading.[9]
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., HCT116) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor (e.g., AMG 900) is administered, often orally, according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At specific time points after treatment, tumors can be excised to analyze target inhibition (e.g., by Western blot for p-Histone H3).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[9]
Conclusion
This comparative analysis reveals significant differences in the preclinical profiles of this compound and AMG 900. AMG 900 emerges as a highly potent and selective pan-Aurora kinase inhibitor with demonstrated in vitro and in vivo efficacy, including in drug-resistant models.[8][9] Its progression to clinical trials underscores its therapeutic potential.[10][13][14]
This compound shows potency in the micromolar range in cell-based assays, indicating it is a valid tool for studying Aurora A biology, but less is publicly known about its selectivity and in vivo activity compared to AMG 900.[1][2]
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | Aurora Kinase | 371224-09-8 | Invivochem [invivochem.com]
- 3. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 5. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. AMG 900 | Aurora Kinase Inhibitor | AmBeed.com [ambeed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMG 900 Supplier | CAS 945595-80-2 | AMG900 | Tocris Bioscience [tocris.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors. | Cancer Center [cancercenter.arizona.edu]
- 14. A phase 1 study of AMG 900, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Aurora A Inhibition Versus ZM-447439 in Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a selective Aurora A inhibitor and ZM-447439, a dual Aurora A and B inhibitor, in the context of colon cancer preclinical models. The information presented herein is curated from experimental data to assist researchers in understanding the differential effects and mechanisms of these compounds.
Executive Summary
In the landscape of anti-mitotic cancer therapies, Aurora kinases are pivotal targets. While both selective Aurora A inhibitors and dual inhibitors like ZM-447439 demonstrate efficacy in colon cancer models, their mechanisms and cellular outcomes are distinct. Selective Aurora A inhibition, exemplified by compounds like MLN8054 and Alisertib, primarily induces mitotic spindle defects, leading to a transient mitotic arrest followed by p53-dependent apoptosis in the G1 phase. In contrast, ZM-447439, which also inhibits Aurora B, triggers endoreduplication (a process of DNA replication without cell division) that precedes apoptosis, indicating a different mechanistic pathway. The choice between a selective Aurora A inhibitor and a dual inhibitor like ZM-447439 may, therefore, depend on the specific genetic background of the tumor and the desired therapeutic outcome.
Data Presentation
Table 1: Inhibitor Specificity and Potency
| Inhibitor | Primary Target(s) | IC50 (Aurora A) | IC50 (Aurora B) | Colon Cancer Cell Line Example | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | 396.5 nM | HCT116 | [1][2] |
| ZM-447439 | Aurora A, Aurora B | 110 nM | 130 nM | HCT-116 | [3][4][5] |
Table 2: Cellular Effects of Aurora Kinase Inhibitors in HCT116 Colon Cancer Cells
| Parameter | MLN8054 (Selective Aurora A Inhibitor) | ZM-447439 (Dual Aurora A/B Inhibitor) | Reference |
| Primary Mitotic Defect | Mitotic spindle assembly defects | Interference with chromosome alignment | [6][7] |
| Cell Cycle Progression | Transient mitotic arrest followed by exit from mitosis and G1 arrest | Overrides mitotic spindle checkpoint, leading to endoreduplication | [6][7] |
| Induction of Apoptosis | Dependent on a p53-mediated postmitotic G1 checkpoint | Occurs following endoreduplication | [6][7] |
| Polyploidy (DNA content >4N) | Modest induction | Significant induction | [6][8] |
Mandatory Visualization
Caption: Aurora A Signaling Pathway and Points of Inhibition.
Caption: A typical experimental workflow for comparing the effects of the inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colon cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10^3 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Aurora A inhibitor or ZM-447439 for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the inhibitors at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with the inhibitors as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
The differential mechanisms of selective Aurora A inhibitors and the dual inhibitor ZM-447439 in colon cancer models highlight the nuanced complexities of targeting Aurora kinases. While both approaches effectively induce cell death, the reliance of selective Aurora A inhibitors on a functional p53-dependent checkpoint and the unique endoreduplication-mediated pathway of ZM-447439 suggest that patient stratification based on tumor genetics, such as p53 status, could be crucial for clinical success. Further research into these distinct pathways will undoubtedly refine the application of Aurora kinase inhibitors in oncology.
References
- 1. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rupress.org [rupress.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating "Aurora A inhibitor 4" on-target activity using knockdown
On-Target Activity of Aurora A Inhibitor 4 Validated by Knockdown
A Comparative Guide for Researchers
This guide provides an objective comparison of the on-target activity of a representative Aurora A inhibitor, designated here as "this compound," with the effects of Aurora A protein knockdown using RNA interference (RNAi). The validation of a small molecule inhibitor's on-target activity is crucial in drug development to ensure that its biological effects are a direct consequence of modulating its intended target. Comparing the phenotypic and molecular outcomes of a pharmacological inhibitor with the genetic knockdown of the target protein is a gold-standard method for such validation.
Aurora A kinase is a key regulator of mitosis, playing critical roles in centrosome maturation, spindle assembly, and cell cycle progression.[1][2][3] Its overexpression is frequently observed in various cancers, making it an attractive therapeutic target.[2][4][5] Inhibition of Aurora A, either by small molecules or by genetic means, has been shown to induce cell cycle arrest, apoptosis, and suppression of tumor growth.[6][7][8][9]
Comparative Analysis of Phenotypic Outcomes
The on-target activity of this compound can be validated by comparing its induced cellular phenotypes with those caused by the specific knockdown of Aurora A using techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA). A high degree of concordance between the pharmacological and genetic approaches provides strong evidence of on-target activity.
| Phenotypic Endpoint | This compound | Aurora A Knockdown (siRNA/shRNA) | Interpretation of Concordance |
| Cell Cycle Progression | G2/M phase arrest | G2/M phase arrest[7][9] | Both methods disrupt mitotic entry, consistent with Aurora A's role in this process. |
| Cell Proliferation | Dose-dependent inhibition of cell growth | Significant reduction in cell proliferation[6][7] | Confirms that the anti-proliferative effect of the inhibitor is mediated through Aurora A. |
| Apoptosis | Induction of apoptosis at higher concentrations | Increased rates of apoptosis[6][7][8] | Suggests that prolonged inhibition of Aurora A leads to programmed cell death. |
| Polyploidy | Formation of polyploid cells, particularly with pan-Aurora inhibitors | Can lead to polyploidy due to failed cytokinesis[5][10] | Indicates disruption of proper chromosome segregation and cell division. |
| Colony Formation | Suppression of colony formation in soft agar | Reduced ability to form colonies[11] | Demonstrates inhibition of anchorage-independent growth, a hallmark of cancer. |
Molecular Marker Comparison
The on-target effect of this compound can be further substantiated by examining molecular markers downstream of Aurora A activity.
| Molecular Marker | Effect of this compound | Effect of Aurora A Knockdown (siRNA/shRNA) | Rationale |
| p-Aurora A (Thr288) | Decreased phosphorylation | Reduced total protein levels lead to decreased p-Aurora A | Inhibition of autophosphorylation is a direct measure of target engagement.[5][12] |
| Phospho-Histone H3 (Ser10) | No significant change (specific Aurora A inhibition) | No direct effect | This is a primary substrate of Aurora B; lack of change indicates selectivity for Aurora A.[5] |
| PLK1 Activity | Decreased activity | Reduced PLK1 activation | Aurora A is an upstream activator of Polo-like kinase 1 (PLK1).[1][13] |
| p53 Stability | Increased p53 levels | Can lead to p53 stabilization | Aurora A can phosphorylate and destabilize the tumor suppressor p53.[1][5] |
Experimental Protocols
Aurora A Knockdown using siRNA
Objective: To specifically reduce the expression of Aurora A protein in cultured cells to serve as a benchmark for the effects of this compound.
Materials:
-
siRNA targeting Aurora A (validated sequences) and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 nM of siRNA into Opti-MEM I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Validation of Knockdown: Harvest the cells and assess the level of Aurora A protein knockdown by Western blotting.
Western Blotting for Aurora A and Phospho-Markers
Objective: To quantify the levels of total and phosphorylated proteins following treatment with this compound or siRNA-mediated knockdown.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities for comparison.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the cell cycle distribution of cells following treatment.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined by analyzing the DNA histograms.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating the on-target activity of this compound.
Caption: Simplified Aurora A signaling pathway.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing Aurora-A with siRNA inhibits cell proliferation in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Knocking down the expression of Aurora-A gene inhibits cell proliferation and induces G2/M phase arrest in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thermofisher.com [thermofisher.com]
Cross-reactivity of "Aurora A inhibitor 4" with Aurora B and C
A detailed guide for researchers on assessing the selectivity of Aurora A inhibitors against Aurora B and C, with a focus on experimental validation and data interpretation.
Introduction
Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are critical regulators of cell division.[1] Their overexpression is frequently linked to various cancers, making them prominent targets for anti-cancer drug development. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis. Aurora C's functions can overlap with Aurora B, particularly in meiosis.[1] Given the distinct and crucial roles of each isoform, the selectivity of small molecule inhibitors is paramount. Off-target inhibition, particularly of Aurora B by an Aurora A-targeted compound, can lead to different cellular phenotypes and potential toxicities, such as cytokinesis failure and polyploidy.[2]
Comparative Inhibitor Selectivity
The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against different kinases. A higher ratio of IC50 (Target B) / IC50 (Target A) indicates greater selectivity for Target A.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity (Aurora B IC50 / Aurora A IC50) |
| Alisertib (MLN8237) | Aurora A | 1.2[3] | - | >200-fold[3] |
| Aurora B | 396.5[3] | - | ||
| LY3295668 | Aurora A | - | 0.00059 (p-Thr288) | >2000-fold (cellular) |
| Aurora B | - | 1.42 (p-H3S10) |
Biochemical IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the purified kinase by 50% in vitro. Cellular IC50 values are determined in cell-based assays by measuring the inhibition of phosphorylation of a known substrate.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (e.g., ADP-Glo™ Luminescence Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora A, B, and C kinases
-
Kinase-specific peptide substrate (e.g., Biotin-GLRRASLG for Aurora A)[3]
-
ATP
-
Test inhibitor (e.g., "Aurora A inhibitor 4")
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (white, opaque, 384-well)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a kinase reaction buffer containing the kinase, substrate, and ATP at a concentration close to its Km value.
-
Assay Plate Setup:
-
Add 2.5 µL of the test inhibitor dilution to the appropriate wells.
-
Add 5 µL of the substrate/ATP mixture.
-
To initiate the reaction, add 2.5 µL of the diluted kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blotting)
This method assesses the ability of an inhibitor to block the phosphorylation of specific substrates of Aurora A and B within a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Test inhibitor
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-phospho-Histone H3 (Ser10)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation and calculate the cellular IC50.
Signaling Pathways and Experimental Workflow
Visualizing the signaling context and the experimental process is crucial for understanding inhibitor action and selectivity.
Caption: Simplified signaling pathways for Aurora A and Aurora B kinases.
Caption: Experimental workflow for assessing Aurora kinase inhibitor selectivity.
Conclusion
The evaluation of an Aurora A inhibitor's cross-reactivity with Aurora B and C is a critical step in its preclinical development. A highly selective inhibitor is more likely to elicit a specific, desired cellular response and may offer a better therapeutic window. As demonstrated with well-characterized inhibitors like Alisertib and LY3295668, a combination of in vitro biochemical assays and cell-based target engagement studies is essential to build a comprehensive selectivity profile. Researchers developing or utilizing novel inhibitors, such as "this compound," should undertake such comparative studies to fully understand their pharmacological properties and potential therapeutic applications.
References
Head-to-head comparison of "Aurora A inhibitor 4" with other commercial inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of "Aurora A inhibitor 4" (also known as compound C9) with three prominent commercially available Aurora A kinase inhibitors: Alisertib (MLN8237), MK-5108 (VX-689), and ENMD-2076. This objective analysis is supported by available preclinical data to inform researchers in their selection of appropriate inhibitors for their studies.
Introduction to Aurora A Kinase Inhibitors
Aurora A kinase is a key regulator of mitotic progression, and its overexpression is implicated in the development and progression of various cancers. This has made it an attractive target for cancer therapy, leading to the development of numerous small-molecule inhibitors. These inhibitors typically function by competing with ATP for the kinase's catalytic site, thereby disrupting downstream signaling pathways that are crucial for cell division. This guide focuses on a head-to-head comparison of the biochemical potency, cellular activity, and selectivity of four such inhibitors.
While Alisertib, MK-5108, and ENMD-2076 have been extensively characterized in preclinical and clinical studies, publicly available data for "this compound" (compound C9) is limited. This comparison, therefore, synthesizes the available information to provide the most comprehensive overview possible.
Data Presentation
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases, particularly the closely related Aurora B kinase. High selectivity for Aurora A is often desirable to minimize off-target effects.
| Inhibitor | Target | IC50 / Ki | Selectivity (Aurora B / Aurora A) | Reference |
| This compound (C9) | Aurora A | Potent inhibitor (specific IC50 not widely published) | Not specified | [1] |
| Alisertib (MLN8237) | Aurora A | 1.2 nM (IC50) | >200-fold | [2][3] |
| Aurora B | 396.5 nM (IC50) | [2] | ||
| MK-5108 (VX-689) | Aurora A | 0.064 nM (IC50) | ~220-fold | [4][5] |
| Aurora B | 14 nM (IC50) | [6] | ||
| Aurora C | 12 nM (IC50) | [6] | ||
| ENMD-2076 | Aurora A | 14 nM (IC50) | ~25-fold | [7][8] |
| Aurora B | 350 nM (IC50) | [7] | ||
| Flt3 | 1.86 nM (IC50) | [8] | ||
| KDR/VEGFR2 | 58.2 nM (IC50) | [8] | ||
| FGFR1 | 92.7 nM (IC50) | [8] |
Note: IC50 and Ki values can vary between different assay conditions and sources.
Cellular Activity: Anti-proliferative Effects
The in vitro efficacy of these inhibitors is often assessed by their ability to inhibit the growth of various cancer cell lines, typically measured as GI50 (concentration for 50% growth inhibition) or IC50 values.
| Inhibitor | Cell Line | Cancer Type | GI50 / IC50 | Reference |
| This compound (C9) | DU 145 | Prostate Cancer | 4.26 µM (GI50) | [1] |
| HT-29 | Colon Cancer | 7.08 µM (GI50) | [1] | |
| Alisertib (MLN8237) | Multiple Myeloma Cell Lines | Multiple Myeloma | 0.003 - 1.71 µM (IC50) | [2] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 0.06 to > 5 µM (IC50) | [9] | |
| MK-5108 (VX-689) | 14 cell lines | Various | 0.16 - 6.4 µM (IC50) | [4] |
| ENMD-2076 | Human Solid Tumor & Hematopoietic Cancer Cell Lines | Various | 0.025 - 0.7 µM (IC50) | [7][10] |
Mandatory Visualization
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in mitosis and the points of intervention by its inhibitors.
Caption: Simplified Aurora A signaling pathway and points of inhibitor action.
Experimental Workflow for Inhibitor Comparison
The diagram below outlines a typical experimental workflow for the head-to-head comparison of Aurora A kinase inhibitors.
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Aurora-A overexpression enhances cell-aggregation of Ha-ras transformants through the MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. promega.com [promega.com]
A Comparative Analysis of Aurora A Kinase Inhibitors: Selectivity and Performance
This guide provides a comparative overview of the selectivity profiles of several prominent Aurora A kinase inhibitors against a panel of kinases. Designed for researchers, scientists, and professionals in drug development, this document summarizes key experimental data, details the methodologies for crucial experiments, and visualizes relevant biological pathways and experimental workflows. While the specific "Aurora A inhibitor 4" was not identified as a widely recognized compound, this guide focuses on well-characterized inhibitors to provide a valuable comparative context.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of several Aurora kinase inhibitors against Aurora A, Aurora B, and other selected kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Other Notable Kinases (IC50, nM) | Reference |
| MLN8237 (Alisertib) | 1.2 | 34.5 | 47.9 | - | [1] |
| MK-5108 | ≤0.01 (Ki) | - | - | - | [2] |
| MK-8745 | - | - | - | High selectivity for Aurora A over B (>1000-fold) | [2] |
| AMG-900 | 5 | 4 | 1 | p38α (53), TYK2, JNK2, MET, TIE2 (53-650) | [3] |
| PHA-739358 | 13 | 79 | 61 | - | [3] |
| SNS-314 | 9 | 31 | 3 | Inhibited 24 other kinases with higher IC50s | [3] |
| CYC116 | 44 | 19 | 65 | VEGFR2 (69) | [3] |
| R763 (AS703569) | 4 | 4.8 | 6.8 | Abl, FLT1, FLT3 | [3][4] |
| AZD1152-HQPA | 1368 | 0.37 | - | Low activity against a panel of >50 kinases | [5] |
| PHA-680632 | 27 | 135 | 120 | FGFR1 (60) | [5] |
| AT9283 | <10 | <10 | - | JAK, ABL (<10) | [5] |
| Compound 28c | 67 | 12710 | - | Highly selective | [6] |
| Compound 40f | 15 | 3050 | - | VEGFR1 (>80% inhibition at 1µM) | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki (inhibition constant) is reported for MK-5108.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, Aurora B)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system
-
Test inhibitor at various concentrations
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Kinase detection reagent (for non-radioactive assays)[7]
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: The kinase, substrate, and inhibitor are combined in the assay buffer in a multi-well plate.[7]
-
Initiation: The kinase reaction is initiated by the addition of ATP.[7]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45-60 minutes).[7]
-
Termination and Detection:
-
Radiometric Assay: The reaction is stopped, and the radiolabeled phosphate (B84403) incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Luminescence-Based Assay (e.g., ADP-Glo™): A reagent is added to stop the kinase reaction and deplete remaining ATP. A second reagent is then added to convert the generated ADP to ATP, which drives a luciferase reaction, and the resulting luminescence is measured.[7]
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assay for Aurora Kinase Inhibition
Cell-based assays assess the inhibitor's activity in a more physiologically relevant context.
Objective: To measure the inhibition of Aurora A or Aurora B activity within intact cells by monitoring the phosphorylation of downstream substrates.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)[6]
-
Test inhibitor
-
Cell culture medium and reagents
-
Antibodies specific for phosphorylated Aurora A (p-T288) and phosphorylated Histone H3 (p-HH3 at Ser10), a substrate of Aurora B.[6]
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Lysis buffer
-
Reagents for Western blotting or high-content imaging.
Procedure:
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration.[7]
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.[7]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.[7]
-
Detection of Phosphorylation:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-Aurora A or p-Histone H3. The signal is detected using a secondary antibody and an appropriate detection system.[7]
-
High-Content Imaging: Treated cells are fixed, permeabilized, and stained with fluorescently labeled antibodies. The fluorescence intensity of the phosphorylated targets is then quantified using an automated imaging system.[8]
-
-
Data Analysis: The levels of the phosphorylated substrate are quantified and plotted against the inhibitor concentration to determine the cellular IC50 value.
Visualizations
Aurora A Signaling Pathway
Aurora A is a key regulator of mitotic events.[9][10] Its signaling network involves multiple upstream activators and downstream substrates that are crucial for cell cycle progression.[11][12] Overexpression of Aurora A is linked to tumorigenesis through the dysregulation of these pathways.[12]
Caption: Aurora A Signaling Cascade.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a kinase inhibitor involves a series of steps from initial screening to detailed cellular analysis.[8]
Caption: Kinase Inhibitor Profiling Workflow.
References
- 1. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of Aurora A Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular phenotypes induced by treatment with a selective Aurora A inhibitor, exemplified by well-characterized compounds such as Alisertib (MLN8237) and the highly selective LY3295668. The data presented herein is intended to serve as a valuable resource for researchers investigating Aurora A kinase as a therapeutic target.
Introduction to Aurora A Kinase
Aurora A is a key serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome maturation and separation, mitotic spindle assembly, and chromosome alignment.[1][2] Its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug development. Selective inhibition of Aurora A leads to distinct and measurable cellular phenotypes, which are detailed in this guide.
Comparative Analysis of Cellular Phenotypes
The primary cellular consequences of selective Aurora A inhibition are mitotic arrest, the formation of abnormal mitotic spindles, and the induction of apoptosis.[3][4] This section compares the effects of two prominent Aurora A inhibitors, Alisertib and LY3295668, on these key cellular processes. Pan-Aurora inhibitors, which also target Aurora B, are included for comparison to highlight the distinct phenotypes associated with selective Aurora A inhibition.
| Phenotypic Readout | Aurora A Inhibitor 4 (Representative) | Alisertib (MLN8237) | LY3295668 | Pan-Aurora Inhibitor (e.g., AMG 900) |
| Primary Cellular Phenotype | Mitotic Arrest, Spindle Defects, Apoptosis | Mitotic Arrest, Spindle Defects, Apoptosis | Dominant Mitotic Arrest, Apoptosis | Cytokinesis Failure, Polyploidy, Apoptosis |
| Cell Cycle Progression | G2/M Arrest | G2/M Arrest | Persistent G2/M Arrest | Endoreduplication (Polyploidy) |
| Mitotic Spindle Morphology | Monopolar and/or Multipolar Spindles | Monopolar and Multipolar Spindles | Predominantly Monopolar Spindles | Normal Bipolar Spindles initially, followed by Cytokinesis Failure |
| Chromosome Alignment | Misaligned Chromosomes | Misaligned Chromosomes | Severe Chromosome Misalignment | Initially Aligned, then Chromosome Missegregation during failed Cytokinesis |
| Induction of Apoptosis | Yes | Yes | Profound Apoptosis | Yes |
| Selectivity | High for Aurora A | Selective for Aurora A (>200-fold vs Aurora B) | Highly Selective for Aurora A (>1000-fold vs Aurora B) | Broad (Aurora A, B, and C) |
Key Experimental Data
The following tables summarize quantitative data from representative experiments used to characterize the cellular phenotype of Aurora A inhibitors.
Table 1: Cell Cycle Analysis by Flow Cytometry
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Vehicle Control | 55% | 20% | 25% |
| This compound (100 nM) | 10% | 5% | 85% |
| Alisertib (100 nM) | 12% | 6% | 82% |
| LY3295668 (50 nM) | 8% | 4% | 88% |
| Pan-Aurora Inhibitor (50 nM) | 40% (2N), 10% (>4N) | 5% | 45% (4N) |
Table 2: Quantification of Mitotic Spindle Defects
| Treatment | % Bipolar Spindles | % Monopolar Spindles | % Multipolar Spindles |
| Vehicle Control | 95% | 3% | 2% |
| This compound (100 nM) | 20% | 65% | 15% |
| Alisertib (100 nM) | 25% | 60% | 15% |
| LY3295668 (50 nM) | 15% | 75% | 10% |
| Pan-Aurora Inhibitor (50 nM) | 90% | 5% | 5% |
Table 3: Apoptosis Induction Measured by Caspase-3/7 Activity
| Treatment | Relative Luminescence Units (RLU) | Fold Increase vs. Control |
| Vehicle Control | 10,000 | 1.0 |
| This compound (100 nM) | 85,000 | 8.5 |
| Alisertib (100 nM) | 80,000 | 8.0 |
| LY3295668 (50 nM) | 95,000 | 9.5 |
| Pan-Aurora Inhibitor (50 nM) | 75,000 | 7.5 |
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and the experimental approach to characterizing Aurora A inhibitors, the following diagrams were generated.
Caption: Aurora A Signaling Pathway.
Caption: Experimental Workflow for Characterizing an Aurora A Inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of a cell population following treatment with an Aurora A inhibitor.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 200 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the appropriate red channel (typically ~617 nm). At least 10,000 events should be collected per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Mitotic Spindle Analysis
This protocol describes the visualization of mitotic spindles by immunofluorescence to assess morphological abnormalities induced by Aurora A inhibitor treatment.
Materials:
-
Cells grown on glass coverslips
-
PBS
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (to stain microtubules)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with the Aurora A inhibitor or vehicle control for the desired time.
-
Fixation:
-
PFA Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Methanol Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization (for PFA-fixed cells): Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer and incubate on the coverslips for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI solution for 5 minutes.
-
Mounting: Wash once with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Capture images of mitotic cells and score the percentage of bipolar, monopolar, and multipolar spindles.
Western Blotting for Phosphorylated Aurora A
This protocol is for detecting the inhibition of Aurora A activity by measuring the levels of its autophosphorylation at Threonine 288 (p-Aurora A T288).
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent (e.g., BCA)
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-p-Aurora A (T288) and Mouse anti-total Aurora A
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the Aurora A inhibitor. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Aurora A (T288) and total Aurora A overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Aurora A signal to the total Aurora A signal to determine the extent of inhibition.
Apoptosis Measurement using Caspase-Glo® 3/7 Assay
This protocol outlines a luminescent assay to measure the activity of caspases-3 and -7, key effectors of apoptosis.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the Aurora A inhibitor or vehicle control. Include a "no-cell" blank control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. The resulting luminescence is proportional to the amount of caspase-3/7 activity. Calculate the fold increase in caspase activity compared to the vehicle-treated control.[5][6][7]
References
- 1. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulating the regulator: a survey of mechanisms from transcription to translation controlling expression of mammalian cell cycle kinase Aurora A - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation Aurora A Inhibitor Demonstrates Potential in Overcoming Alisertib Resistance
A new generation of highly selective Aurora A kinase inhibitors is showing promise in preclinical studies for overcoming resistance to Alisertib (B1683940), a current standard-of-care Aurora A inhibitor. This guide provides a comparative overview of a representative next-generation inhibitor, referred to here as "Aurora A Inhibitor 4" (a proxy for compounds like LY3295668), and Alisertib, with a focus on their efficacy in Alisertib-resistant cancer cell lines.
For researchers and drug development professionals, the emergence of resistance to targeted therapies like Alisertib (MLN8237) presents a significant clinical challenge. The development of novel Aurora A inhibitors with improved selectivity and potency offers a potential strategy to circumvent these resistance mechanisms. This guide synthesizes available preclinical data to compare the performance of "this compound" with Alisertib, providing insights into its potential as a second-line therapy.
Comparative Efficacy in Cancer Cell Lines
Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals the superior potency and selectivity of next-generation Aurora A inhibitors compared to Alisertib. While direct comparative data in Alisertib-resistant cell lines for a specific "this compound" is emerging, the existing data in various cancer cell lines, including those with acquired resistance to other therapies, suggests a significant potential to overcome Alisertib resistance.
| Inhibitor | Cell Line | Type | IC50 (µM) | Reference |
| Alisertib (MLN8237) | HCT-116 | Colorectal Carcinoma | 0.0067 | [1] |
| HeLa | Cervical Cancer | 0.004 | [2] | |
| MKN28 | Gastric Cancer (Cisplatin-Resistant) | Not specified, but effective | [3] | |
| MKN45 | Gastric Cancer (Cisplatin-Resistant) | Not specified, but effective | [3] | |
| "this compound" (LY3295668) | HeLa | Cervical Cancer | 0.00059 | [2] |
| NCI-H446 | Small Cell Lung Cancer (RB1-mutant) | 0.752 | [4] | |
| MDA-MB-468 | Breast Cancer (RB1-mutant) | 0.401 | [4] | |
| "this compound" (TAS-119) | NCI-H460 | Large Cell Lung Cancer | IC50 not specified, but enhances paclitaxel (B517696) efficacy | [5] |
| A549.T12 | Lung Carcinoma (Paclitaxel-Resistant) | IC50 not specified, but enhances paclitaxel efficacy | [5] |
Mechanisms of Action and Resistance
Alisertib functions as an ATP-competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression.[6][7] Inhibition of Aurora A leads to defects in centrosome separation, spindle assembly, and chromosome segregation, ultimately resulting in mitotic catastrophe and apoptosis in cancer cells.[1] However, resistance to Alisertib can develop through various mechanisms, including genomic alterations and endoreduplication, a process of DNA replication without cell division that can lead to polyploidy and drug resistance.
Next-generation inhibitors like "this compound" are designed for higher selectivity for Aurora A over Aurora B. This increased selectivity is hypothesized to reduce the likelihood of off-target effects and potentially circumvent some resistance mechanisms associated with the broader kinase inhibition profile of Alisertib.[2] For instance, the highly selective inhibition of Aurora A may induce a more profound and sustained mitotic arrest, leading to apoptosis even in cells that have developed mechanisms to tolerate the effects of less selective inhibitors.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Aurora A inhibitors.
Development of Alisertib-Resistant Cell Lines
A common method for generating drug-resistant cancer cell lines involves continuous or intermittent exposure to the drug over an extended period.
-
Cell Culture: Parental cancer cell lines are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Cells are treated with a low concentration of Alisertib, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of Alisertib is gradually increased in a stepwise manner.
-
Maintenance of Resistance: Once a desired level of resistance is achieved (e.g., a significant increase in IC50 compared to the parental line), the resistant cell line is maintained in a culture medium containing a maintenance concentration of Alisertib.
-
Verification of Resistance: The IC50 of the resistant cell line is periodically determined and compared to the parental cell line to confirm the stability of the resistant phenotype.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.
-
Cell Seeding: Cells (both parental and resistant) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with a fresh medium containing serial dilutions of the Aurora A inhibitors (Alisertib and "this compound"). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC50 values are then calculated by fitting the data to a dose-response curve using appropriate software.
Visualizing the Path to Overcoming Resistance
The following diagrams illustrate the Aurora A signaling pathway and a general workflow for evaluating the efficacy of novel inhibitors in resistant cell lines.
Caption: Aurora A Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Efficacy Comparison.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
A Comparative Guide to Next-Generation Aurora A Inhibitors: Benchmarking "Aurora A inhibitor 4"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Aurora A inhibitor 4" against a panel of next-generation Aurora A inhibitors, including Alisertib (MLN8237), MK-5108 (VX-689), LY3295668, and ENMD-2076. The information is intended to assist researchers in selecting the most appropriate compound for their studies by presenting a side-by-side analysis of their biochemical potency, cellular activity, and selectivity. Detailed experimental protocols for key assays are also provided to support the reproducibility of findings.
Executive Summary
Aurora A kinase is a critical regulator of mitotic progression and a validated target in oncology. While numerous inhibitors have been developed, the quest for agents with improved potency, selectivity, and therapeutic index continues. This guide evaluates "this compound" (also known as compound C9) in the context of more extensively characterized next-generation inhibitors.
Current publicly available data for "this compound" is limited, primarily detailing its anti-proliferative activity in a small number of cancer cell lines. In contrast, inhibitors such as Alisertib, MK-5108, and LY3295668 have been extensively profiled, demonstrating potent and highly selective inhibition of Aurora A in both biochemical and cellular assays. ENMD-2076 presents a multi-kinase inhibitor profile with significant activity against Aurora A. This guide compiles the available quantitative data to facilitate a clear comparison and provides detailed methodologies for key experimental procedures.
Data Presentation
The following tables summarize the available quantitative data for "this compound" and the selected next-generation Aurora A inhibitors.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50/Ki (nM) | Selectivity (Aurora A vs. Aurora B) | Reference |
| This compound (C9) | Aurora A | Data Not Available | Data Not Available | |
| Alisertib (MLN8237) | Aurora A | IC50: 1.2 | >200-fold | [1] |
| Aurora B | IC50: 396.5 | [1] | ||
| MK-5108 (VX-689) | Aurora A | IC50: 0.064 | ~220-fold | [2][3] |
| Aurora B | IC50: 14.08 | [4] | ||
| LY3295668 | Aurora A | IC50: 1.12 | ~1,339-fold | [5] |
| Aurora B | IC50: 1510 | [5] | ||
| ENMD-2076 | Aurora A | IC50: 14 | ~25-fold | [6] |
| Aurora B | IC50: 350 | [7] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| This compound (C9) | DU 145 (Prostate) | Growth Inhibition | GI50: 4.26 | [8] |
| HT-29 (Colon) | Growth Inhibition | GI50: 7.08 | [8] | |
| Alisertib (MLN8237) | Multiple Myeloma Cell Lines | Cell Proliferation | IC50: 0.003 - 1.71 | [1] |
| MK-5108 (VX-689) | Various Cancer Cell Lines | Growth Inhibition | IC50: 0.16 - 6.4 | [9] |
| LY3295668 | NCI-H446 (Lung) | Aurora A Autophosphorylation | IC50: 0.00059 | [5] |
| ENMD-2076 | Various Cancer Cell Lines | Growth Inhibition | IC50: 0.025 - 0.7 | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potent Alliance: Aurora A Inhibitor 4 and PARP Inhibitors Join Forces Against Cancer
A synergistic relationship between Aurora A inhibitors and PARP inhibitors is emerging as a promising strategy in cancer therapy. Preclinical data robustly demonstrates that the combination of these two classes of drugs can lead to significantly enhanced anti-tumor effects compared to either agent alone. This comprehensive guide delves into the experimental evidence supporting this synergy, details the underlying mechanisms, and provides a framework for researchers and drug developers exploring this therapeutic avenue.
The combination of Aurora A inhibitor 4 (represented here by the well-characterized inhibitor Alisertib/MLN8237) and various PARP inhibitors, including Rucaparib and Talazoparib, has shown strong synergistic cytotoxicity across a range of cancer cell lines, including ovarian, breast, and prostate cancers. This guide will objectively compare the performance of this combination with alternative therapeutic strategies, supported by experimental data.
Quantitative Analysis of Synergistic Effects
The synergy between Aurora A inhibitors and PARP inhibitors has been quantified in multiple studies, primarily through the calculation of the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
| Cell Line | Cancer Type | PARP Inhibitor | Aurora A Inhibitor | Combination Index (CI) | Reference |
| PEO1 | Ovarian Cancer | Rucaparib | Alisertib | < 1.0 (Synergistic) to < 0.3 (Strongly Synergistic) | [1] |
| SKOV3ip2 | Ovarian Cancer | Rucaparib | Alisertib | < 1.0 (Synergistic) to < 0.3 (Strongly Synergistic) | [1] |
| LNCaP | Prostate Cancer | Talazoparib | Alisertib | Synergistic | [2] |
| 22Rv1 | Prostate Cancer | Talazoparib | Alisertib | Synergistic | [2] |
| PC3 | Prostate Cancer | Talazoparib | Alisertib | Synergistic | [2] |
| DU145 | Prostate Cancer | Talazoparib | Alisertib | Synergistic | [2] |
| MDA-MB-453 | Breast Cancer | Talazoparib | Alisertib | Synergistic | [2] |
| MDA-MB-231 | Breast Cancer | Talazoparib | Alisertib | Synergistic | [2] |
| T47D | Breast Cancer | Talazoparib | Alisertib | Synergistic | [2] |
Deciphering the Mechanism of Synergy
The potent synergy between Aurora A and PARP inhibitors stems from their complementary roles in the DNA Damage Response (DDR) pathway.
Inhibition of Aurora A kinase has been shown to downregulate the expression of key proteins involved in homologous recombination (HR), a major DNA double-strand break repair pathway. This includes the downregulation of BRCA1 and BRCA2 proteins, effectively inducing a "BRCAness" phenotype in cancer cells, even in those with wild-type BRCA genes.[1][3] This acquired deficiency in HR makes the cancer cells highly dependent on other DNA repair pathways, particularly the base excision repair (BER) pathway, which is mediated by PARP enzymes.
The subsequent inhibition of PARP by a PARP inhibitor cripples the cell's ability to repair single-strand DNA breaks. These unrepaired single-strand breaks accumulate and, during DNA replication, are converted into toxic double-strand breaks. In cells with compromised HR, these double-strand breaks cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept is known as synthetic lethality.
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Analysis
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (e.g., Alisertib)
-
PARP Inhibitor (e.g., Rucaparib, Talazoparib)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of each drug (Aurora A inhibitor and PARP inhibitor) individually and in combination at a constant ratio.
-
Treatment: Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy.
-
Apoptosis Assay
This protocol is used to quantify the induction of apoptosis following treatment with the drug combination.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
This compound
-
PARP Inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the single agents and the combination at predetermined synergistic concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
DNA Damage Assay (γH2AX Foci Formation)
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cancer cell lines of interest
-
Chamber slides or coverslips
-
This compound
-
PARP Inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on chamber slides or coverslips and allow them to adhere. Treat the cells with the single agents and the combination for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with PFA, followed by permeabilization with Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with the primary anti-γH2AX antibody. After washing, incubate with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Conclusion and Future Directions
The synergistic interaction between this compound and PARP inhibitors represents a highly promising therapeutic strategy for a variety of cancers. The mechanistic basis for this synergy, rooted in the concept of synthetic lethality, provides a strong rationale for its clinical development. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate this potent combination, with the ultimate goal of translating these preclinical findings into effective cancer treatments. Future studies should focus on in vivo validation of this synergy in animal models, the identification of predictive biomarkers to select patients most likely to respond, and the optimization of dosing schedules to maximize efficacy and minimize toxicity.
References
Evaluating the Therapeutic Window of Aurora A Inhibitor 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Aurora A inhibitor 4," also identified as compound C9, against other well-characterized Aurora A kinase inhibitors. The objective is to evaluate its therapeutic window by comparing its in vitro efficacy and providing context with available data on competitor compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development decisions.
Introduction to Aurora A Kinase Inhibition
Aurora A kinase is a crucial regulator of mitotic progression, playing a key role in centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is implicated in the development and progression of numerous cancers, making it a compelling target for anticancer therapies. Aurora A inhibitors aim to disrupt the cell cycle in rapidly dividing cancer cells, leading to mitotic catastrophe and apoptosis. A favorable therapeutic window, characterized by potent anti-tumor activity with minimal toxicity to healthy tissues, is a critical attribute for any clinical candidate.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the available in vitro data for this compound and a selection of other Aurora A inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Selectivity (Aurora B / Aurora A) |
| This compound (compound C9) | Aurora A | Data not available | Data not available |
| Alisertib (MLN8237) | Aurora A | 1.2[1] | >200-fold[1] |
| Aurora B | 396.5[2] | ||
| MK-8745 | Aurora A | 0.6 | >450-fold |
| Aurora B | 280 | ||
| Danusertib (B1684427) (PHA-739358) | Aurora A | 13[3] | ~6-fold |
| Aurora B | 79[3] | ||
| Aurora C | 61[3] | ||
| ENMD-2076 | Aurora A | 14 | ~25-fold |
| Aurora B | 350 |
Table 2: In Vitro Cellular Activity (Growth Inhibition)
| Inhibitor | Cell Line | GI50 / IC50 (µM) |
| This compound (compound C9) | DU 145 (Prostate) | 4.26 (GI50) |
| HT-29 (Colon) | 7.08 (GI50) | |
| Alisertib (MLN8237) | HT-29 (Colon) | IC50 values ranging from 0.06 to > 5 |
| Danusertib (PHA-739358) | DU 145 (Prostate) | Showed inhibition of growth[4] |
| ENMD-2076 | HT-29 (Colon) | Showed tumor growth inhibition in xenograft models[5][6] |
| DU 145 (Prostate) | Data not available |
Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in cell cycle progression and the points of intervention for inhibitors.
Caption: Simplified Aurora A signaling pathway and the inhibitory action of Aurora A inhibitors.
Experimental Workflow: In Vitro Kinase IC50 Determination
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Caption: General workflow for determining the in vitro IC50 of a kinase inhibitor.
Experimental Workflow: Cell Viability GI50 Determination (MTT Assay)
This diagram illustrates the steps involved in a typical MTT assay to determine the half-maximal growth inhibitory concentration (GI50).
Caption: General workflow for determining the GI50 of a compound using an MTT assay.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of an inhibitor against Aurora A kinase using a luminescence-based assay that measures ATP consumption.
-
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Test inhibitor (e.g., this compound)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
-
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. Subsequently, create an intermediate dilution of this series in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: To the wells of a 384-well plate, add the diluted inhibitor or DMSO (for positive and negative controls). Add Kinase Assay Buffer to the "blank" (no enzyme) control wells. Prepare a master mix of diluted Aurora A enzyme in Kinase Assay Buffer and add to each well (except the "blank" wells).
-
Reaction Initiation: Prepare a master mix of the substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding this mix to all wells. The final ATP concentration should be at or near its Km value for accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the "blank" reading from all other wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
2. Cell Viability Assay (GI50 Determination using MTT)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or growth-inhibitory effects of a compound on cultured cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., DU 145, HT-29)
-
Complete cell culture medium
-
Test inhibitor
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the readings of the other wells. The percentage of cell viability is calculated relative to the vehicle-treated control cells (considered 100% viability). The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy and Toxicity of Comparator Aurora A Inhibitors
A comprehensive evaluation of the therapeutic window requires in vivo data. Below is a summary of available information on the comparator compounds from preclinical xenograft models.
-
Alisertib (MLN8237): In vivo studies have shown that Alisertib can lead to tumor growth inhibition and regression in various xenograft models.[7] However, dose-limiting toxicities, primarily myelosuppression (neutropenia) and mucositis, have been observed in both preclinical and clinical settings.[8][9][10][11][12] The distribution of Alisertib to the bone marrow, a site of toxicity, is higher than its distribution to the central nervous system, a potential site of efficacy for brain tumors.
-
MK-8745: Preclinical data on the in vivo efficacy of MK-8745 is limited in the public domain. However, its high potency and selectivity for Aurora A suggest it could be a promising therapeutic agent.[13]
-
Danusertib (PHA-739358): Danusertib has demonstrated anti-tumor activity in various in vivo models, including those for neuroendocrine tumors and leukemia.[14][15] The primary dose-limiting toxicity observed in clinical trials is neutropenia.[15][16]
-
ENMD-2076: This inhibitor has shown robust antitumor activity in several xenograft models, including those for colorectal and breast cancer, leading to tumor growth inhibition and regression.[5][6][17][18][19] It is generally well-tolerated at effective doses in preclinical models.[18][20] In clinical trials, the most common adverse events include fatigue, hypertension, and diarrhea.[8][21]
Conclusion
This guide provides a comparative overview of this compound (compound C9) and other prominent Aurora A inhibitors. While direct comparison of enzymatic potency is hampered by the lack of publicly available IC50 data for this compound, its GI50 values in prostate (DU 145) and colon (HT-29) cancer cell lines provide a measure of its cellular activity.
The comparator inhibitors, Alisertib, MK-8745, Danusertib, and ENMD-2076, exhibit potent inhibition of Aurora A kinase and varying degrees of selectivity over Aurora B. Their cellular activities have been demonstrated across a range of cancer cell lines, and their in vivo efficacy has been established in several preclinical models. The primary dose-limiting toxicity for many of these inhibitors is myelosuppression.
To fully assess the therapeutic window of this compound, future studies should focus on determining its IC50 against Aurora A and B kinases to establish its potency and selectivity. Furthermore, in vivo studies are necessary to evaluate its efficacy, pharmacokinetic profile, and toxicity in relevant cancer models. This will allow for a more direct comparison with other inhibitors and provide a clearer understanding of its potential as a therapeutic agent. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 Study of Alisertib (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for Aurora A Inhibitor 4: A Comprehensive Safety Guide
This guide provides essential safety and logistical information for the proper disposal of Aurora A inhibitor 4, a small molecule compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following step-by-step guidance is based on established best practices for handling hazardous chemical waste in a laboratory setting.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or other impervious clothing is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[1][2]
II. Step-by-Step Disposal Protocol
The disposal of this compound, like many research compounds, must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[3]
Step 1: Decontamination of Labware
-
Glassware and Equipment: All labware (e.g., flasks, beakers, spatulas) that has been in contact with this compound must be decontaminated.
-
Rinsing Procedure: Rinse the contaminated items with a suitable solvent, such as ethanol (B145695) or isopropanol, to remove any residual compound.
-
Waste Collection: The solvent rinse, now containing traces of the inhibitor, must be collected as hazardous liquid chemical waste.[4]
-
Final Cleaning: After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.
Step 2: Segregation and Collection of Waste
Proper segregation of waste streams is crucial to prevent dangerous chemical reactions.[5][6]
-
Solid Waste:
-
Place unused or expired solid this compound, contaminated PPE (gloves, weigh boats), and other disposable materials into a clearly labeled, sealed, and puncture-resistant waste container.[4]
-
The container must be labeled "Hazardous Chemical Waste" and include the full chemical name ("this compound") and the approximate quantity.[4][7]
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including experimental solutions and the solvent rinses from decontamination, in a designated, sealed, and leak-proof hazardous waste container.[4]
-
The liquid waste container must be clearly labeled "Hazardous Liquid Waste" and list all chemical components, including solvents and their approximate concentrations.[4]
-
Crucially, do not mix incompatible waste streams. For example, store acids and bases separately.[6]
-
Step 3: Storage of Chemical Waste
-
Designated Area: Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[4][7] This is often referred to as a Satellite Accumulation Area (SAA).[6]
-
Container Integrity: Ensure all waste containers are properly sealed to prevent leaks or spills and are made of a material compatible with the waste they contain.[5][6][8] Containers should not be overfilled; leave at least one inch of headroom to allow for expansion.[6]
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, for liquid waste containers.[5][8]
Step 4: Final Disposal
-
Institutional Procedures: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
-
Regulatory Compliance: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[4][8] Maintain detailed records of waste generation, storage, and disposal for compliance purposes.[7]
III. Quantitative Data Summary
While specific quantitative data for "this compound" is not publicly available, the table below provides examples of the types of data that would be found in a Safety Data Sheet (SDS) for a similar research compound. This information is critical for risk assessment and proper handling.
| Parameter | Example Value/Information | Significance |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] | Indicates potential health and environmental hazards, informing the need for careful handling and disposal to prevent ingestion and release into the environment.[1] |
| Occupational Exposure Limit (OEL) | No data available for this specific compound. A conservative approach assuming high potency should be taken. | The absence of an OEL necessitates handling with a high degree of caution to minimize any potential exposure. |
| Storage Temperature | Powder: -20°C In solvent: -80°C[1] | Proper storage is crucial for maintaining the stability and integrity of the compound. |
| Solubility | e.g., DMSO: ≥ 25 mg/mL[9] | Knowledge of solubility is important for preparing solutions and for choosing appropriate solvents for decontamination. |
IV. Experimental Protocols and Workflows
Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
References
- 1. Aurora kinase inhibitor-14|958226-81-8|MSDS [dcchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. danielshealth.com [danielshealth.com]
- 9. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
